molecular formula C8H17NO2 B1296233 Methyl 3-(diethylamino)propanoate CAS No. 5351-01-9

Methyl 3-(diethylamino)propanoate

Cat. No.: B1296233
CAS No.: 5351-01-9
M. Wt: 159.23 g/mol
InChI Key: MGOYBMFCELTAHS-UHFFFAOYSA-N
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Description

Methyl 3-(diethylamino)propanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(diethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYBMFCELTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276954
Record name methyl 3-(diethylamino)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-01-9
Record name N, METHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(diethylamino)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(diethylamino)propanoate (CAS: 5351-01-9)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Versatile Building Block

Methyl 3-(diethylamino)propanoate is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. At its core, it is a non-natural β-amino acid derivative, a structural class of growing importance in medicinal chemistry.[1] Its architecture, featuring a nucleophilic tertiary amine and an electrophilic methyl ester, provides a versatile platform for constructing more complex molecular frameworks. This guide moves beyond a simple recitation of properties to provide a field-proven perspective on its synthesis, characterization, reactivity, and strategic application in research and development, particularly within the pharmaceutical landscape.

The molecule's value lies not in its intrinsic biological activity, but in the physicochemical properties it imparts to larger molecules. The tertiary amine acts as a key basic center, crucial for modulating solubility and forming salts, while the β-amino ester backbone can be incorporated into peptidomimetics to enhance stability against enzymatic degradation.[2] Understanding the interplay of these functional groups is paramount to leveraging this compound's full synthetic potential.

Core Physicochemical & Structural Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in the laboratory. These parameters dictate choices for reaction conditions, purification strategies, and formulation.

Structural & Chemical Identifiers

The compound, systematically named this compound, is an achiral molecule, precluding the need for stereoisomer separation.[3] Its identity is confirmed by its unique CAS number, 5351-01-9.

  • Molecular Formula: C₈H₁₇NO₂[4]

  • Molecular Weight: 159.23 g/mol [4]

  • Key Synonyms: Methyl 3-(diethylamino)propionate, N,N-Diethyl-β-alanine methyl ester[4][5]

  • InChIKey: MGOYBMFCELTAHS-UHFFFAOYSA-N[4]

Physical & Spectroscopic Data

The following table summarizes the key physical and spectroscopic data critical for laboratory handling and quality control.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 81 °C @ 20 mmHg[5]
Flash Point 66 °C[5]
Specific Gravity 0.92 (20/20 °C)[5]
Refractive Index 1.43[5]
¹H NMR (Predicted) See Section 3.2 for detailed prediction[6]
¹³C NMR (Predicted) See Section 3.2 for detailed prediction[6]
IR Absorption (C=O) ~1735-1750 cm⁻¹[7]
Mass Spec (M+H)⁺ m/z 160.13321[7]

Synthesis Pathway: The Aza-Michael Addition

The most direct and industrially scalable synthesis of this compound is the conjugate (or Aza-Michael) addition of diethylamine to methyl acrylate.[7] This reaction is efficient and proceeds by the nucleophilic attack of the secondary amine on the electron-deficient β-carbon of the acrylate.

G cluster_reactants Reactants cluster_product Product MA Methyl Acrylate (Electrophile) MDAP This compound (CAS: 5351-01-9) MA->MDAP Aza-Michael Addition DA Diethylamine (Nucleophile) DA->MDAP G cluster_sample Purified Sample cluster_methods Analytical Methods cluster_outputs Validation Data Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment (Absence of Impurities) NMR->Purity IR->Structure MS->Structure

Caption: Workflow for analytical validation.
Predicted NMR and IR Spectral Data

The following data is predicted based on the analysis of close structural analogs, such as ethyl 3-(diethylamino)propanoate, and fundamental principles of spectroscopy. [6][8]

Analysis Position (Label) Predicted Chemical Shift / Wavenumber Multiplicity / Description Rationale
¹H NMR CH₃-CH₂-N (a) ~1.0 ppm Triplet (t) Methyl protons split by adjacent CH₂ group.
CH₃-CH₂ -N (b) ~2.5 ppm Quartet (q) Methylene protons adjacent to nitrogen, split by CH₃.
N-CH₂ -CH₂ (c) ~2.7 ppm Triplet (t) Methylene protons α to nitrogen, deshielded.
CH₂-CH₂ -C=O (d) ~2.4 ppm Triplet (t) Methylene protons α to carbonyl, deshielded.
O-CH₃ (e) ~3.6 ppm Singlet (s) Ester methyl protons, no adjacent protons to couple with.
¹³C NMR C H₃-CH₂-N ~12 ppm Aliphatic methyl carbon.
CH₃-C H₂-N ~47 ppm Aliphatic methylene carbon attached to nitrogen.
N-C H₂-CH₂ ~49 ppm Methylene carbon α to nitrogen.
CH₂-C H₂-C=O ~32 ppm Methylene carbon α to carbonyl.
O-C H₃ ~51 ppm Ester methyl carbon.
C =O ~172 ppm Ester carbonyl carbon, highly deshielded.
IR Spec. C=O Stretch 1735-1750 cm⁻¹ Strong, Sharp Characteristic absorption for an aliphatic ester carbonyl group. [7]
C-H Stretch 2800-3000 cm⁻¹ Medium-Strong Aliphatic C-H bonds of ethyl and methylene groups.

| | C-O Stretch | 1170-1200 cm⁻¹ | Strong | Characteristic absorption for the C-O single bond of the ester. |

Chemical Reactivity & Strategic Utility in Drug Design

The molecule's utility is defined by the distinct reactivity of its two functional centers: the nucleophilic/basic tertiary amine and the electrophilic ester carbonyl.

G cluster_reactions Potential Transformations MDAP This compound Tertiary Amine (Basic/Nucleophilic) Ester (Electrophilic) Salt Salt Formation (e.g., with HCl) MDAP:n->Salt Protonation Hydrolysis Ester Hydrolysis (Acid/Base) MDAP:e->Hydrolysis Nucleophilic Acyl Substitution Amidation Amidation (with R₂NH) MDAP:e->Amidation Reduction Ester Reduction (e.g., with LiAlH₄) MDAP:e->Reduction

Caption: Key reactivity pathways.
The Role of the Tertiary Amine

The diethylamino group is a moderately strong base (pKa of the conjugate acid is typically ~10-11). This basicity is a cornerstone of its function in drug development.

  • Solubility and Formulation: In many drug molecules, tertiary amines are included to allow for the formation of hydrochloride or other salts. This dramatically increases aqueous solubility, which is essential for parenteral formulations and can improve dissolution rates for oral dosage forms.

  • Receptor Interaction: A protonated tertiary amine provides a positive charge that can form critical ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a biological target's active site. This is a common and powerful interaction for enhancing binding affinity.

The β-Amino Ester Moiety

As a derivative of β-alanine, this structural unit is a "non-natural" amino acid. Its incorporation into peptide-like molecules offers a key strategic advantage.

  • Proteolytic Stability: Natural peptides are constructed from α-amino acids and are rapidly degraded by proteases in the body. Introducing a β-amino acid into the backbone disrupts the natural spacing and conformation, rendering the resulting peptidomimetic resistant to enzymatic cleavage and significantly extending its in-vivo half-life. [1]* Conformational Control: The additional methylene group in the backbone of a β-amino acid provides greater conformational flexibility but can also be used to induce specific secondary structures (e.g., helices, turns) that can mimic the bioactive conformation of a natural peptide ligand.

Application as a Pharmaceutical Intermediate

While a direct precursor to a single marketed drug is not prominently documented, its role as a building block is clear. It serves as a scaffold to introduce the N,N-diethyl-β-alanine structure into larger, more complex active pharmaceutical ingredients (APIs). Its derivatives are investigated for a range of activities, including potential antimicrobial properties. [2][7]The ester can be hydrolyzed to the corresponding carboxylic acid for peptide coupling or converted to amides, further expanding its synthetic utility.

Safety & Handling

As a laboratory chemical, proper handling is essential. This compound is classified with the following hazards:

  • H315: Causes skin irritation. [4]* H318: Causes serious eye damage. [4]* H335: May cause respiratory irritation. [4] Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles (face shield recommended), nitrile gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place under an inert atmosphere, as the compound is listed as air-sensitive. [5]

Conclusion

This compound (CAS: 5351-01-9) is more than a simple chemical intermediate; it is a strategic tool for the medicinal chemist and drug development professional. Its value is realized through the rational incorporation of its structural features—a basic tertiary amine for modulating pharmacokinetics and target binding, and a β-amino acid backbone for enhancing metabolic stability. The robust and scalable synthesis via Aza-Michael addition, combined with straightforward analytical validation, makes it an accessible and reliable component in the synthetic chemist's arsenal. By understanding the causality behind its synthesis, reactivity, and strategic application, researchers can effectively leverage this versatile building block to construct novel therapeutics with improved developability profiles.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219165, this compound. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015533, Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved January 23, 2026, from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of Ethyl 3-(N,N-Diethylamino)propionate. Retrieved January 23, 2026, from [Link]

  • Ladeira, S., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102381996A - Preparation method of diethylaminoethyl methacrylate.
  • Wikipedia. (n.d.). NDTDI. Retrieved January 23, 2026, from [Link]

  • Kumar, V., & Singh, P. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved January 23, 2026, from [Link]

  • Gámez-Montaño, R. (2015). Amino Acids in the Development of Prodrugs. Amino Acids. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-(diethylamino)acrylate. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved January 23, 2026, from [Link]

Sources

"physical and chemical properties of Methyl 3-(diethylamino)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(diethylamino)propanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted β-amino acid ester, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a tertiary amine and a methyl ester, imparts a unique combination of physical and chemical properties that make it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its key characteristics, synthesis, and analytical protocols, grounded in established scientific principles to support its application in research and development.

Molecular Structure and Identification

This compound is characterized by a propanoate backbone with a diethylamino group at the β-position. The molecule is achiral and possesses six rotatable bonds, which contributes to its conformational flexibility.[1][2] The tertiary amine functionality is a key structural feature, influencing the molecule's basicity and reactivity.[1]

Key identifiers for this compound are summarized below:

IdentifierValue
IUPAC Name This compound
CAS Number 5351-01-9[3]
Molecular Formula C₈H₁₇NO₂[3][4]
Molecular Weight 159.23 g/mol [2][4]
Canonical SMILES CCN(CC)CCC(=O)OC[4]
InChIKey MGOYBMFCELTAHS-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure. The presence of the polar ester and amino groups allows for some interaction with polar solvents, while the alkyl chains provide lipophilic character. It is a liquid at room temperature, indicating that its melting point is below ambient temperatures.[1][5]

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 81 °C at 20 mmHg[1][5]
Density 0.92 g/cm³ (at 20 °C)[5]
Refractive Index 1.43[5]
Flash Point 66 °C[5]
Solubility Expected to be soluble in common organic solvents. Based on structurally similar esters like methyl propionate, it is expected to have some solubility in water.[2]N/A

Chemical Properties and Reactivity

The reactivity of this compound is characterized by the interplay of its two functional groups.

  • Ester Group Reactivity : The methyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-(diethylamino)propanoic acid and methanol.[1] It can also undergo transesterification in the presence of other alcohols.[1]

  • Amine Group Reactivity : The lone pair of electrons on the nitrogen atom of the diethylamino group makes it nucleophilic and basic. This allows it to participate in nucleophilic substitution reactions.[1]

  • Stability : The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[5] While it can be stored at room temperature, keeping it in a cool, dark place is recommended.[5][6] Limited thermal stability has also been noted.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Aza-Michael addition of diethylamine to methyl acrylate.[1] This reaction is a nucleophilic conjugate addition where the amine adds to the β-carbon of the α,β-unsaturated ester.

G cluster_reactants Reactants cluster_process Process cluster_product Product Diethylamine Diethylamine AzaMichael Aza-Michael Addition (Nucleophilic Conjugate Addition) Diethylamine->AzaMichael MethylAcrylate Methyl Acrylate MethylAcrylate->AzaMichael FinalProduct This compound AzaMichael->FinalProduct Formation of β-amino ester

Caption: Synthesis of this compound via Aza-Michael Addition.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol is based on general procedures for the Aza-Michael addition of amines to acrylates.[7][8]

Materials:

  • Diethylamine

  • Methyl acrylate

  • Anhydrous solvent (e.g., THF, acetonitrile, or neat)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyl acrylate (1.0 equivalent). If using a solvent, add it to the flask. Cool the flask to 0 °C in an ice bath.

  • Addition of Amine: Add diethylamine (1.0-1.2 equivalents) dropwise to the stirred solution of methyl acrylate over a period of 30 minutes. The reaction is often exothermic, so slow addition is crucial to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.[1]

    • A triplet corresponding to the methyl protons of the ethyl groups.

    • A quartet for the methylene protons of the ethyl groups.

    • Two triplets for the two methylene groups of the propanoate backbone (N-CH₂- and -CH₂-COO).[1]

    • A singlet for the methyl ester protons.[1]

  • ¹³C NMR : The carbon NMR spectrum provides information about the carbon skeleton.[1]

    • A signal in the range of 170-175 ppm for the ester carbonyl carbon.[1]

    • Signals for the methylene carbons of the propanoate chain and the ethyl groups.

    • A signal for the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band for the ester carbonyl group (C=O) stretching vibration, typically found in the region of 1730-1750 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z corresponding to the molecular weight (159.23).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements :

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.[4]

    • H335: May cause respiratory irritation.[4]

  • It is also a combustible liquid.[5]

  • Precautions :

    • Work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from ignition sources. As it is air-sensitive, storage under an inert gas is recommended.[5]

Applications in Research and Development

The unique structure of this compound makes it a useful intermediate in several areas:

  • Organic Synthesis : It serves as a precursor for the synthesis of more complex molecules, including N-heterocyclic carbenes (NHCs), which are important catalysts.[1]

  • Medicinal Chemistry : There is preliminary research suggesting potential antimicrobial activity, indicating its potential as a scaffold for the development of new therapeutic agents.[1]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and safe use in a research setting. This guide provides the foundational knowledge for scientists and researchers to leverage the potential of this versatile compound in their work.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • ACS Publications. (2019). Full and Partial Amidation of Poly(methyl acrylate) as Basis for Functional Polyacrylamide (Co)Polymers. Retrieved from [Link]

  • MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • NIH. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-(diethylamino)propanoate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(diethylamino)propanoate is an organic compound with the molecular formula C₈H₁₇NO₂.[1][2] It belongs to the class of beta-amino acid derivatives and is characterized by a diethylamino group attached to a propanoate backbone.[3] This compound serves as a valuable building block in organic synthesis and is explored in medicinal chemistry for its potential biological activities.[3] A thorough understanding of its structural features through spectroscopic analysis is paramount for its application in research and development. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and chemical properties.

Molecular Structure and Properties

This compound has a molecular weight of approximately 159.23 g/mol .[1][4] The molecule is achiral and consists of a tertiary diethylamino group, a three-carbon alkyl chain, and a methyl ester moiety.[1][3] The tertiary amine influences the compound's basicity and potential for hydrogen bonding.[3]

Key Properties:

PropertyValue
Molecular FormulaC₈H₁₇NO₂
Molecular Weight159.23 g/mol [1][4]
AppearanceColorless to light yellow liquid[2]
Boiling Point81 °C at 20 mmHg
Refractive Index1.43

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to prepare a dilute solution.[7]

  • Instrument: A high-resolution NMR spectrometer is used for analysis.[8]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.0 ppm.[7][9]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, one can predict the chemical shifts, multiplicities, and integration values.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67Singlet3H-OCH₃
~2.75Triplet2H-N-CH₂-CH₂-
~2.55Quartet4H-N-(CH₂-CH₃)₂
~2.45Triplet2H-CH₂-C(O)-
~1.02Triplet6H-N-(CH₂-CH₃)₂
  • -OCH₃ (Methyl Ester): A singlet at approximately 3.67 ppm corresponds to the three protons of the methyl ester group.

  • -N-CH₂-CH₂- and -CH₂-C(O)- (Propanoate Chain): Two triplets, one around 2.75 ppm and another around 2.45 ppm, are indicative of the two methylene groups in the propanoate chain, which are coupled to each other.

  • -N-(CH₂-CH₃)₂ (Diethylamino Group): A quartet at about 2.55 ppm and a triplet at about 1.02 ppm are characteristic of the ethyl groups attached to the nitrogen atom. The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet is due to the methyl protons being split by the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~172.5C=O (Ester Carbonyl)
~51.5-OCH₃
~49.0-N-CH₂-CH₂-
~47.5-N-(CH₂-CH₃)₂
~32.0-CH₂-C(O)-
~11.5-N-(CH₂-CH₃)₂
  • C=O (Ester Carbonyl): The signal for the carbonyl carbon of the ester group is expected to appear downfield, around 172.5 ppm.[7]

  • -OCH₃: The carbon of the methyl ester group will have a chemical shift of approximately 51.5 ppm.

  • Alkyl Carbons: The carbons of the diethylamino and propanoate groups will appear in the upfield region of the spectrum, with their specific chemical shifts determined by their proximity to the electronegative nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule.[10][11]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

  • Instrument: An FTIR (Fourier Transform Infrared) spectrometer is used to obtain the spectrum.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2970, 2930, 2870StrongC-H stretch (aliphatic)[3]
~1732StrongC=O stretch (ester)[3]
~1170StrongC-O stretch (ester)
~1100MediumC-N stretch (amine)
  • C=O Stretch: A strong absorption band around 1732 cm⁻¹ is a clear indication of the ester carbonyl group.[3] This falls within the typical range of 1730-1750 cm⁻¹ for aliphatic esters.[3]

  • C-H Stretch: Strong, overlapping bands in the 2800-3000 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the methyl, methylene, and ethyl groups.[3]

  • C-O Stretch: The C-O stretching vibration of the ester group typically appears as a strong band in the 1000-1300 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to be observed in the fingerprint region, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12]

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is common for this type of compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

MS Spectral Data and Interpretation

The mass spectrum of this compound reveals a molecular ion peak and characteristic fragment ions.

MS Spectral Data:

m/zIon
159.12538[M]⁺ (Molecular Ion)[3]
160.13321[M+H]⁺ (Protonated Molecular Ion)[3]
182.11515[M+Na]⁺ (Sodium Adduct)[3]
177.15975[M+NH₄]⁺ (Ammonium Adduct)[3]
  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 159.12538 confirms the molecular formula C₈H₁₇NO₂.[3] Under positive electrospray ionization, the protonated molecular ion [M+H]⁺ at m/z 160.13321 is often the most abundant.[3]

  • Fragmentation Pattern: Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group.[12][13] For this molecule, fragmentation can also be initiated by the nitrogen atom of the diethylamino group.[14] A likely fragmentation involves the loss of the methoxy group (-OCH₃) or the entire methyl ester group. Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation for amines.[14]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data Functional Group ID (C=O, C-N, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Final_Structure Confirmed Structure NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation cluster_frags Fragment Ions Mol_Ion [C₈H₁₇NO₂]⁺˙ m/z = 159 Frag1 [C₇H₁₄NO]⁺ m/z = 128 (-OCH₃) Mol_Ion->Frag1 - •OCH₃ Frag2 [C₆H₁₄N]⁺ m/z = 100 (α-cleavage) Mol_Ion->Frag2 - •CH₂COOCH₃ Frag3 [C₄H₁₀N]⁺ m/z = 72 (β-cleavage) Frag2->Frag3 - C₂H₄

Caption: Plausible fragmentation pathway for this compound in MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the overall carbon-hydrogen framework. The IR spectrum verifies the presence of the key ester and amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this versatile chemical compound.

References

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-(diethylamino)propanoate: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(diethylamino)propanoate, a versatile tertiary amine ester with significant applications in organic synthesis and pharmaceutical development. This document delves into its nomenclature, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its role as a key building block for more complex molecules. Authored from the perspective of a Senior Application Scientist, this guide aims to bridge the gap between theoretical knowledge and practical application, offering field-proven insights for researchers and developers.

Introduction and Nomenclature

This compound is a valuable bifunctional molecule incorporating both a tertiary amine and a methyl ester. This unique combination makes it a versatile intermediate in various chemical transformations. Due to its structure, it is known by several systematic and common names across chemical literature and commercial suppliers. A thorough understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.

The compound is structurally an ester of β-alanine where the nitrogen atom is disubstituted with ethyl groups. Its IUPAC name is This compound .[1][2]

A comprehensive list of its alternative names and identifiers are provided below for clarity and cross-referencing.

Table 1: Synonyms and Identifiers for this compound
Name Type Name Context/Origin
IUPAC Name This compoundSystematic nomenclature.[1][2]
Common Name Methyl 3-(diethylamino)propionateFrequently used in commercial listings.[3]
Systematic Name 3-(Diethylamino)propionic acid methyl esterEmphasizes the parent carboxylic acid.[2]
Amino Acid-Based Methyl N,N-diethyl-β-alaninateHighlights its derivation from β-alanine.[3]
Alternative Name N,N-Diethyl-β-alanine methyl esterCommon in biochemical contexts.[2]
Alternative Name methyl beta-diethylaminopropionateA common variation of the propionate name.[1]
CAS Number 5351-01-9Unique Chemical Abstracts Service identifier.[2]
PubChem CID 219165PubChem Compound Identification number.[1]
Molecular Formula C₈H₁₇NO₂Represents the elemental composition.[1][2][4]
Molecular Weight 159.23 g/mol The mass of one mole of the substance.[1][2][4]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Table 2: Physicochemical Properties
Property Value Reference
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point 81 °C at 20 mmHg[3]
Density 0.92 g/mL (20/20 °C)[3]
Refractive Index 1.43 (20 °C)[3]
Flash Point 66 °C[3]
Storage Room temperature, under inert gas, in a cool, dark place (<15°C recommended). Air sensitive.[3]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-N stretching of the tertiary amine will appear in the 1250-1020 cm⁻¹ region. Aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 128, and cleavage at the C-C bond alpha to the nitrogen atom.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of diethylamine to methyl acrylate. This reaction is highly atom-economical and typically proceeds under mild conditions.[7]

Reaction Mechanism: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine to the β-carbon of methyl acrylate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. For secondary amines, the reaction mechanism is believed to be a 1,2-addition forming a zwitterion, followed by a rate-determining amine-assisted proton transfer.[8]

aza_michael_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product diethylamine Diethylamine (Nucleophile) zwitterion Zwitterionic Intermediate diethylamine->zwitterion Nucleophilic Attack methyl_acrylate Methyl Acrylate (Michael Acceptor) methyl_acrylate->zwitterion product This compound zwitterion->product Proton Transfer

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for Michael additions of amines to acrylates.[9][10] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Diethylamine

  • Methyl acrylate

  • Methanol (or other suitable solvent, or neat)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place methyl acrylate (1.0 eq). If a solvent is used, dissolve the methyl acrylate in methanol.

  • Addition of Amine: Cool the flask in an ice bath. Slowly add diethylamine (1.0-1.2 eq) to the stirred solution of methyl acrylate. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for similar Michael additions.[10]

  • Work-up: Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation.[9] Collect the fraction boiling at approximately 81 °C at 20 mmHg.[3]

Self-Validation: The purity of the final product should be assessed by GC and its identity confirmed by NMR and IR spectroscopy. The yield should be calculated based on the limiting reagent.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. One study has reported the use of this compound as a starting material for the synthesis of NHCs.[11] The synthesis involves a multi-step sequence where the propanoate serves as a scaffold to construct the heterocyclic ring of the NHC precursor.[12][13]

nhc_synthesis start This compound step1 Multi-step Conversion start->step1 product N-Heterocyclic Carbene (NHC) Precursor step1->product final_product N-Heterocyclic Carbene product->final_product Deprotonation

Sources

"Methyl 3-(diethylamino)propanoate safety data sheet (SDS) and hazards"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of Methyl 3-(diethylamino)propanoate

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, potential hazards, and emergency procedures related to this compound (CAS: 5351-01-9). As a versatile building block in organic synthesis, understanding its chemical properties and associated risks is paramount to ensuring laboratory safety and experimental integrity.

Introduction: A Profile of a Versatile Reagent

This compound is an organic compound featuring both a tertiary amine and a methyl ester functional group.[1] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including N-heterocyclic carbenes (NHCs) for catalysis and compounds with potential applications in medicinal chemistry.[1] Its utility, however, is paired with a specific hazard profile that necessitates rigorous adherence to safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven understanding of the risks and the scientific rationale behind the recommended safety procedures.

Section 1: Chemical and Physical Identity

A precise understanding of a substance's physical properties is the foundation of a reliable risk assessment. The properties of this compound dictate its behavior under various laboratory conditions, from storage to reaction.

Identifier Value Source(s)
IUPAC Name This compound[2]
Synonyms Methyl 3-(Diethylamino)propionate, Methyl N,N-Diethyl-β-alaninate[3][4]
CAS Number 5351-01-9[3][5]
Molecular Formula C₈H₁₇NO₂[1][5]
Molecular Weight 159.23 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[3][5]
Boiling Point 81 °C @ 20 mmHg[3]
Flash Point 66 °C (150.8 °F)[3]
Specific Gravity 0.92 (20/20 °C)[3]

Section 2: Comprehensive Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. This compound is classified with several significant hazards that demand careful consideration.

Hazard Class Category Signal Word Hazard Statement (H-code) Source(s)
Serious Eye Damage/Eye Irritation1Danger H318: Causes serious eye damage[2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[2]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[2]
Combustible Liquid4WarningH227: Combustible liquid[3]
Expert Analysis of Hazards:
  • H318: Causes serious eye damage. This is the most critical hazard associated with this compound. The "Danger" signal word and Category 1 classification indicate that contact can lead to irreversible damage, including potential blindness. This is not mere irritation; it is a direct threat to vision. The causality is clear: the chemical's properties allow it to inflict severe injury upon contact with delicate eye tissue. This mandates the most stringent level of eye protection.

  • H315: Causes skin irritation. While less severe than the ocular hazard, prolonged or repeated skin contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent direct exposure.

  • H335: May cause respiratory irritation. The compound's vapor pressure, while not exceedingly high, is sufficient for its vapors or aerosols to be inhaled, leading to irritation of the nose, throat, and lungs. This is the primary rationale for the mandatory use of engineering controls like chemical fume hoods.

  • H227: Combustible liquid. With a flash point of 66°C, this substance is not classified as flammable but as combustible.[3] This means it must be heated to this temperature to generate a vapor concentration sufficient for ignition. While the immediate fire risk at ambient temperature is lower than that of a flammable solvent like acetone, it is still crucial to store it away from heat, sparks, and open flames.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves layering engineering controls, personal protective equipment (PPE), and established procedures to minimize exposure. Each protocol described below is a direct response to the hazards identified in Section 2.

3.1: Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound that could generate vapors or aerosols (e.g., weighing, transferring, use in reactions) must be performed inside a certified chemical fume hood. This is the primary engineering control to mitigate the respiratory irritation hazard (H335).

  • Emergency Stations: An ANSI-compliant emergency eyewash station and safety shower must be immediately accessible in the laboratory. The severe eye damage risk (H318) makes the immediate availability of an eyewash station non-negotiable.

3.2: Personal Protective Equipment (PPE): The Essential Barrier
Protection Type Specification Rationale
Eye/Face Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when there is any risk of splashing.Addresses the critical H318 hazard (Causes serious eye damage).
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Check manufacturer's data for breakthrough time and permeation rate.Prevents skin contact and addresses the H315 hazard (Causes skin irritation).
Body A fully buttoned, long-sleeved laboratory coat.Protects skin on the arms and body from accidental splashes.
3.3: Handling and Storage Procedures
  • Air Sensitivity: Some suppliers note that this material is air-sensitive.[4] For long-term storage and to maintain purity, it is best practice to store it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Storage: Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][4] Storage should be away from heat sources and open flames to respect its combustible nature (H227).[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or exothermic reactions.

Section 4: Standard Operating Procedure for Safe Use

The following workflow provides a logical sequence for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Risk Assessment Review SDS and protocol hazards. ppe 2. Don Appropriate PPE Goggles, face shield, gloves, lab coat. hood 3. Prepare Engineering Controls Verify fume hood is operational. ppe->hood handle 4. Perform Chemical Transfer/Reaction Work within fume hood. Avoid splashes. decon 5. Decontaminate Wipe down surfaces. Clean glassware. handle->decon waste 6. Segregate Hazardous Waste Dispose of chemical and contaminated items per regulations. doff 7. Doff PPE Remove gloves and other PPE correctly. end End doff->end start Start start->prep

Caption: Safe Handling Workflow for this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating injury.

  • Eye Contact (H318): Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention without delay.

  • Skin Contact (H315): Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation (H335): Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Response: Evacuate the area. Wearing the appropriate PPE, absorb small spills with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for hazardous waste disposal. Prevent the spill from entering drains.

  • Fire Fighting (H227): Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Regulatory Compliance: All waste containing this compound must be treated as hazardous waste. It should be disposed of in accordance with institutional, local, and national regulations.

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Never dispose of this chemical down the drain. Follow the P501 precautionary statement: "Dispose of contents/container to an approved waste disposal plant".[3][4]

Conclusion

This compound is a valuable chemical reagent whose utility is accompanied by significant, manageable hazards. The risk of serious eye damage is the most acute concern and dictates stringent protocols for eye protection. By understanding the causality behind its hazard classifications—from respiratory irritation to its combustible nature—and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely utilize this compound in their work.

References

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  • This compound 5351-01-9 wiki . Guidechem.

  • Methyl 3-(dimethylamino)propionate 99% 3853-06-3 . Sigma-Aldrich.

  • This compound | C8H17NO2 | CID 219165 . PubChem, National Institutes of Health.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 . PubChem, National Institutes of Health.

  • Buy this compound | 5351-01-9 . Smolecule.

  • Methyl 3-(Diethylamino)propionate 5351-01-9 . TCI (Shanghai) Development Co., Ltd.

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"chemical reactivity of the diethylamino group in propanoates"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Reactivity of the Diethylamino Group in Propanoates

Introduction: A Tale of Two Functional Groups

The diethylamino propanoate scaffold represents a fascinating intersection of chemical functionalities pivotal in organic synthesis and medicinal chemistry. Comprising a tertiary amine—the diethylamino group—and an ester—the propanoate moiety—this structure is more than the sum of its parts. The tertiary amine, with its nucleophilic and basic lone pair of electrons, is a hub of reactivity. Simultaneously, the propanoate ester presents an electrophilic carbonyl center, susceptible to hydrolysis and other nucleophilic attacks. Molecules incorporating this framework are prevalent, with the diethylamino group being a common feature in active pharmaceutical ingredients (APIs) where it often enhances solubility and modulates biological activity.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a textbook overview. It delves into the nuanced reactivity of the diethylamino group within this specific molecular context. We will explore the causal mechanisms behind its characteristic reactions, provide field-proven experimental insights, and discuss the implications for synthesis, stability, and metabolic fate—critical considerations in the journey from molecule to medicine.

The Dual Nature of the Diethylamino Nitrogen: Nucleophilicity and Basicity

The chemical behavior of the diethylamino group is dominated by the lone pair of electrons on the nitrogen atom. This lone pair dictates its function as both a potent nucleophile and a Brønsted-Lowry base.

Nucleophilic Reactivity

As a nucleophile, the diethylamino group readily attacks electron-deficient centers. This reactivity is fundamental to its role in synthesis and is also a key pathway for its degradation and metabolic transformation.

  • Alkylation and Quaternization: A classic manifestation of its nucleophilicity is the reaction with alkyl halides, such as methyl iodide, to form a quaternary ammonium salt.[3] This reaction, often termed exhaustive methylation when driven to completion, is the foundational step for the Hofmann elimination, a critical synthetic transformation discussed later. The resulting permanent positive charge on the nitrogen atom dramatically alters the molecule's physical and chemical properties.

  • Reaction with Other Electrophiles: The nitrogen can react with a wide array of electrophiles, including acyl chlorides, anhydrides, and epoxides, to form new C-N bonds. The choice of solvent can significantly modulate this reactivity; polar aprotic solvents, which do not strongly solvate the nucleophile, can enhance reaction rates compared to protic solvents where hydrogen bonding can hinder the nitrogen's lone pair.[4]

Basicity and Salt Formation

The diethylamino group is a moderately strong base (typical pKa of the conjugate acid is around 10-11). This basicity is crucial for its application in drug formulations.

  • Salt Formation: It readily reacts with both inorganic and organic acids to form water-soluble salts.[3] This is a cornerstone strategy in drug development to improve the bioavailability of amine-containing drugs. The resulting cationic ammonium center can engage in favorable ion-dipole interactions with water.

  • Catalytic Role: In certain contexts, the diethylamino group can function as a general base catalyst, abstracting a proton to facilitate a reaction elsewhere in the molecule or in an intermolecular reaction.

The diagram below illustrates the primary reactive sites of a typical diethylamino propanoate structure.

Caption: Key reactive centers in the diethylamino propanoate structure.

Signature Transformations of the Diethylamino Group

The inherent reactivity of the diethylamino group makes it susceptible to several key chemical and metabolic transformations. Understanding these reactions is critical for predicting drug stability, identifying potential metabolites, and designing synthetic pathways.

N-Oxidation: A Primary Metabolic Route

The oxidation of tertiary amines to their corresponding N-oxides is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[5][6] This transformation can also be achieved synthetically using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The formation of an N-oxide introduces a highly polar N-O bond, which typically increases water solubility and facilitates excretion. While often a detoxification pathway, N-oxides can sometimes be reduced back to the parent amine in vivo, creating a metabolic cycle.

Oxidative Dealkylation and Iminium Ion Formation

A more consequential metabolic pathway involves the CYP450-mediated oxidation of the carbon atom alpha to the nitrogen.[6] This process generates an unstable carbinolamine intermediate that rapidly fragments to yield a secondary amine and an aldehyde. For the diethylamino group, this results in the loss of an ethyl group (as acetaldehyde) to form an ethylamino derivative.

Crucially, the intermediate in this process is a reactive N,N-diethyliminium ion.[6][7] This electrophilic species can be attacked by cellular nucleophiles, such as DNA and proteins, leading to covalent binding and potential toxicity. This bioactivation pathway is a significant concern in drug safety assessment.

G Metabolic Oxidation Pathways start R-CH2-N(Et)2 (Parent Amine) n_oxide R-CH2-N+(O-)- (Et)2 (N-Oxide) start->n_oxide N-Oxidation (e.g., CYP, FMO) iminium R-CH=N+(Et)2 (Iminium Ion) start->iminium α-Carbon Oxidation (CYP450) carbinolamine R-CH(OH)-N(Et)2 (Carbinolamine) dealkylated R-CHO + H-N(Et)2 (Dealkylation Products) carbinolamine->dealkylated Fragmentation iminium->carbinolamine + H2O adduct Covalent Adducts (Toxicity) iminium->adduct + Cellular Nucleophile

Caption: Key metabolic oxidation pathways for a tertiary amine.

The Hofmann Elimination: From Amine to Alkene

The Hofmann elimination is a powerful synthetic reaction that converts a tertiary amine into a less-substituted ("Hofmann") alkene via a quaternary ammonium intermediate.[8][9] This reaction provides a strategic method for introducing unsaturation into a molecule or for cleaving C-N bonds.

The process involves two main stages:

  • Exhaustive Methylation: The diethylamino propanoate is treated with excess methyl iodide to form the quaternary ammonium iodide salt.

  • Elimination: The iodide salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide. Upon heating, this intermediate undergoes an E2 elimination reaction where the hydroxide base abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the Hofmann product. In the case of the diethylamino group, this results in the formation of ethene and N,N-diethylmethylamine.[10][11]

G Hofmann Elimination Workflow cluster_workflow Workflow start 1. Diethylamino Propanoate step2 2. Quaternary Ammonium Iodide Salt start->step2 + Excess CH3I step3 3. Quaternary Ammonium Hydroxide step2->step3 + Ag2O, H2O end_alkene Product A: Alkene (Ethene) step3->end_alkene Heat (Δ) end_amine Product B: Tertiary Amine step3->end_amine Heat (Δ)

Caption: A simplified workflow for the Hofmann Elimination reaction.

Interplay with the Propanoate Moiety and Stability

While the diethylamino group is the primary focus, its interaction with the propanoate ester cannot be ignored. The ester linkage is susceptible to hydrolysis, a key degradation pathway for many drugs.

  • Ester Hydrolysis: The propanoate ester can be hydrolyzed under both acidic and basic conditions to yield propanoic acid and the corresponding diethylamino-alcohol. The stability of the ester is highly pH-dependent, often showing maximum stability in a slightly acidic pH range (e.g., pH 3.5-4.5).[12]

  • Intramolecular Interactions: Although separated by a flexible alkyl chain, the potential for intramolecular catalysis of ester hydrolysis by the nearby amine group exists, though it is often less significant than intermolecular acid/base catalysis. The protonated form of the amine is unlikely to influence the ester electronically, but the free base could potentially act as a nucleophile or general base.

Experimental Protocols: A Self-Validating System

To bridge theory with practice, this section provides a representative protocol. The causality for key steps is explained to ensure a deep understanding of the process.

Protocol: N-Oxidation of Ethyl 3-(diethylamino)propanoate

This protocol describes the synthesis of the corresponding N-oxide using m-CPBA, a common and effective oxidizing agent.

Objective: To convert the tertiary amine functionality into an N-oxide while preserving the ester group.

Materials:

  • Ethyl 3-(diethylamino)propanoate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system

Experimental Workflow:

  • Dissolution and Cooling (Causality: Control of Exothermicity): Dissolve ethyl 3-(diethylamino)propanoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. This initial cooling is critical because the oxidation of amines is exothermic. Maintaining a low temperature prevents side reactions and potential degradation of the desired product.

  • Addition of Oxidant (Causality: Stoichiometric Control): In a separate beaker, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Using a slight excess of m-CPBA ensures complete conversion of the starting amine. The slow, dropwise addition is another measure to control the reaction's exotherm.

  • Reaction Monitoring (Causality: Verification of Completion): Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate:Methanol mobile phase. The N-oxide product is significantly more polar and will have a much lower Rf value than the starting amine. TLC is an essential, rapid check to ensure the starting material has been consumed before proceeding to the workup, preventing unnecessary purification challenges.

  • Aqueous Workup (Causality: Removal of Acidic Byproducts): Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. The NaHCO₃ neutralizes the acidic m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt, which is removed into the aqueous phase.

  • Washing and Drying (Causality: Removal of Impurities): Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water and some water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Causality: Isolation of Pure Product): Purify the crude residue by flash column chromatography on silica gel. The highly polar N-oxide often requires a polar solvent system, such as a gradient of methanol in ethyl acetate (e.g., 0% to 20% methanol), for elution. This step is crucial for isolating the N-oxide from any unreacted starting material and byproducts.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The protons on the carbons alpha to the N-oxide nitrogen will typically show a significant downfield shift compared to the parent amine.[5]

Summary and Outlook

The diethylamino group in propanoates is a versatile and highly reactive functional group. Its nucleophilicity and basicity are central to its role in synthesis and drug design, enabling reactions such as alkylation and salt formation. However, this reactivity also opens pathways for metabolic transformation, including N-oxidation and oxidative dealkylation, the latter of which can produce potentially toxic iminium ion intermediates. Furthermore, classic organic reactions like the Hofmann elimination provide powerful tools for synthetic manipulation.

For researchers in drug development, a thorough understanding of these reaction pathways is not merely academic; it is essential for predicting metabolic fate, designing more stable analogues, and avoiding potential bioactivation liabilities. By appreciating the nuanced chemistry of this seemingly simple moiety, scientists can better harness its properties to create safer and more effective chemical entities.

References

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  • Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois. Available at: [Link]

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  • Nucleophilicity (nucleophile strength). Khan Academy. Available at: [Link]

  • Catalytic Destabilization of Ethyl Propanoate: A Mechanistic Study. Patsnap Eureka. Available at: [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. PMC, National Institutes of Health. Available at: [Link]

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  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. Available at: [Link]

  • Hofmann elimination. Wikipedia. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Purdue University. Available at: [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]

  • Hofmann Elimination. BYJU'S. Available at: [Link]

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An In-depth Technical Guide to Esterification Reactions Involving Methyl 3-(diethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(diethylamino)propanoate is a versatile chemical intermediate whose value in organic synthesis, particularly in the pharmaceutical industry, is intrinsically linked to its reactivity.[1] This guide provides a comprehensive exploration of the esterification reactions involving this compound, with a primary focus on transesterification. We will delve into the mechanistic underpinnings of both acid and base-catalyzed pathways, provide detailed experimental protocols, and discuss the critical parameters that govern reaction success. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for scientists leveraging this compound as a building block for complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Profile of a Versatile Intermediate

This compound, with the molecular formula C₈H₁₇NO₂, is an ester characterized by a tertiary amine (diethylamino group) attached to a propanoate backbone.[1][2][3] This bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester group—makes it a valuable synthon in medicinal chemistry and organic synthesis.[1] It serves as a key starting material for creating a diverse range of larger molecules where the diethylamino moiety is a common pharmacophore.[4][5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Methyl N,N-diethyl-beta-alaninate, 3-Diethylamino-propionic acid methyl ester[2][3]
CAS Number 5351-01-9[2]
Molecular Formula C₈H₁₇NO₂[1][2][3]
Molecular Weight 159.23 g/mol [1][2]
Appearance Colorless to Light yellow clear liquid[6]
SMILES CCN(CC)CCC(=O)OC[2][3]

The Core Reaction: Transesterification

While this compound can be synthesized, its primary role in subsequent esterification reactions is as a substrate for transesterification . This reaction involves the conversion of one ester into another by reaction with an alcohol.[7] The general equation is:

RCOOR¹ + R²OH ⇌ RCOOR² + R¹OH

In our case, this compound (RCOOR¹) reacts with a new alcohol (R²OH) to form a new 3-(diethylamino)propanoate ester (RCOOR²) and methanol (R¹OH). This is a reversible equilibrium-driven process, and successful execution requires careful control of reaction conditions to shift the equilibrium towards the desired product.[8]

Mechanistic Pathways: Acid vs. Base Catalysis

The choice between acid and base catalysis is a critical decision point in planning a transesterification reaction, as each pathway has distinct advantages and mechanistic features.

Acid-Catalyzed Transesterification

Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common catalysts for this transformation.[9][10] The mechanism proceeds via protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol.

Mechanism:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.

  • Nucleophilic Attack: The new alcohol (R²OH) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating methanol and forming the protonated new ester.

  • Deprotonation: The catalyst is regenerated by deprotonation of the new ester.

According to density functional theory (DFT) calculations, the rate-determining step in acid-catalyzed esterification is the initial protonation of the carbonyl group, which generates a highly reactive acylium ion intermediate.[11]

Acid_Catalyzed_Transesterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products R1 This compound P1 Protonated Ester R1->P1 1. Protonation R2 R'-OH (New Alcohol) Int1 Tetrahedral Intermediate R2->Int1 Cat1 H⁺ (Catalyst) P1->Int1 2. Nucleophilic Attack by R'-OH P2 Protonated New Ester Int1->P2 3. Proton Transfer & 4. Elimination of Methanol Prod2 Methanol (CH₃OH) Int1->Prod2 Prod1 New Ester (R'-O-C(=O)-...) P2->Prod1 5. Deprotonation Cat2 H⁺ (Regenerated) P2->Cat2

Caption: Acid-Catalyzed Transesterification Pathway.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed route.[12] Common catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOCH₃).[7] The mechanism involves the formation of a potent alkoxide nucleophile.

Mechanism:

  • Alkoxide Formation: The basic catalyst deprotonates the incoming alcohol (R²OH) to form a highly nucleophilic alkoxide (R²O⁻).

  • Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group.

  • Proton Transfer: The newly formed methoxide deprotonates the catalyst-regenerating alcohol, shifting the equilibrium.

A key consideration is that the presence of water must be strictly avoided in base-catalyzed reactions, as it can lead to saponification (hydrolysis) of the ester, which is an undesirable side reaction.[7]

Base_Catalyzed_Transesterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products R1 This compound Int1 Tetrahedral Intermediate R1->Int1 2. Nucleophilic Attack R2 R'-OH (New Alcohol) Nuc Alkoxide (R'-O⁻) R2->Nuc Cat1 Base (e.g., OH⁻) Cat1->Nuc 1. Deprotonation Nuc->Int1 Prod1 New Ester (R'-O-C(=O)-...) Int1->Prod1 3. Elimination Prod2 Methoxide (CH₃O⁻) Int1->Prod2 Experimental_Workflow A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere, Glassware) A->B C 3. Reaction Execution (Add Reagents, Control Temp, Monitor) B->C D 4. Reaction Quench & Workup (Neutralization, Extraction) C->D E 5. Purification (Distillation, Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Standardized Experimental Workflow.

Protocol 1: Acid-Catalyzed Transesterification with 1-Butanol

This protocol details the synthesis of Butyl 3-(diethylamino)propanoate. The use of a large excess of the alcohol (1-butanol) serves both as the reactant and the solvent, helping to drive the equilibrium toward the product. [8] Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
This compound 159.23 10.0 g 0.0628
1-Butanol 74.12 100 mL ~1.08

| Sulfuric Acid (conc.) | 98.08 | 0.6 mL | ~0.011 |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Flask: To the flask, add this compound (10.0 g) and 1-butanol (100 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.6 mL). An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 118°C for 1-butanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material. The removal of the methanol byproduct via distillation can further drive the reaction. [10][13]5. Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (200 mL) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent and excess 1-butanol.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure Butyl 3-(diethylamino)propanoate.

Protocol 2: Base-Catalyzed Transesterification with Benzyl Alcohol

This protocol details the synthesis of Benzyl 3-(diethylamino)propanoate using sodium methoxide as a catalyst. All glassware and reagents must be scrupulously dry.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
This compound 159.23 10.0 g 0.0628
Benzyl Alcohol (anhydrous) 108.14 20.4 g (19.5 mL) 0.188
Sodium Methoxide (25% in MeOH) 54.02 1.5 mL ~0.0069

| Toluene (anhydrous) | - | 50 mL | - |

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere.

  • Charging Flask: To the flask, add this compound (10.0 g), benzyl alcohol (20.4 g), and anhydrous toluene (50 mL).

  • Azeotropic Drying: Heat the mixture to reflux to azeotropically remove any trace water with the toluene.

  • Catalyst Addition: Cool the mixture to below 40°C. Add the sodium methoxide solution dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux. The methanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once complete, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield pure Benzyl 3-(diethylamino)propanoate.

Applications in Drug Development

The esters synthesized from this compound are valuable intermediates in the pharmaceutical industry. [1]The diethylamino group is a key structural motif in many APIs, contributing to properties like solubility and receptor binding. For example, related amino esters and amino alcohols are precursors to important drugs like Duloxetine, an antidepressant. [14]The ability to easily modify the ester group through transesterification allows for the fine-tuning of a molecule's pharmacokinetic properties (e.g., creating prodrugs to improve bioavailability) or for accessing different synthetic pathways. [9]

Safety and Hazard Information

As a responsible scientist, understanding the hazards of all reagents is paramount. This compound should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements:

    • H315: Causes skin irritation. [2] * H318: Causes serious eye damage. [2] * H335: May cause respiratory irritation. [2] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Esterification reactions, particularly transesterification, are fundamental transformations that unlock the synthetic potential of this compound. A thorough understanding of acid and base-catalyzed mechanisms, coupled with meticulous control over reaction conditions, enables chemists to efficiently generate a wide array of derivative esters. These products are not merely academic curiosities but serve as crucial building blocks in the synthesis of high-value compounds, especially within the demanding landscape of drug discovery and development. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize these powerful reactions in their work.

References

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • This compound | C8H17NO2. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry - ACS Publications. Retrieved January 23, 2026, from [Link]

  • Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. (n.d.). Google Patents.
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Main Use Of Diethylamino. (2022). BTC Pharmaceuticals Technology Co., Ltd. Retrieved January 23, 2026, from [Link]

  • Method for preparing amino acid esters. (n.d.). Google Patents.
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  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Base Catalyzed Transesterification. (n.d.). SRS Biodiesel. Retrieved January 23, 2026, from [Link]

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An In-depth Technical Guide to the Potential Applications of Methyl 3-(diethylamino)propanoate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(diethylamino)propanoate, a versatile β-amino ester, has emerged as a valuable building block in modern organic synthesis. Its unique combination of a nucleophilic tertiary amine and an electrophilic ester moiety within a flexible three-carbon chain makes it a powerful tool for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its role as a precursor to pharmaceutical intermediates, its utility in the synthesis of functionalized amide derivatives, and its potential as a foundational element for the development of novel N-heterocyclic carbene (NHC) ligands. This guide will provide not only theoretical insights but also detailed, actionable experimental protocols to empower chemists in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex target molecules. This compound, with its CAS Number 5351-01-9, represents an exemplary bifunctional building block.[1][2] The inherent nucleophilicity of the diethylamino group allows for a range of derivatizations, while the methyl ester provides a handle for transformations such as amidation, reduction, and transesterification. This guide will explore the causality behind the experimental choices in leveraging this unique reactivity profile.

Synthesis and Physicochemical Properties

The most common and atom-economical synthesis of this compound is the aza-Michael addition of diethylamine to methyl acrylate.[3] This reaction is typically high-yielding and can be performed under mild conditions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₇NO₂PubChem[2]
Molecular Weight 159.23 g/mol PubChem[2]
Appearance Colorless to light yellow liquidAmbeed[1]
Boiling Point 81 °C at 15 mmHgSemantic Scholar[3]
CAS Number 5351-01-9Ambeed[1]
Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • Diethylamine

  • Methyl acrylate

  • Ethanol (optional, as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethylamine (1.0 equivalent).

  • If desired, add ethanol as a solvent.

  • Slowly add methyl acrylate (1.0 equivalent) to the stirred solution of diethylamine. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure complete conversion. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, remove any excess diethylamine and solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[3]

Applications in the Synthesis of Pharmaceutical Intermediates

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). While a direct, one-step conversion to a final drug product is uncommon, its functional handles allow for its incorporation into larger scaffolds.

Precursor to 3-(Diethylamino)propanamide and its Derivatives

The ester functionality of this compound can be readily converted to an amide, a common functional group in pharmaceuticals. This transformation opens the door to a wide range of derivatives with potential biological activity.

Reaction Scheme:

Experimental Protocol: Synthesis of N-Benzyl-3-(diethylamino)propanamide

Materials:

  • This compound

  • Benzylamine

  • Methanol or other suitable solvent

  • Sodium methoxide (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

  • Add benzylamine (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Potential Role in the Synthesis of Naftidrofuryl Analogues

Naftidrofuryl is a vasodilator used for the treatment of peripheral and cerebral vascular disorders. While the exact commercial synthesis of Naftidrofuryl may vary, the core structure contains a 2-(diethylamino)ethyl ester moiety. This compound can be envisioned as a starting material for the synthesis of analogues of Naftidrofuryl, although a direct conversion is not documented. A plausible synthetic disconnection suggests that 3-(diethylamino)propanol, obtained from the reduction of this compound, could be esterified with a suitable carboxylic acid precursor.

Workflow Diagram: Conceptual Synthesis of Naftidrofuryl Analogues

G A This compound B Reduction (e.g., LiAlH₄) A->B C 3-(Diethylamino)propanol B->C E Esterification C->E D Naftidrofuryl Acid Precursor D->E F Naftidrofuryl Analogue E->F

Caption: Conceptual pathway to Naftidrofuryl analogues.

Experimental Protocol: Reduction to 3-(Diethylamino)propanol

Reaction Scheme:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.0-1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(diethylamino)propanol.

Potential as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis. The synthesis of novel NHC ligands with tailored steric and electronic properties is an active area of research. This compound can serve as a precursor to functionalized diamines, which are key intermediates in the synthesis of certain NHC ligands.

Conceptual Workflow for NHC Synthesis

G A This compound B Amidation with N-alkylethylenediamine A->B C N,N-Diethyl-N'-(alkyl)propane-1,3-diamine B->C D Reduction of Amide C->D E Cyclization D->E F NHC Precursor (Imidazolium salt) E->F G Deprotonation F->G H N-Heterocyclic Carbene G->H

Caption: Conceptual workflow for NHC synthesis.

Other Potential Transformations and Future Outlook

The reactivity of this compound is not limited to the transformations described above. Other potential applications include:

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can yield different esters of 3-(diethylamino)propanoic acid.

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the ester carbonyl, leading to the formation of tertiary alcohols after workup.

  • Antimicrobial Activity: While preliminary suggestions of antimicrobial activity exist, further research is needed to validate these claims and determine the spectrum of activity and mechanism of action.[4]

The future of this compound in organic synthesis appears bright. Its straightforward synthesis, bifunctional nature, and versatile reactivity make it an attractive starting material for the synthesis of a wide range of valuable molecules. Further exploration of its use in the development of novel pharmaceuticals, functional materials, and catalytic systems is warranted.

Conclusion

This compound is a valuable and versatile building block in organic chemistry. This guide has provided an in-depth look at its synthesis, properties, and key potential applications, supported by detailed experimental protocols. By understanding and harnessing the unique reactivity of this compound, researchers and scientists can unlock new synthetic pathways to complex and functional molecules, driving innovation in drug discovery, materials science, and beyond.

References

  • Semantic Scholar. (n.d.). Synthesis of biomimetic polyamines. Retrieved from [Link]

  • Molecules. (2015, February 13). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Approach to synthesis of naftidrofuryl. Retrieved from [Link]

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A Guide to Methyl 3-(diethylamino)propanoate: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(diethylamino)propanoate, a bifunctional molecule featuring both a tertiary amine and a methyl ester, serves as a pivotal building block in a multitude of synthetic applications. Its unique structural arrangement, characteristic of a β-amino ester, imparts a versatile reactivity profile that is leveraged in the creation of complex molecules, including pharmaceutical ingredients, agrochemicals, and advanced polymers. This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound as a chemical intermediate, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Molecular Blueprint

This compound (CAS No. 5351-01-9) is an organic compound belonging to the class of amino acid esters.[1] Structurally, it is the methyl ester of N,N-diethyl-β-alanine.[2][3] This arrangement, with a tertiary amine at the β-position relative to the ester carbonyl, is crucial to its chemical behavior. The molecule contains a nucleophilic and basic tertiary amine, a flexible three-carbon backbone, and an electrophilic methyl ester group susceptible to nucleophilic attack.[1] This duality of reactive sites makes it an exceptionally useful and adaptable intermediate in multi-step organic synthesis.

Its molecular formula is C₈H₁₇NO₂, with a molecular weight of approximately 159.23 g/mol .[2][4][5] The molecule is achiral and possesses six rotatable bonds, granting it significant conformational flexibility.[1][4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical properties is paramount for its effective use in synthesis, including planning for reaction conditions, solvent selection, and purification procedures.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5351-01-9[2][3][4]
Molecular Formula C₈H₁₇NO₂[2][4][5]
Molecular Weight 159.23 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point 81 °C at 20 mmHg[3]
Density ~0.92 g/mL (20/20)[3]
Refractive Index ~1.43[3]
Flash Point 66 °C[3]
Storage Conditions Room temperature, under inert gas[3]
Sensitivity Air sensitive[3]

Spectroscopic data confirms the structure of this compound. Mass spectrometry typically shows a molecular ion peak [M]⁺ at m/z 159.12538 and a protonated molecular ion [M+H]⁺ at m/z 160.13321, which is often the most abundant ion under positive electrospray ionization conditions.[1][6]

The Duality of Reactivity: A Chemical Intermediate's Core

The utility of this compound stems from the distinct reactivity of its two primary functional groups: the tertiary amine and the methyl ester. This allows for selective transformations at either end of the molecule, or for the molecule to act as a monomer in polymerization reactions.

  • The Tertiary Amine: The diethylamino group is a moderately strong, non-nucleophilic base. It can act as a proton scavenger, participate in acid-base reactions, and serve as a nucleophile in certain substitution reactions.[1] Its presence significantly influences the molecule's solubility and basicity.

  • The Methyl Ester: The ester group is a classic electrophilic site. It is susceptible to nucleophilic acyl substitution, allowing for reactions such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or amidation to form amides.[1]

The interplay between these two groups allows for a wide range of synthetic manipulations, making it a valuable building block.

G cluster_amine Reactions at the Tertiary Amine cluster_ester Reactions at the Methyl Ester cluster_polymer Polymerization main This compound protonation Protonation (Salt Formation) main->protonation H+ alkylation Quaternization (Alkylation) main->alkylation R-X hydrolysis Hydrolysis main->hydrolysis H₂O, H⁺/OH⁻ transesterification Transesterification main->transesterification R'OH amidation Amidation main->amidation R'₂NH reduction Reduction main->reduction e.g., LiAlH₄ pbae Poly(β-amino ester) Synthesis main->pbae Michael Addition carb_acid carb_acid hydrolysis->carb_acid 3-(Diethylamino)propanoic Acid amino_alcohol amino_alcohol reduction->amino_alcohol 3-(Diethylamino)-1-propanol polymer polymer pbae->polymer PBAE Polymer

Figure 1: General reaction pathways for this compound.

Synthesis Protocol: Michael Addition of Diethylamine to Methyl Acrylate

One of the most direct and common methods for synthesizing this compound is the aza-Michael addition of diethylamine to methyl acrylate.[1] This reaction is efficient and demonstrates a fundamental principle in C-N bond formation.

Objective: To synthesize this compound with high purity (>98%).

Materials:

  • Diethylamine

  • Methyl acrylate

  • Methanol (or other suitable solvent, or solvent-free)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

  • Distillation apparatus for purification

Step-by-Step Methodology:

  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas inlet is assembled. The system is purged with nitrogen to ensure an anhydrous and oxygen-free environment, which is critical as Michael additions can be sensitive to moisture and side reactions.

  • Initial Charge: Diethylamine is charged into the reaction flask. Although the reaction can be run neat, a solvent like methanol can be used to help control the reaction temperature.

  • Controlled Addition: Methyl acrylate is added dropwise to the stirred diethylamine via the addition funnel. The reaction is exothermic, so the addition rate must be carefully controlled to maintain the internal temperature, typically below 40-50 °C. A cooling bath (ice-water) may be necessary. This control is crucial to prevent polymerization of the methyl acrylate and minimize the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours. The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, the excess diethylamine and solvent (if used) are removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product as a clear liquid. The purity should be verified by GC and the structure confirmed by NMR spectroscopy.[3]

This self-validating protocol ensures high yield and purity by controlling the exothermic nature of the reaction and verifying the outcome through standard analytical techniques.

Key Applications & Case Studies

This compound serves as a foundational intermediate in several key areas.[1]

Case Study 1: Monomer for Poly(β-amino esters) (PBAEs)

PBAEs are a class of biodegradable and pH-sensitive polymers with significant applications in drug delivery and gene therapy.[7][8][9] Their backbone contains ester linkages that are susceptible to hydrolysis, leading to biocompatible degradation products. This compound is a quintessential monomer for creating certain types of PBAEs. The polymerization typically occurs via a step-growth Michael addition of a primary or secondary amine to a diacrylate ester.

G cluster_monomers Monomer Inputs cluster_process Polymerization Process cluster_output Final Product mdaep This compound (or similar β-amino ester) reaction Step-Growth Michael Addition mdaep->reaction diacrylate Diacrylate Ester (e.g., 1,4-Butanediol diacrylate) diacrylate->reaction pbae Poly(β-amino ester) (PBAE) reaction->pbae application Drug/Gene Delivery Nanoparticles pbae->application

Figure 2: Workflow for the synthesis of PBAEs using a β-amino ester intermediate.

Case Study 2: Precursor for Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of this compound makes it a valuable precursor for more complex molecules.[1][10]

  • Hydrolysis: The ester can be easily hydrolyzed to 3-(diethylamino)propanoic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents to form a wide range of amides, which are common moieties in active pharmaceutical ingredients (APIs).

  • Reduction: The ester can be reduced, for example with lithium aluminum hydride, to form 3-(diethylamino)-1-propanol. This amino alcohol is another versatile intermediate used in the synthesis of various pharmaceuticals.[10]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. According to GHS classifications, it poses several hazards.

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing vapors or mist.[11]

  • The compound is noted as being air-sensitive; it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3][11]

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for the modern synthetic chemist. Its value lies in the predictable and distinct reactivity of its tertiary amine and ester functionalities. From the construction of advanced biodegradable polymers for next-generation therapeutics to its role as a reliable building block for complex small molecules, this intermediate provides a robust platform for chemical innovation. The insights and protocols detailed in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively and safely leverage the synthetic potential of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219165, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015533, Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]

  • Nature. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Methyl 3-(diethylamino)propanoate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SP-2026-01A

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 3-(diethylamino)propanoate, a valuable β-amino ester intermediate in organic synthesis. The protocol details a highly efficient, atom-economical, and often catalyst-free aza-Michael addition of diethylamine to methyl acrylate. This application note is intended for researchers in organic chemistry, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction & Significance

This compound (C₈H₁₇NO₂) is a tertiary amine and ester functionalized molecule that serves as a versatile building block in the synthesis of more complex chemical structures, including N-heterocyclic carbenes (NHCs) and compounds with potential antimicrobial activity.[1] Its synthesis is a classic example of an aza-Michael reaction, also known as a conjugate addition.

The protocol described herein focuses on the direct addition of diethylamine to methyl acrylate. This method is favored for its high atom economy, typically high yields, and the ability to proceed efficiently under neat (solvent-free) conditions, which aligns with the principles of green chemistry.[2]

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic conjugate addition of diethylamine to the α,β-unsaturated ester, methyl acrylate.

Overall Reaction: (CH₃CH₂)₂NH + CH₂=CHCOOCH₃ → (CH₃CH₂)₂NCH₂CH₂COOCH₃

Mechanistic Insight: The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the electrophilic β-carbon of methyl acrylate.[2] This forms a carbon-nitrogen bond and generates a zwitterionic intermediate. A subsequent proton transfer, often facilitated by another molecule of the amine or a protic solvent (if used), neutralizes the intermediate to yield the final product, this compound.[2][3] The reaction is generally considered stepwise, though concerted mechanisms have also been proposed.[3]

Materials & Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )Molarity (M)Density (g/mL)Amount (mmol)
Diethylamine (C₂H₅)₂NH73.149.670.707110
Methyl Acrylate C₄H₆O₂86.0910.90.956100
Sodium Sulfate (anhydrous)Na₂SO₄142.04--As needed
CDCl₃ (for NMR)CDCl₃120.38-1.49As needed

Note: Methyl acrylate is typically supplied with an inhibitor (e.g., 4-methoxyphenol) to prevent polymerization. It can usually be used without removing the inhibitor for this reaction.

Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel or addition funnel

  • Ice-water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR Spectrometer, FT-IR Spectrometer

Experimental Protocol

This protocol outlines the synthesis of this compound on a 100 mmol scale.

Reaction Setup & Execution
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (11.4 mL, 110 mmol, 1.1 eq).

  • Cooling: Place the flask in an ice-water bath and allow the diethylamine to cool to 0-5 °C with gentle stirring.

    • Causality Explanation: The aza-Michael addition of amines to acrylates is a highly exothermic reaction. Initial cooling and subsequent slow addition of the acrylate are crucial to control the reaction temperature, preventing a dangerous thermal runaway and minimizing the formation of side products.

  • Addition of Methyl Acrylate: Charge a dropping funnel with methyl acrylate (9.0 mL, 100 mmol, 1.0 eq). Add the methyl acrylate dropwise to the cooled, stirring diethylamine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 24-48 hours.

    • Expert Insight: While the reaction is often fast, allowing it to stir for an extended period ensures maximum conversion. The reaction can be monitored by TLC or GC-MS if desired. A neat (solvent-free) reaction is often successful and simplifies workup, with yields reported around 90% after 48 hours.[2]

Work-up & Purification
  • Concentration: Once the reaction is complete, remove the excess (unreacted) diethylamine and any other volatile components under reduced pressure using a rotary evaporator.

  • Purification by Vacuum Distillation: The resulting crude oil is purified by vacuum distillation.

    • Set up a short-path distillation apparatus.

    • Collect the fraction boiling at approximately 77-79 °C at 15 mmHg . The pure this compound will be a colorless liquid.

Characterization

The identity and purity of the synthesized product should be confirmed using spectroscopic methods.

  • ¹H NMR (in CDCl₃): The spectrum is expected to show characteristic signals for the diethyl and propanoate moieties.

    • Triplet corresponding to the two -CH₃ groups of the ethyl fragments.

    • Quartet for the two -NCH₂- groups of the ethyl fragments.

    • Two triplets for the -NCH₂CH₂CO- backbone.

    • Singlet for the -OCH₃ group.

  • ¹³C NMR (in CDCl₃): The spectrum should show 8 distinct carbon signals corresponding to the molecular formula C₈H₁₇NO₂.[4]

  • FT-IR: The spectrum will be characterized by a strong carbonyl (C=O) stretch from the ester group around 1735 cm⁻¹ and C-N stretching vibrations.

Workflow & Logic Diagram

The following diagram illustrates the complete workflow from preparation to final product characterization.

Synthesis_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization reagents Charge flask with Diethylamine cooling Cool flask to 0-5 °C in ice bath reagents->cooling addition Dropwise addition of Methyl Acrylate cooling->addition Maintain T < 15 °C stir Stir at room temp for 24-48 hours addition->stir evaporation Rotary Evaporation (remove excess amine) stir->evaporation Reaction complete distillation Vacuum Distillation of crude product evaporation->distillation analysis Spectroscopic Analysis (NMR, FT-IR) distillation->analysis Collect pure fraction end Final Product analysis->end Confirm Product Identity & Purity

Caption: Experimental workflow for the synthesis of this compound.

Safety & Handling

Mandatory Precautions: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., Viton®/Butyl Rubber), is required at all times.[5]

  • Diethylamine: Is a corrosive, flammable liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle with extreme care.

  • Methyl Acrylate: Is a highly flammable liquid and vapor.[6] It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[6] It is also a lachrymator and may cause respiratory irritation.[6] Store away from heat and sources of ignition.[5][7] Use only non-sparking tools.[6]

  • Handling: Avoid breathing vapors.[8] Ensure containers are tightly closed and grounded during transfer.[6][7] An emergency eyewash station and safety shower should be immediately accessible.[5] Do not eat, drink, or smoke in the work area.[5]

References

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Retrieved from [Link]

  • MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • NJ Department of Health. (n.d.). METHYL ACRYLATE HAZARD SUMMARY. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2018). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of methyl propanoate | Learning Science. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Advanced Organic Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Heterocyclic Carbenes using Methyl 3-(diethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the experimental procedure for the synthesis of N-heterocyclic carbenes (NHCs) utilizing Methyl 3-(diethylamino)propanoate as a non-nucleophilic organic base. The focus is on the deprotonation of imidazolium salts, a critical step in the generation of free NHCs for applications in catalysis and materials science. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses the critical parameters for successful synthesis and characterization.

Introduction: The Role of N-Heterocyclic Carbenes and the Significance of the Base

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of organic compounds, primarily due to their exceptional versatility as ligands in organometallic catalysis and as organocatalysts in their own right. Their strong σ-donating properties and the steric tunability of their scaffold have made them indispensable in numerous chemical transformations.

The most common and direct route to accessing free NHCs is the deprotonation of the corresponding azolium salt precursor. This acid-base reaction, while conceptually simple, is a critical step that dictates the success and efficiency of the NHC generation. The choice of base is paramount; it must be strong enough to abstract the acidic proton from the C2 position of the azolium ring, yet it should not be nucleophilic to the extent that it reacts with the azolium salt or the resulting highly reactive carbene.

Traditionally, strong inorganic bases such as sodium hydride or potassium tert-butoxide have been employed. However, these can introduce metallic impurities and may lead to side reactions. The use of soluble, non-nucleophilic organic bases offers a milder and cleaner alternative. This compound, a tertiary amino ester, presents itself as an attractive option due to its basicity and steric hindrance, which minimizes nucleophilic attack. This document will explore its application in NHC synthesis, providing a foundational protocol for researchers in the field.

Reaction Mechanism: The Deprotonation of an Azolium Salt

The fundamental principle behind the synthesis of an NHC from its azolium salt precursor is a straightforward acid-base reaction. The azolium salt, typically an imidazolium or imidazolinium salt, possesses an acidic proton at the C2 position, flanked by two nitrogen atoms. The electron-withdrawing nature of the adjacent nitrogen atoms enhances the acidity of this proton.

This compound acts as a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom of the diethylamino group abstracts the acidic proton from the C2 position of the azolium salt. This proton transfer results in the formation of the free N-heterocyclic carbene and the corresponding protonated form of this compound (a diethylammonium propanoate salt).

The general mechanism is depicted below:

NHC_Formation cluster_reactants Reactants cluster_products Products Azolium Azolium Salt (e.g., IPr.HCl) NHC N-Heterocyclic Carbene (e.g., IPr) Azolium->NHC Deprotonation Base This compound ProtonatedBase Protonated Base Base->ProtonatedBase Protonation

Caption: General reaction mechanism for NHC synthesis.

Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) - An Adapted Procedure

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr.HCl)425.03≥98%Sigma-Aldrich
This compound159.23≥98%Sigma-Aldrich
Anhydrous Toluene-≥99.8%Sigma-Aldrich
Anhydrous Hexane-≥99%Sigma-Aldrich
Celite®--Sigma-Aldrich

Safety Precautions:

  • IPr.HCl: Irritant. Avoid inhalation and contact with skin and eyes.

  • This compound: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Anhydrous Solvents: Flammable. Handle under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reactants: Under a positive pressure of nitrogen, the Schlenk flask is charged with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr.HCl) (4.25 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Anhydrous toluene (40 mL) is added to the flask via a cannula or syringe. The suspension is stirred to ensure good mixing.

  • Addition of the Base: this compound (1.75 g, 11.0 mmol, 1.1 equiv.) is added dropwise to the stirred suspension at room temperature over a period of 10 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the solid IPr.HCl and the formation of a precipitate (the protonated base).

  • Work-up and Isolation:

    • The reaction mixture is filtered through a pad of Celite® under an inert atmosphere to remove the precipitated diethylammonium propanoate salt.

    • The Celite® pad is washed with anhydrous toluene (2 x 10 mL).

    • The combined filtrate is concentrated under reduced pressure to afford a pale yellow solid.

  • Purification:

    • The crude solid is washed with anhydrous hexane (3 x 15 mL) to remove any unreacted starting materials and other impurities.

    • The resulting white to off-white solid is dried under high vacuum to yield the free N-heterocyclic carbene, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr).

Reaction Parameters Summary
ParameterValue
Azolium SaltIPr.HCl (1.0 equiv.)
BaseThis compound (1.1 equiv.)
SolventAnhydrous Toluene
TemperatureRoom Temperature
Reaction Time12 hours
AtmosphereInert (Nitrogen or Argon)

Characterization of the Synthesized NHC

The successful synthesis of the free NHC, IPr, can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The most indicative signal for the formation of the free carbene is the disappearance of the acidic proton signal from the C2 position of the imidazolium salt, which typically appears around δ 10-11 ppm. The characteristic signals for the aromatic and isopropyl protons of the IPr ligand will be present.

  • ¹³C NMR Spectroscopy: The carbene carbon (C2) will exhibit a characteristic downfield shift, typically in the range of δ 210-220 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized NHC.

Experimental Workflow Diagram

workflow start Start prep Prepare Dry Schlenk Flask start->prep add_reagents Add IPr.HCl and Toluene prep->add_reagents add_base Add this compound add_reagents->add_base react Stir at Room Temperature for 12h add_base->react filter Filter through Celite react->filter concentrate Concentrate Filtrate filter->concentrate wash Wash with Hexane concentrate->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for NHC synthesis.

Conclusion

The use of this compound as a non-nucleophilic organic base provides a promising and practical alternative for the synthesis of N-heterocyclic carbenes. The adapted protocol presented here for the synthesis of the widely used IPr ligand offers a solid foundation for researchers to explore this methodology further. The mild reaction conditions and the ease of separation of the protonated base make this an attractive approach for clean and efficient NHC generation. Further optimization of reaction parameters, such as solvent and temperature, may lead to even higher yields and shorter reaction times.

References

  • Bourissou, D., Guerret, O., Gabbai, F. P., & Bertrand, G. (2000). Stable Carbenes. Chemical Reviews, 100(1), 39-92. [Link]

  • Hermann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

  • Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]

  • Diez-Gonzalez, S. (Ed.). (2010). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry. [Link]

The Versatile Precursor: Methyl 3-(diethylamino)propanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(diethylamino)propanoate is a pivotal β-amino acid ester that serves as a versatile and economically significant precursor in the synthesis of a wide array of pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive methyl ester and a nucleophilic tertiary amine, allows for facile chemical modifications. This guide provides an in-depth exploration of its synthesis, key chemical transformations, and detailed, field-proven protocols for its conversion into high-value pharmaceutical building blocks, namely 3-(diethylamino)propanamide and 3-(diethylamino)-1-propanol. These intermediates are crucial for developing active pharmaceutical ingredients (APIs) with applications ranging from local anesthetics to antispasmodics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor in their synthetic programs.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of medicinal chemistry and process development, the selection of a starting material is a critical decision that influences the efficiency, scalability, and economic viability of a synthetic route. This compound (MDAP) has emerged as a strategic precursor due to its robust chemical profile and its ability to introduce a key diethylaminopropyl moiety found in numerous APIs.[1] The molecule's structure, featuring a tertiary amine separated from a methyl ester by a flexible three-carbon linker, provides two distinct handles for chemical elaboration.[1] This allows for the independent or sequential manipulation of either functional group to build molecular complexity, making it a cornerstone in the synthesis of intermediates for drugs such as Camylofin and other procaine analogues.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental for safe handling and effective process design. MDAP is a colorless to light yellow liquid under standard conditions.[2]

PropertyValueReference
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Boiling Point 81 °C @ 20 mmHg
Density 0.92 g/mL @ 20 °C
Refractive Index 1.430
CAS Number 5351-01-9

Safety Profile: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Synthesis of the Precursor: The Michael Addition

The most common and efficient industrial synthesis of this compound involves the aza-Michael addition of diethylamine to methyl acrylate. This reaction is highly atom-economical and proceeds readily, often without the need for a catalyst, although mild acid catalysis can be employed.[1]

Causality Behind the Method: The reaction mechanism is driven by the nucleophilic nature of the diethylamine nitrogen attacking the electron-deficient β-carbon of the methyl acrylate, which is activated by the electron-withdrawing ester group. The reaction is typically exothermic and requires cooling to control the rate and prevent side reactions.

cluster_reactants Reactants cluster_product Product Diethylamine Diethylamine Reaction Michael Addition Diethylamine->Reaction Nucleophilic Attack MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction MDAP This compound Reaction->MDAP

Caption: Synthesis of MDAP via Michael Addition.

Key Transformations into Pharmaceutical Intermediates

The synthetic utility of MDAP is primarily centered on the transformation of its methyl ester group. The two most valuable conversions are amidation to form amides and reduction to form primary alcohols.

cluster_intermediates Key Pharmaceutical Intermediates MDAP This compound (Precursor) Amide 3-(diethylamino)propanamide MDAP->Amide Amidation (e.g., + NH₃, catalyst) Alcohol 3-(diethylamino)-1-propanol MDAP->Alcohol Ester Reduction (e.g., + LiAlH₄)

Caption: Key synthetic routes from MDAP.

Application Note 1: Synthesis of 3-(diethylamino)propanamide

Introduction: 3-(Diethylamino)propanamide is a key intermediate used in the synthesis of various pharmaceutical compounds, including those with antispasmodic and anesthetic properties.[4] This protocol details its preparation via the direct amidation of this compound.

Principle: The direct amidation of an ester is a condensation reaction that can be challenging due to the ester's lower reactivity compared to acyl chlorides. The reaction is often reversible, with the expulsion of methanol.[5] To drive the reaction to completion, a catalyst is employed, and the reaction is typically conducted under pressure in a sealed vessel to maintain a high concentration of the amine nucleophile (ammonia). This protocol is adapted from general catalytic methods for the direct amidation of esters.[6][7]

Protocol: Catalytic Amidation of MDAP

  • Reagents & Equipment:

    • This compound (MDAP) (1.0 eq)

    • Anhydrous Iron(III) Chloride (FeCl₃) (0.15 eq)

    • Ammonia, 7N solution in Methanol (5.0 eq)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Pressure-rated reaction vessel with a magnetic stir bar

    • Rotary evaporator, Separatory funnel

  • Procedure:

    • To an oven-dried pressure vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 5.0 g, 31.4 mmol).

    • Add anhydrous Iron(III) Chloride (e.g., 0.76 g, 4.7 mmol).

    • Carefully add the 7N solution of ammonia in methanol (e.g., 22.4 mL, 157 mmol).

    • Seal the pressure vessel tightly. Causality: Sealing is crucial to prevent the escape of volatile ammonia and to allow pressure to build, which increases the reaction rate.

    • Place the vessel in an oil bath pre-heated to 80 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by periodically taking a small, quenched aliquot. (Mobile phase for TLC: 10% Methanol in Dichloromethane with 1% triethylamine).

    • Once the reaction is complete (disappearance of starting material), cool the vessel to room temperature and then to 0 °C in an ice bath before carefully venting and opening.

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) followed by brine (25 mL). Causality: The bicarbonate wash neutralizes any acidic species and helps remove residual catalyst.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification & Validation:

    • The crude 3-(diethylamino)propanamide can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of 5-15% methanol in dichloromethane).

    • Expected Outcome: A colorless to pale yellow oil or low-melting solid.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of broad amide N-H signals in the ¹H NMR spectrum are key indicators of a successful reaction.

Application Note 2: Synthesis of 3-(diethylamino)-1-propanol

Introduction: 3-(diethylamino)-1-propanol is a highly valuable intermediate, serving as a precursor for APIs like the antispasmodic drug Camylofin.[5] Its bifunctional nature (tertiary amine and primary alcohol) allows for further synthetic elaborations.

Principle: The transformation of an ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[2] The reaction is stoichiometric and involves the irreversible transfer of hydride ions to the ester carbonyl, followed by the release of a methoxide leaving group and subsequent reduction of the intermediate aldehyde.

Protocol: LiAlH₄ Reduction of MDAP

  • Reagents & Equipment:

    • This compound (MDAP) (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF (1.0 - 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether (anhydrous)

    • Water (H₂O)

    • 15% aqueous Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, inert gas line (N₂ or Ar)

  • Procedure:

    • Set up a three-neck flask under an inert atmosphere. Equip it with a condenser, a dropping funnel, and a magnetic stirrer. Causality: An inert and anhydrous environment is critical as LiAlH₄ reacts violently with water and protic solvents.

    • In the flask, prepare a suspension of LiAlH₄ (e.g., 1.43 g, 37.7 mmol) in anhydrous THF (50 mL).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dissolve this compound (e.g., 5.0 g, 31.4 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel.

    • Add the MDAP solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C. The addition is exothermic and must be controlled.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting ester.

    • Workup (Fieser Method): This specific quenching sequence is designed to produce a granular, easily filterable aluminum salt precipitate.[8] a. Cool the reaction mixture back down to 0 °C. b. Slowly and cautiously add water dropwise (e.g., 1.5 mL). Vigorous hydrogen gas evolution will occur. c. Add 15% aqueous NaOH solution dropwise (e.g., 1.5 mL). d. Add water again (e.g., 4.5 mL). e. Remove the cooling bath and stir the resulting slurry vigorously for 30 minutes at room temperature. It should become a white, granular precipitate. f. Add anhydrous MgSO₄ to the slurry and stir for another 15 minutes to ensure all water is sequestered.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation:

    • The crude 3-(diethylamino)-1-propanol can be purified by vacuum distillation.

    • Expected Outcome: A clear, colorless to pale yellow liquid.

    • Validation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and IR spectroscopy. Key indicators include the disappearance of the ester carbonyl stretch in the IR spectrum (~1740 cm⁻¹) and the appearance of a broad alcohol O-H stretch (~3300 cm⁻¹).

Conclusion

This compound stands out as a robust and versatile precursor for pharmaceutical synthesis. Its straightforward preparation and the high efficiency of its subsequent transformations into key intermediates like 3-(diethylamino)propanamide and 3-(diethylamino)-1-propanol underscore its value. The protocols detailed herein provide reliable and scalable methods for researchers, enabling the rapid development of synthetic routes towards complex and medicinally relevant target molecules. Adherence to the described safety precautions and procedural details is paramount to achieving successful and reproducible outcomes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Ghorai, S., et al. (2019). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 24(15), 2795. Retrieved from [Link]

  • Reddy, K. L., et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry, 86(3), 2568-2579. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Org. Synth. 1950, 30, 27. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Diethylamino)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Camylofin. National Center for Biotechnology Information. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons.

Sources

Application and Protocols for the Synthesis of Agricultural Chemicals Using Methyl 3-(diethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(diethylamino)propanoate is a versatile synthetic intermediate with significant potential in the development of novel agricultural chemicals. This document provides detailed application notes and protocols for researchers and scientists in the agrochemical and drug development sectors. We will explore the strategic use of this compound as a precursor for the synthesis of carbamate-based fungicides, a class of pesticides known for their efficacy. The following sections will provide a comprehensive guide, including reaction mechanisms, step-by-step protocols, and data interpretation, to facilitate the use of this compound in the synthesis of new and effective crop protection agents.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound, a β-amino acid ester, presents a valuable molecular scaffold for the synthesis of a variety of bioactive compounds.[1][2] Its structural features, including a tertiary amine and an ester functional group, allow for a range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. In the context of agricultural chemicals, the diethylamino moiety can impart specific physicochemical properties to the final product, such as improved systemic movement within the plant or enhanced interaction with the target pest or pathogen.

Carbamate-based pesticides are a significant class of agrochemicals that function by inhibiting the acetylcholinesterase enzyme in insects or other target enzymes in fungi.[3][4] The synthesis of these compounds often involves the reaction of an alcohol with an isocyanate.[5] This application note will focus on a synthetic strategy to convert this compound into a key alcohol intermediate, which can then be utilized in the synthesis of a novel carbamate fungicide.

Proposed Synthetic Pathway: From Ester to Carbamate Fungicide

The overall synthetic strategy involves a two-step process. First, the methyl ester of this compound is reduced to the corresponding alcohol, 3-(diethylamino)propan-1-ol. This alcohol intermediate is then reacted with a suitable isocyanate to form the final carbamate product. This approach is based on established principles of organic synthesis and the known reactivity of the functional groups involved.

Synthesis_Pathway cluster_0 Step 1: Reduction of the Ester cluster_1 Step 2: Carbamate Formation Methyl_3-(diethylamino)propanoate This compound 3-(diethylamino)propan-1-ol 3-(diethylamino)propan-1-ol Methyl_3-(diethylamino)propanoate->3-(diethylamino)propan-1-ol LiAlH4, THF Carbamate_Fungicide Carbamate Fungicide 3-(diethylamino)propan-1-ol->Carbamate_Fungicide Aryl_Isocyanate Aryl Isocyanate (e.g., Phenyl isocyanate) Aryl_Isocyanate->Carbamate_Fungicide Pyridine (catalyst)

Caption: Proposed two-step synthesis of a carbamate fungicide from this compound.

Detailed Experimental Protocols

Synthesis of 3-(diethylamino)propan-1-ol (Intermediate)

Rationale: The reduction of the methyl ester to a primary alcohol is a crucial first step to enable the subsequent carbamate formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(diethylamino)propan-1-ol as a crude oil.

  • Purify the crude product by vacuum distillation.

Synthesis of the Carbamate Fungicide

Rationale: The formation of the carbamate is achieved through the nucleophilic attack of the alcohol intermediate on the electrophilic carbon of an isocyanate. The choice of the isocyanate will determine the final properties of the fungicide. Aromatic isocyanates are commonly used in the synthesis of agricultural chemicals. A base catalyst, such as pyridine, is often employed to facilitate the reaction.

Materials:

  • 3-(diethylamino)propan-1-ol

  • Aryl isocyanate (e.g., Phenyl isocyanate, 1 equivalent)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-(diethylamino)propan-1-ol (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Add the aryl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final carbamate fungicide.

Data Summary and Expected Outcomes

The following table summarizes the expected quantitative data for the synthesis of a model carbamate fungicide from this compound.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (hours)Expected Yield (%)Purity (%)
13-(diethylamino)propan-1-olThis compound1 : 1.2 (LiAlH₄)THF285-95>95 (after distillation)
2Carbamate Fungicide3-(diethylamino)propan-1-ol1 : 1 (Aryl Isocyanate)Dichloromethane12-2480-90>98 (after purification)

Safety and Handling

This compound: This compound is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Extreme caution must be exercised during the quenching procedure.

Isocyanates: Isocyanates are toxic and can be potent respiratory sensitizers.[6] They should be handled with extreme care in a fume hood, and appropriate respiratory protection may be necessary.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potential agricultural chemicals. The protocols outlined in this application note provide a clear and logical pathway for the synthesis of carbamate-based fungicides. By following these procedures and adhering to the necessary safety precautions, researchers can effectively utilize this compound in the development of novel and effective crop protection solutions. Further derivatization of the carbamate structure by varying the isocyanate component can lead to a library of compounds for biological screening and optimization of fungicidal activity.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0200506B1 - Process for the preparation of methyl carbamates.
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  • Pesticide Chemistry Carbamates. (n.d.). Paper. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

  • Song, H., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1245678. [Link]

  • Google Patents. (n.d.). EP1254894A1 - Process for the preparation of propamocarb.
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  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 353. [Link]

  • Google Patents. (n.d.). WO2009118112A2 - 2,2'-mdi-based isocyanate mixtures and the production and use thereof.
  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 5(1), 1-23. [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. Retrieved from [Link]

  • Health and Safety Executive. (1999). MDHS25/3 Organic isocyanates in air. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Use of Methyl 3-(diethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the standard laboratory procedures for handling Methyl 3-(diethylamino)propanoate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple instructions to explain the scientific rationale behind each procedural step. By integrating principles of chemical reactivity, hazard mitigation, and experimental integrity, these protocols establish a self-validating system for the safe and effective use of this versatile chemical intermediate.

Introduction: A Profile of a Versatile Building Block

This compound is an organic compound featuring a tertiary amine and a methyl ester functional group, classifying it as a β-amino ester.[1] Its unique structure makes it a valuable building block in diverse synthetic applications. It serves as a key intermediate in the production of pharmaceuticals and agrochemicals and is utilized in advanced chemical research to develop novel compounds and explore reaction mechanisms.[1] Notably, it can act as a precursor for sophisticated molecules like N-heterocyclic carbenes (NHCs).[1] Furthermore, the core structure of this molecule is analogous to the monomers that form poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers with significant applications in drug delivery and gene therapy.[2][3][4][5]

The very features that make this compound synthetically useful—the reactive ester and the basic tertiary amine—also dictate its handling requirements. Understanding its properties is the first step toward safe and reproducible science.

Section 1: Chemical Profile and Hazard Identification

A thorough understanding of the chemical's properties is foundational to its safe handling. The data below is compiled from authoritative sources to provide a clear and concise summary.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 5351-01-9 [6][7]
Molecular Formula C₈H₁₇NO₂ [6][7]
Molecular Weight 159.23 g/mol [6]
Appearance Colorless to light yellow liquid [7]
Boiling Point 81 °C at 20 mmHg
Flash Point 66 °C

| Synonyms | Methyl 3-(diethylamino)propionate, Methyl N,N-diethyl-β-alaninate |[6] |

The primary hazards associated with this compound are clearly defined by the Globally Harmonized System (GHS). These classifications are not merely warnings but are direct consequences of its chemical nature. The basicity of the amine contributes to its corrosive potential, while its volatility can lead to respiratory tract irritation.

Table 2: GHS Hazard Classification

GHS Code Hazard Statement Classification Source(s)
H315 Causes skin irritation Skin Corrosion/Irritation, Category 2 [6]
H318 Causes serious eye damage Serious Eye Damage/Eye Irritation, Category 1 [6]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |[6] |

Section 2: Prerequisite Safety Protocols: A Hierarchy of Controls

To ensure a self-validating and safe experimental environment, a systematic approach to hazard mitigation is essential. The following hierarchy of controls must be implemented before any work with this compound begins. This approach prioritizes eliminating hazards at their source.

Hierarchy of Controls for Safe Handling cluster_0 A Elimination B Substitution C Engineering Controls D Administrative Controls C_desc Mandatory Use of a Certified Chemical Fume Hood C->C_desc E Personal Protective Equipment (PPE) D_desc Adherence to SOPs & Proper Training D->D_desc E_desc Chemical Goggles, Face Shield, Resistant Gloves, Lab Coat E->E_desc

Caption: Hierarchy of Controls for Safe Handling.

2.1 Engineering Controls: The Primary Barrier The mandatory use of a properly functioning and certified chemical fume hood is the most critical engineering control. This isolates the chemical, protecting the user from inhaling potentially irritating vapors and containing any accidental releases.[8][9]

2.2 Personal Protective Equipment (PPE): The Last Line of Defense PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.[10][11]

  • Eye and Face Protection: Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[6][12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11][13] It is crucial to inspect gloves for any signs of degradation before use and to remove them without contaminating the skin.

  • Body Protection: A flame-resistant lab coat is required. For transfers of significant volumes (>100 mL) or when there is a heightened risk of splashing, a chemical-resistant apron should be worn over the lab coat.[14]

2.3 Emergency Preparedness: Pre-emptive Validation Before handling the reagent, all laboratory personnel must confirm the location and operational readiness of the nearest safety shower and eyewash station. This simple check is a critical part of a self-validating safety protocol.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to ensure both user safety and the chemical integrity of the reagent.

3.1 Receipt and Storage Protocol

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Affix a label with the date of receipt. It is also good practice to record the date the container is first opened.[15]

  • Storage Location: Store the container in a designated cabinet for corrosive materials. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and ignition sources.[16]

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[16]

  • Inert Atmosphere: For applications requiring high purity, the headspace of the container should be flushed with an inert gas like argon or nitrogen after each use. The container must be tightly sealed to prevent exposure to air and moisture.[16][17]

    • Causality: this compound is susceptible to slow hydrolysis of the ester group by atmospheric moisture. Storing under an inert, dry atmosphere is crucial for maintaining its purity, which is vital for reproducible and high-yielding synthetic reactions.[17]

3.2 General Handling and Dispensing Workflow

prep 1. Preparation ppe 2. Don PPE prep->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood transfer 4. Inert Gas Transfer fume_hood->transfer measure 5. Measure & Dispense transfer->measure seal 6. Seal Containers measure->seal cleanup 7. Clean Area seal->cleanup waste 8. Dispose of Waste cleanup->waste

Caption: General workflow for handling and dispensing.

3.3 Example Protocol: Base-Catalyzed Hydrolysis This protocol illustrates a fundamental reaction of this compound, demonstrating the reactivity of its ester functional group. This procedure must be performed entirely within a chemical fume hood.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: In the fume hood, transfer 7.96 g (50 mmol) of this compound to the flask using a glass syringe or graduated cylinder.

  • Solvent and Catalyst: Add 25 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the flask.

    • Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification (base-catalyzed hydrolysis) process, which is a common and characteristic reaction of esters.

  • Heating and Monitoring: Gently heat the mixture to reflux (approximately 100 °C) using a heating mantle. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully acidify the solution to a pH of ~6 by slowly adding 6M hydrochloric acid (HCl). This step should be done in an ice bath to control the exothermic neutralization. c. The product, N,N-diethyl-β-alanine, can then be isolated using appropriate techniques such as extraction or crystallization.

Section 4: Spill Management and Decontamination

Prompt and correct response to a chemical spill is crucial for minimizing risk.[18][19]

4.1 Minor Spill Protocol (<100 mL and contained within a fume hood)

  • Alert: Immediately alert nearby personnel.

  • Contain: Use a commercial spill kit or a neutral absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a final rinse with water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

4.2 Major Spill Protocol (>100 mL or any spill outside a fume hood)

  • Evacuate: Immediately evacuate the immediate area. Alert all personnel to leave the laboratory.[20]

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the chemical name and the approximate volume of the spill.[20]

  • Do Not Attempt Cleanup: A major spill of a corrosive and irritating substance requires a response from trained emergency personnel with specialized equipment.[21]

Section 5: Waste Disposal

All waste streams containing this compound must be treated as hazardous waste.[15][22]

  • Collection: Collect all waste, including unused reagent, reaction byproducts, contaminated absorbents, and disposable labware, in a robust, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste contractor.

    • Rationale: Amines can be toxic to aquatic life, and their disposal into sanitary sewer systems is strictly prohibited in most jurisdictions.[23] Proper disposal is a legal requirement and an ethical responsibility to protect the environment.

Conclusion

This compound is a valuable chemical reagent with significant potential in research and development. Its utility is matched by its potential hazards. By embracing a safety-first mindset grounded in the hierarchy of controls, and by understanding the chemical principles that guide its handling, storage, and disposal, researchers can work with this compound safely and effectively. Strict adherence to these protocols is fundamental to ensuring the integrity of experimental outcomes and, most importantly, the well-being of laboratory personnel.

References

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Application Notes and Protocols for the Characterization of Methyl 3-(diethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(diethylamino)propanoate is a tertiary amino ester with the molecular formula C₈H₁₇NO₂.[1][2][3] This compound, with a molecular weight of approximately 159.23 g/mol , is characterized by a diethylamino group attached to a propanoate backbone.[1][2] Its structure, featuring a tertiary amine, a flexible three-carbon alkyl chain, and a methyl ester moiety, makes it a subject of interest in various fields of chemical synthesis and research.[1] The unique combination of these functional groups influences its chemical reactivity and potential biological interactions.[1]

This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for quality control, purity assessment, and structural elucidation of this compound. The protocols detailed herein are grounded in established analytical principles and are designed to ensure data integrity and reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₇NO₂[1][2][3]
Molecular Weight ~159.23 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[3]
Canonical SMILES CCN(CC)CCC(=O)OC[2][3]
InChIKey MGOYBMFCELTAHS-UHFFFAOYSA-N[2][3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Rationale: The distinct electronic environments of the protons and carbons in the diethylamino, propanoate, and methyl ester groups will result in a characteristic set of chemical shifts, multiplicities, and integration values, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (300 MHz or higher):

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Analysis: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67Singlet3H-COOCH₃
~2.75Triplet2H-NCH₂CH₂-
~2.55Quartet4H-N(CH₂CH₃)₂
~2.45Triplet2H-CH₂COO-
~1.05Triplet6H-N(CH₂CH₃)₂

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Pulse Program: Proton-decoupled sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the data to obtain a proton-decoupled spectrum showing single peaks for each unique carbon atom.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~172.5C=O (Ester)
~51.5-OCH₃
~49.0-NCH₂CH₂-
~47.5-N(CH₂CH₃)₂
~32.0-CH₂COO-
~12.0-N(CH₂CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Rationale: The vibrational frequencies of the bonds within this compound will produce a unique IR spectrum. The presence of the ester carbonyl (C=O) and C-N and C-O single bonds will give rise to characteristic absorption bands.

Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis: Collect the spectrum and identify the characteristic absorption peaks.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2970, 2930, 2870StrongC-H stretching (aliphatic)[1]
~1732Strong, SharpC=O stretching (ester)[1]
~1200 - 1170StrongC-O stretching (ester)[8]
~1150 - 1050MediumC-N stretching (tertiary amine)

The region below 1500 cm⁻¹ is considered the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule.[8]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Rationale: Under ionization, this compound will form a molecular ion and characteristic fragment ions. The masses of these ions provide strong evidence for the compound's structure.

Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Instrument Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and major fragment ions.

Expected Mass Spectrum Data:

m/zIon
159.12538[M]⁺ (Molecular Ion, C₈H₁₇NO₂)[1]
160.13321[M+H]⁺ (Protonated Molecular Ion)[1]
144[M - CH₃]⁺
128[M - OCH₃]⁺
102[M - COOCH₃]⁺
86[CH₂=N(CH₂CH₃)₂]⁺ (alpha-cleavage)
58[CH₃CH₂N=CH₂]⁺

The fragmentation pattern is a unique fingerprint of the molecule and can be used for its definitive identification.[9]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures.

Gas Chromatography (GC)

GC is a suitable method for the analysis of volatile compounds like this compound.

Rationale: The compound's volatility allows it to be vaporized and separated from non-volatile impurities or other components in a mixture based on its interaction with the stationary phase of the GC column.

Protocol

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID) at 280 °C or a Mass Spectrometer (for GC-MS).

  • Data Analysis: Determine the retention time and peak area of this compound. Purity can be estimated by the relative peak area.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis prep Dissolve sample in appropriate solvent injection Inject into GC prep->injection 1 µL injection column Separation on capillary column injection->column Vaporization detection FID or MS Detection column->detection Elution chromatogram Obtain Chromatogram detection->chromatogram quantify Determine Retention Time & Peak Area (Purity) chromatogram->quantify

Caption: Gas Chromatography workflow for purity analysis.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques allows for unambiguous structural confirmation and accurate purity assessment. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is critical in research and development settings.

References

  • PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

  • DTIC. (n.d.). Evaluation of Gas Chromatographic Methods for Analysis of Gasoline/Oxygenate Blends. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, identification and gas chromatographic analysis of 4-diethylamino monofluoroacetanilide. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • MassBank. (n.d.). Carboxylic acids and derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Infrared Spectroscopy 3 MS. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of N-Heterocyclic Carbenes from Amido Esters and Related Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of N-Heterocyclic Carbenes

Since their isolation and characterization, N-Heterocyclic Carbenes (NHCs) have ascended from chemical curiosities to indispensable tools in modern synthetic chemistry.[1] Their strong σ-donating ability and the stability of their metal complexes have established them as highly effective ligands in organometallic catalysis. Furthermore, free NHCs have carved out a significant niche as powerful organocatalysts, mediating a wide range of chemical transformations.[2] The synthesis of NHCs is most commonly achieved through the deprotonation of their corresponding azolium salt precursors.[2] This guide provides a detailed exploration of the reaction conditions and protocols for synthesizing these crucial precursors, with a particular focus on pathways starting from amido esters and related functionalized starting materials, which are of significant interest for introducing chirality and other functionalities.

Part 1: Synthesis of Ester-Functionalized Imidazolium Salts: A Key Precursor to Functional NHCs

A primary route to NHCs bearing ester functionalities involves the construction of an imidazolium salt core with pendant ester groups. This approach is valuable for creating water-soluble NHC complexes and for introducing handles for further molecular elaboration. A highly effective method involves the reaction of a protected imidazole with an α-halo ester.

Mechanistic Rationale

The synthesis hinges on the nucleophilic character of the imidazole nitrogen. Using a silylated imidazole, such as 1-(trimethylsilyl)imidazole, enhances the reactivity. The reaction proceeds via a nucleophilic substitution, where the imidazole nitrogen displaces the halide on the chloroacetate. A second substitution reaction on the remaining nitrogen of the imidazole ring with another equivalent of the halo ester leads to the desired 1,3-disubstituted imidazolium salt. The choice of an α-halo ester like ethyl chloroacetate is strategic, as the halogen provides a good leaving group for the substitution reaction.

G cluster_0 Step 1: First N-Alkylation cluster_1 Step 2: Second N-Alkylation (Quaternization) Imidazole 1-(trimethylsilyl)imidazole Intermediate N-Alkylated Imidazole Intermediate Imidazole->Intermediate Nucleophilic Attack Ester1 Ethyl Chloroacetate Ester1->Intermediate TMSCl TMS-Cl (byproduct) Intermediate->TMSCl Final_Product 1,3-Bis(ethoxycarbonylmethyl)imidazolium Chloride Intermediate->Final_Product Nucleophilic Attack Ester2 Ethyl Chloroacetate Ester2->Final_Product

Caption: Proposed reaction mechanism for the synthesis of an ester-functionalized imidazolium salt.

Experimental Protocol: Synthesis of 1,3-Bis(ethoxycarbonylmethyl)imidazolium Chloride[3]

This protocol details the synthesis of a key ester-functionalized imidazolium salt, a direct precursor to the corresponding NHC.

Materials:

  • 1-(trimethylsilyl)imidazole

  • Ethyl chloroacetate

  • Diethyl ether

  • Chloroform

  • Two-necked flask

  • Nitrogen or Argon source

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 1-(trimethylsilyl)imidazole (2.80 g, 0.020 mol) to a two-necked flask.

  • At room temperature, add ethyl chloroacetate (4.89 g, 0.040 mol) to the flask.

  • Gradually heat the reaction mixture to 60°C and maintain stirring for 24 hours. A white solid is expected to form.

  • After the reaction period, cool the mixture to room temperature.

  • Wash the resulting solid with diethyl ether (3 x 20 mL) to remove unreacted starting materials and impurities.

  • Filter the solid and dry it under reduced pressure.

  • For further purification, the white solid can be recrystallized from a chloroform/diethyl ether solution.

  • The final product, 1,3-bis(ethoxycarbonylmethyl)imidazolium chloride, is isolated as a white solid (yields up to 98%).[3]

Characterization Data:

  • ¹H NMR (CDCl₃, 293 K): δ 1.30 (t, 6H, CH₂CH₃), 4.25 (q, 4H, CH₂CH₃), 5.41 (s, 4H, NCH₂COOEt), 7.63 (s, 2H, 4,5-CHIm), 10.48 (s, 1H, 2-CHIm).[3]

Part 2: Synthesis of Chiral NHC Precursors from Amino Acid Esters

Amino acids are readily available, chiral building blocks, making them ideal starting materials for the synthesis of chiral NHCs.[4] These chiral NHCs are of paramount importance in asymmetric catalysis. The general strategy involves using the amino acid ester to form one or both nitrogen-containing portions of the heterocyclic ring.

Conceptual Workflow for Chiral NHC Synthesis from Amino Acid Esters

G Start Chiral Amino Acid Ester Step1 N-Functionalization/ Amide Formation Start->Step1 Step2 Reduction of Ester/ Conversion to Diamine Precursor Step1->Step2 Step3 Cyclization with C1 Source (e.g., Triethyl Orthoformate) Step2->Step3 Product Chiral Imidazolinium Salt (NHC Precursor) Step3->Product

Caption: General workflow for synthesizing chiral NHC precursors from amino acid esters.

The synthesis of chiral NHC precursors from amino acids often requires a multi-step process. While a direct cyclization of a single amido ester molecule is not the common route, amino acid esters are fundamental to building the chiral backbone of the eventual NHC.

Part 3: General Protocol for Imidazolinium Salt Synthesis

For context and practical application, a standard, widely used protocol for the synthesis of saturated NHC precursors (imidazolinium salts) is provided below. This method is applicable to a wide variety of primary amines and serves as a foundational technique in NHC synthesis.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 1,3-Dimesitylimidazolinium Chloride (SIMes·HCl)

This protocol utilizes microwave irradiation to dramatically reduce reaction times for the cyclization step.[1]

Materials:

  • N,N'-dimesitylethane-1,2-diamine

  • Triethyl orthoformate

  • Ammonium chloride or a source of HCl

  • Microwave reactor with a suitable vessel

  • Ethanol

Procedure:

  • In a microwave reactor vessel, combine N,N'-dimesitylethane-1,2-diamine, a slight excess of triethyl orthoformate, and a catalytic amount of an acid source (e.g., NH₄Cl).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for a short period (typically 5-15 minutes) at a temperature around 150-180°C. The reaction progress can be monitored by TLC.

  • After completion, cool the vessel to room temperature.

  • The product often precipitates from the reaction mixture. If not, the volume can be reduced under vacuum to induce crystallization.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Part 4: Reaction Conditions and Optimization

The successful synthesis of NHC precursors, particularly those with functional groups, requires careful consideration of reaction parameters.

ParameterCondition/ReagentRationale
Starting Materials Silylated ImidazolesIncreases nucleophilicity of the imidazole nitrogen for efficient alkylation.
Primary Amines/DiaminesCommon starting points for building the N-C-C-N backbone of the heterocycle.
C1 Source Triethyl OrthoformateUsed for forming the C2 carbon of imidazolinium salts from diamines.[1]
Paraformaldehyde/TMSClEffective for creating the C2 carbon of unsaturated imidazolium salts from diimines.[1]
Solvent Toluene, Ethyl AcetateOften used for their ability to azeotropically remove water in condensation steps.
AcetonitrileA polar aprotic solvent suitable for substitution reactions.[5]
Temperature 60-140°CVaries by reaction; higher temperatures are often needed for cyclization and condensation.[3][5][6]
Catalyst Formic Acid (optional)Can be used to catalyze the formation of diimines from glyoxal and amines.[1]
Technology Microwave IrradiationSignificantly accelerates cyclization reactions, reducing reaction times from hours to minutes.[1]

Part 5: Application of NHCs in Amido Ester Chemistry

Once synthesized, NHCs are potent catalysts for a variety of transformations involving amido and amino esters. A notable example is the cross-aza-benzoin reaction for the synthesis of α-amino-β-keto esters, which are valuable intermediates in medicinal chemistry.[7]

In this type of reaction, the NHC acts as a nucleophilic catalyst, attacking an aldehyde to generate a Breslow intermediate. This intermediate then reacts with an α-imino ester in a cross-coupling reaction, ultimately yielding the desired α-amino-β-keto ester.[7] This highlights the synthetic utility of the NHCs whose precursors are detailed above.

References

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. Books. [Link]

  • Synthesis and Biological Activity of Ester- and Amide-Functionalized Imidazolium Salts and Related Water-Soluble Coinage Metal N-Heterocyclic Carbene Complexes. Inorganic Chemistry. [Link]

  • New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. ACS Publications. [Link]

  • N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. PMC. [Link]

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. [Link]

  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. [Link]

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The Versatile Building Block: Methyl 3-(diethylamino)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the intricate world of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Methyl 3-(diethylamino)propanoate, a seemingly simple β-amino ester, has emerged as a valuable and multifaceted precursor in medicinal chemistry. Its inherent structural features—a reactive ester functionality and a tertiary amine—provide a powerful handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of a range of active pharmaceutical ingredients (APIs). This guide delves into the practical applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

This compound is a colorless to light yellow liquid with the molecular formula C₈H₁₇NO₂.[1] Its strategic importance lies in its ability to serve as a precursor to key structural motifs found in a variety of drug classes, including antispasmodics and other agents targeting the nervous system. The diethylamino group can influence the pharmacokinetic properties of a final drug molecule, such as its solubility and ability to cross biological membranes, while the propanoate chain provides a flexible linker that can be readily modified.

Core Synthetic Applications: A Gateway to Bioactive Molecules

The primary utility of this compound in medicinal chemistry revolves around its transformation into more complex molecular architectures. Two key reactions underscore its versatility: reduction of the ester to an alcohol and transesterification to introduce different ester functionalities. These transformations open the door to a wide array of derivatives with diverse pharmacological activities.

One of the most notable applications of this building block is in the synthesis of the antispasmodic drug Camylofine .[2] Camylofine is an ester of 3-(diethylamino)propanol and α-isobutylphenylacetic acid, and it exerts its therapeutic effect by relaxing smooth muscle. The synthesis of Camylofine provides an excellent case study to illustrate the utility of this compound.

Visualizing the Synthetic Pathway to Camylofine

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification This compound This compound 3-(diethylamino)propanol 3-(diethylamino)propanol This compound->3-(diethylamino)propanol   LiAlH₄ / Dry Ether    Camylofine Camylofine 3-(diethylamino)propanol->Camylofine   α-isobutylphenylacetic acid / Acid Catalyst   

Caption: Synthetic route from this compound to Camylofine.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of Camylofine, starting from this compound. These protocols are designed to be self-validating, with clear steps and considerations for reaction monitoring and product purification.

Protocol 1: Synthesis of 3-(diethylamino)propanol via Reduction of this compound

This procedure details the reduction of the methyl ester to the corresponding primary alcohol, a crucial intermediate for subsequent esterification.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: Cool the suspension in an ice bath. Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of distilled water (x mL), followed by 15% sodium hydroxide solution (x mL), and then distilled water again (3x mL), where x is the mass of LiAlH₄ used in grams. This "Fieser workup" results in a granular precipitate that is easy to filter.

  • Workup and Purification: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-(diethylamino)propanol. The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Camylofine via Esterification of 3-(diethylamino)propanol

This protocol describes the esterification of the intermediate alcohol with the appropriate carboxylic acid to yield the final API, Camylofine.

Materials:

  • 3-(diethylamino)propanol

  • α-isobutylphenylacetic acid

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-(diethylamino)propanol (1 equivalent) and α-isobutylphenylacetic acid (1 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.05 equivalents) to the reaction mixture.

  • Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Continue refluxing until no more water is collected. The reaction progress can also be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain crude Camylofine. The product can be further purified by column chromatography or crystallization. For the preparation of the dihydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same solvent.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₈H₁₇NO₂159.23Colorless to light yellow liquid
3-(diethylamino)propanolC₇H₁₇NO131.22Liquid
CamylofineC₁₉H₃₂N₂O₂320.47-
Camylofine DihydrochlorideC₁₉H₃₄Cl₂N₂O₂393.39Solid

Mechanistic Insights: Understanding the Chemistry

The synthetic utility of this compound is rooted in fundamental organic reaction mechanisms. The reduction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. Subsequent collapse of the tetrahedral intermediate and further reduction of the resulting aldehyde leads to the primary alcohol.

The esterification reaction, on the other hand, is a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

Visualizing the Esterification Mechanism

G cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack by Alcohol cluster_2 Proton Transfer and Water Elimination cluster_3 Deprotonation R-COOH α-isobutylphenylacetic acid R-C(OH)₂⁺ Protonated Carboxylic Acid R-COOH->R-C(OH)₂⁺   H⁺    Tetrahedral Intermediate Tetrahedral Intermediate R-C(OH)₂⁺->Tetrahedral Intermediate   R'-OH    Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester   -H₂O    Ester (Camylofine) Ester (Camylofine) Protonated Ester->Ester (Camylofine)   -H⁺   

Caption: Mechanism of Acid-Catalyzed Esterification.

Conclusion and Future Perspectives

This compound stands as a testament to the power of simple, yet strategically functionalized, building blocks in the synthesis of complex and medicinally relevant molecules. Its application in the synthesis of Camylofine highlights a clear and efficient pathway that can be adapted for the preparation of other structurally related compounds. The reactivity of both the ester and the tertiary amine functionalities offers a rich landscape for further derivatization, paving the way for the discovery of new chemical entities with potentially improved pharmacological profiles. As the demand for efficient and scalable synthetic routes in drug development continues to grow, the importance of versatile intermediates like this compound is set to increase, solidifying its role as a key player in the medicinal chemist's toolbox.

References

  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available from: [Link]

  • ResearchGate. Camylofin dihydrochloride | Download Scientific Diagram. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

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  • ResearchGate. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Available from: [Link]

  • Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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  • Organic Syntheses. catalytic enantioselective addition of dialkylzincs to aldehydes using. Available from: [Link]

  • DergiPark. The Impact of Co-crystal Formation on the Stability of Camylofin Dihydrochloride Immediate Release Tablets. Available from: [Link]

  • ResearchGate. (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Available from: [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

  • DrugBank. Camylofin Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

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  • Google Patents. CN104610074A - Preparation method of 3-amino-1,2-propanediol.
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Application Notes and Protocols for Efficacy Testing of Amino Acid Ester-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Amino Acid Ester-Based Antimicrobials

Amino acid ester-based antimicrobials represent a promising class of therapeutic agents, designed to selectively target and eliminate pathogenic microorganisms. Their unique chemical structure, combining the biocompatibility of amino acids with the reactivity of ester groups, allows for a variety of mechanisms of action, often centered around the disruption of microbial cell membranes. This guide provides a comprehensive overview of the methodologies required to rigorously evaluate the efficacy of these novel compounds, ensuring scientific integrity and providing a solid foundation for further drug development.

The core of this document is built upon established principles of antimicrobial susceptibility testing, drawing from authoritative standards such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] However, it also addresses the specific nuances of working with amino acid ester compounds, such as considerations for their formulation, stability, and potential for cytotoxicity.

Section 1: Foundational Efficacy Testing: Determining Antimicrobial Activity

The initial assessment of any novel antimicrobial agent involves determining its potency against a panel of relevant microorganisms. This is typically achieved through a series of in vitro assays that establish the minimum concentration of the compound required to inhibit or kill the target pathogens.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This is a fundamental parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[2][5]

Objective: To determine the MIC of an amino acid ester-based antimicrobial against a specific bacterial strain.

Materials:

  • Amino acid ester antimicrobial compound

  • Appropriate solvent for the compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the amino acid ester compound and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). For hydrophobic compounds, DMSO is a common choice, but the final concentration in the assay should not exceed levels that affect bacterial growth.[6]

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of concentrations of the antimicrobial agent.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control well).

    • Include a positive control (bacteria in broth with no antimicrobial) and a negative control (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Table 1: Example MIC Data for an Amino Acid Ester-Based Antimicrobial

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292134
Escherichia coliATCC 259228
Pseudomonas aeruginosaPAO116
Candida albicansSC531432
Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a specific percentage (typically ≥99.9%) of the initial bacterial inoculum.

Objective: To determine the MBC of an amino acid ester-based antimicrobial.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates or other suitable agar medium

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).

    • From each of these clear wells, aspirate a 10 µL aliquot.

  • Plating and Incubation:

    • Spot the 10 µL aliquot onto a quadrant of a TSA plate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Diagram 1: Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Antimicrobial_Stock Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Antimicrobial_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate with Bacterial Suspension Bacterial_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate (16-20h, 37°C) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed from MIC results Incubate_MBC Incubate (18-24h, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC.

Section 2: Understanding the Dynamics of Antimicrobial Action

Beyond determining static endpoints like MIC and MBC, it is crucial to understand the rate at which an antimicrobial agent kills bacteria. This is assessed through a time-kill kinetics assay.

Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial activity over time, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Objective: To evaluate the rate of bacterial killing by an amino acid ester-based antimicrobial at various concentrations.

Materials:

  • Amino acid ester antimicrobial

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • TSA plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Preparation of Test Cultures:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Dispense the bacterial suspension into several sterile flasks.

  • Addition of Antimicrobial:

    • Add the amino acid ester antimicrobial to the flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no antimicrobial.

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 35°C ± 2°C.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Diagram 2: Time-Kill Kinetics Assay Workflow

G cluster_setup Assay Setup cluster_sampling Incubation and Sampling cluster_analysis Data Analysis Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Add_Antimicrobial Add Antimicrobial at Various Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Prepare_Inoculum->Add_Antimicrobial Incubate Incubate with Shaking Add_Antimicrobial->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute_Plate Serial Dilute and Plate Sample->Serial_Dilute_Plate Count_Colonies Count Colonies (CFU/mL) Serial_Dilute_Plate->Count_Colonies Plot_Data Plot log10(CFU/mL) vs. Time Count_Colonies->Plot_Data

Caption: Workflow for a time-kill kinetics assay.

Section 3: Investigating the Mechanism of Action

Understanding how an antimicrobial agent works is critical for its development. For many cationic amino acid ester-based compounds, the primary target is the bacterial cell membrane.

Membrane Permeability Assay

This assay assesses the ability of the antimicrobial to disrupt the integrity of the bacterial cell membrane.

Objective: To determine if the amino acid ester antimicrobial compromises the bacterial cell membrane.

Materials:

  • SYTOX Green nucleic acid stain

  • Bacterial culture

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation.

    • Wash the bacterial pellet with HBSS and resuspend to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • Add 50 µL of the bacterial suspension to the wells of a 96-well plate.

    • Add 50 µL of the amino acid ester antimicrobial at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only).

  • Staining and Measurement:

    • Add SYTOX Green to each well to a final concentration of 1 µM.

    • Measure the fluorescence (excitation ~485 nm, emission ~520 nm) at regular intervals for up to 60 minutes.

  • Data Interpretation:

    • An increase in fluorescence indicates that the SYTOX Green dye has entered the cells through a compromised membrane and bound to nucleic acids. The rate and magnitude of the fluorescence increase are proportional to the extent of membrane damage.

Diagram 3: Mechanism of Membrane Permeability Assay

G cluster_intact Intact Membrane cluster_disrupted Disrupted Membrane Intact_Cell Bacterial Cell No_Fluorescence No Fluorescence SYTOX_Out SYTOX Green SYTOX_Out->Intact_Cell No Entry Disrupted_Cell Bacterial Cell Fluorescence Fluorescence Disrupted_Cell->Fluorescence Binds DNA SYTOX_In SYTOX Green SYTOX_In->Disrupted_Cell Enters Antimicrobial Amino Acid Ester Antimicrobial->Disrupted_Cell Disrupts

Caption: SYTOX Green enters cells with disrupted membranes.

Section 4: Assessing Safety and Biocompatibility

A critical aspect of drug development is ensuring that the antimicrobial compound is not toxic to host cells at therapeutic concentrations.

In Vitro Cytotoxicity Assay

This assay evaluates the effect of the antimicrobial on mammalian cell viability. The MTT assay is a common method for this purpose and is recommended by ISO 10993-5.[7][8][9]

Objective: To determine the cytotoxicity of the amino acid ester antimicrobial against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Amino acid ester antimicrobial

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment with Antimicrobial:

    • Prepare serial dilutions of the amino acid ester antimicrobial in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the antimicrobial dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the antimicrobial) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the antimicrobial concentration.

Table 2: Example Cytotoxicity Data

Concentration (µg/mL)Cell Viability (%)
0 (Control)100
198.5
1092.1
5075.3
10048.2
20015.6

Section 5: Special Considerations for Amino Acid Ester-Based Antimicrobials

  • Solubility and Formulation: Due to their amphiphilic nature, some amino acid esters may have limited aqueous solubility. The use of co-solvents like DMSO is acceptable, but it is crucial to include appropriate vehicle controls to ensure the solvent itself does not affect microbial growth or cell viability.[6] For some compounds, the hydrochloride salt form can improve water solubility.[10][11]

  • Stability in Assay Media: The ester linkage in these compounds can be susceptible to hydrolysis, which may be influenced by the pH of the culture medium and the incubation temperature.[12] It is recommended to perform stability studies of the compound in the assay medium under the conditions of the experiment to ensure that the observed antimicrobial activity is not due to a degradation product. This can be assessed by methods such as HPLC over the time course of the assay.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies to assess the antimicrobial's efficacy in a more complex biological system. Murine models of infection, such as sepsis or pneumonia models, are commonly used for this purpose.[13][14][15]

Conclusion

The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of amino acid ester-based antimicrobials. By systematically assessing their antimicrobial potency, rate of killing, mechanism of action, and cytotoxicity, researchers can gain a comprehensive understanding of their therapeutic potential. Adherence to standardized protocols, coupled with careful consideration of the unique chemical properties of these compounds, is essential for generating reliable and reproducible data to drive the development of new and effective antimicrobial therapies.

References

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  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. PMC. [Link]

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  • Enhancing the solubility and antimicrobial activity of cellulose through esterification modification using amino acid hydrochlorides. (2023-01-31). PubMed. [Link]

  • Membrane-Active Peptides and Their Potential Biomedical Application. PMC. [Link]

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  • In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. (2016-12-21). NIH. [Link]

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  • MICs of various hydrophobic antibacterial agents | Download Table. ResearchGate. [Link]

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  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. NIH. [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021-09-20). [Link]

  • In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. (2022-09-05). MDPI. [Link]

  • In vitro quantification of hydrolysis-induced racemization of amino acid enantiomers in environmental samples using deuterium labeling and electron-impact ionization mass spectrometry. PubMed. [Link]

  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015-05-27). Frontiers. [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic industry. [Link]

  • Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. (2024-06-12). MDPI. [Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021-06-17). PMC. [Link]

  • Alpha-amino Acid Phenolic Ester Derivatives: Novel Water-Soluble General Anesthetic Agents Which Allosterically Modulate GABA(A) Receptors. PubMed. [Link]

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Troubleshooting & Optimization

"common byproducts in the synthesis of Methyl 3-(diethylamino)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(diethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable β-amino ester.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through an aza-Michael addition reaction. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, diethylamine, to an α,β-unsaturated carbonyl compound, methyl acrylate.[1] The reaction is highly atom-economical and can be performed under various conditions.[1] However, like any chemical transformation, it is not without its potential challenges. This guide will help you navigate these challenges and achieve a high yield of your desired product with excellent purity.

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_product Product Diethylamine Diethylamine Reaction Aza-Michael Addition Diethylamine->Reaction + MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Product This compound Reaction->Product caption Aza-Michael Addition Synthesis

Caption: Overall reaction for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations for their causes and step-by-step solutions.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield, or I'm not seeing any product formation. What could be the cause?

A: Low or no product yield can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

  • Poor Quality of Reactants:

    • Cause: Methyl acrylate can polymerize over time, especially if not stored with an inhibitor. Diethylamine can absorb atmospheric carbon dioxide to form a carbamate salt, reducing its nucleophilicity.

    • Solution:

      • Ensure your methyl acrylate is fresh and contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). If in doubt, distill the methyl acrylate immediately before use.

      • Use freshly opened or distilled diethylamine.

  • Inadequate Reaction Conditions:

    • Cause: The aza-Michael addition of diethylamine to methyl acrylate can be slow at room temperature without a catalyst.[1]

    • Solution:

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[2]

      • Use a Catalyst: While often not strictly necessary, a mild Lewis acid or a protic solvent can catalyze the reaction.

      • Increase Reaction Time: If running the reaction at room temperature, extend the reaction time and monitor its progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Premature Polymerization of Methyl Acrylate:

    • Cause: The reaction can generate heat, which can initiate the polymerization of the methyl acrylate starting material.

    • Solution:

      • Add the diethylamine to the methyl acrylate slowly and with efficient stirring to dissipate any heat generated.

      • Consider running the reaction in a suitable solvent to help manage the reaction temperature.

G cluster_solutions Solutions start Low/No Product Yield check_reactants Check Reactant Quality (Freshness, Inhibitor) start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_polymerization Inspect for Polymerization (Viscous Mixture) start->check_polymerization sol_reactants Use Fresh/Distilled Reactants check_reactants->sol_reactants sol_conditions Increase Temp/Time or Add Catalyst check_conditions->sol_conditions sol_polymerization Slow Addition, Use Solvent check_polymerization->sol_polymerization

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Presence of Significant Byproducts

Q: My final product is contaminated with significant impurities. What are the likely byproducts and how can I avoid them?

A: The most common byproducts in this synthesis are the result of side reactions involving the starting materials or the product itself.

Common Byproducts and Mitigation Strategies:

  • Poly(methyl acrylate):

    • Identification: A solid, sticky, or polymeric residue in the reaction mixture.

    • Cause: Spontaneous polymerization of methyl acrylate, often initiated by heat or impurities.

    • Prevention:

      • Use methyl acrylate containing a polymerization inhibitor.

      • Maintain a controlled reaction temperature. Exothermic reactions should be cooled.

      • Ensure all glassware is clean and free of potential initiators.

    • Removal: Filtration can sometimes remove the solid polymer. If the polymer is soluble, purification by column chromatography or distillation of the desired product may be necessary.

  • Double Michael Addition Product (with primary amine impurities):

    • Identification: A higher molecular weight byproduct, often with a different polarity, detectable by GC-MS or NMR.

    • Cause: While diethylamine is a secondary amine and cannot undergo double addition, if your diethylamine is contaminated with primary amines (e.g., ethylamine), these can react twice with methyl acrylate. The resulting secondary amine from the first addition is often more reactive than the initial primary amine.[3]

    • Prevention:

      • Use high-purity diethylamine.

      • Use a slight excess of the amine relative to the acrylate to favor the mono-addition product.[4]

    • Removal: Purification by fractional distillation or column chromatography is typically effective.

  • Transesterification Product (if using an alcohol solvent):

    • Identification: For example, if using ethanol as a solvent, you may form Ethyl 3-(diethylamino)propanoate. This will be evident in GC-MS and NMR spectra.

    • Cause: The alcohol solvent can act as a nucleophile and displace the methoxy group of the ester, especially under acidic or basic conditions or at elevated temperatures.

    • Prevention:

      • If a solvent is necessary, use one that will not participate in the reaction, such as tetrahydrofuran (THF), acetonitrile, or conduct the reaction neat (without solvent).[1][5]

      • If an alcohol solvent must be used, use methanol to match the ester group of the product.

    • Removal: This can be challenging due to the similar properties of the desired product and the transesterified byproduct. Careful fractional distillation or preparative chromatography may be required.

G cluster_reactants Reactants cluster_byproducts Common Byproducts Diethylamine Diethylamine Reaction Aza-Michael Addition Diethylamine->Reaction + MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Polymer Poly(methyl acrylate) MethylAcrylate->Polymer Heat/ Impurities Product This compound Reaction->Product DoubleAddition Double Addition Product Reaction->DoubleAddition Primary Amine Impurity Transesterification Transesterification Product Product->Transesterification + Alcohol Solvent caption Main Reaction and Common Side Reactions

Caption: Visualization of the main reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for this reaction?

A1: Not always. The aza-Michael addition of diethylamine to methyl acrylate can proceed without a catalyst, especially with gentle heating.[1] However, if you are experiencing slow reaction times at room temperature, a catalyst can be beneficial. Mild Lewis acids or even protic solvents can enhance the reaction rate.

Q2: What is the optimal temperature for the synthesis?

A2: There is a trade-off between reaction rate and the formation of byproducts. A good starting point is a moderately elevated temperature, such as 40-60 °C. Higher temperatures can accelerate the reaction but may also lead to increased polymerization of methyl acrylate and other side reactions.[2] It is recommended to monitor the reaction progress and adjust the temperature as needed.

Q3: What is the best way to monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials (diethylamine and methyl acrylate) and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the conversion and the presence of any byproducts.

Q4: How should I purify the final product?

A4: The most common methods for purifying this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is often the preferred method for larger scale purifications as it is efficient at removing non-volatile impurities like polymers and salts.

  • Column Chromatography: This method is excellent for removing byproducts with different polarities, such as the double addition product. A silica gel column with a solvent system like ethyl acetate/hexanes is typically effective.

Q5: Can I use a different acrylate ester, like ethyl acrylate?

A5: Yes, other acrylate esters can be used. The reaction mechanism is the same. However, be aware that the physical properties of the final product (e.g., boiling point) will be different. The reactivity of the acrylate may also vary slightly.

Experimental Protocols

Protocol 1: Neat (Solvent-Free) Synthesis

This protocol is a straightforward and environmentally friendly approach.

Materials:

  • Diethylamine (freshly distilled or from a new bottle)

  • Methyl acrylate (with inhibitor)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl acrylate (1.0 equivalent).

  • With gentle stirring, slowly add diethylamine (1.05 equivalents) to the methyl acrylate. The addition should be done in a dropwise manner to control any initial exotherm.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis in a Solvent

Using a solvent can help to control the reaction temperature and is useful for larger-scale reactions.

Materials:

  • Diethylamine

  • Methyl acrylate

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl acrylate (1.0 equivalent) in anhydrous THF (approximately 2 mL of THF per gram of methyl acrylate).

  • Slowly add diethylamine (1.05 equivalents) to the solution with stirring.

  • Heat the reaction mixture to a gentle reflux (the boiling point of THF is ~66 °C) for 6-8 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Note that actual results may vary depending on the specific experimental setup and purity of reagents.

Reaction Conditions Solvent Temperature (°C) Time (h) Typical Yield (%) Key Considerations
NeatNone25-3024-4880-90Slow reaction rate; minimal solvent waste.
NeatNone50-604-685-95Faster reaction; risk of polymerization if not controlled.
SolutionTHFReflux (~66)6-880-90Good temperature control; requires solvent removal.
SolutionMethanolReflux (~65)6-875-85Potential for transesterification.
Microwave-assistedNone100-1200.25-0.5>90Rapid reaction; requires specialized equipment.[2]

References

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. Available from: [Link]

  • Cantu, R., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available from: [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • ResearchGate. (2018). How to prevent second addition of Acrylate Compound to Primary Amines?. Available from: [Link]

  • Genest, A., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(3), 524-535. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Common Issues in N-Heterocyclic Carbene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-heterocyclic carbene (NHC) synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered in the laboratory. N-Heterocyclic carbenes are powerful tools in organometallic chemistry and catalysis, but their synthesis can present unique hurdles. This resource offers a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic understanding and field-proven experience.

I. Synthesis of Imidazolium Salt Precursors

The majority of N-heterocyclic carbenes are generated from their corresponding azolium salt precursors. Therefore, the successful synthesis of these salts is a critical first step. The most common route involves the condensation of a primary amine, glyoxal, and formaldehyde.[1] However, variations in reactants and conditions can lead to complications.

Frequently Asked Questions & Troubleshooting

Question 1: My imidazolium salt synthesis is resulting in a low yield and a product that is difficult to purify. What are the likely causes and solutions?

Answer:

Low yields and purification difficulties in imidazolium salt synthesis often stem from several factors, primarily related to reactant purity, reaction conditions, and the nature of the substituents.

  • Causality: The one-pot condensation reaction is sensitive to stoichiometry and the reactivity of the amine.[2] For bulky or less reactive aromatic amines, the direct one-pot synthesis can be inefficient, leading to the formation of side products and unreacted starting materials, which complicates purification.[3] Furthermore, the resulting imidazolium chloride salts can be highly hygroscopic, making them difficult to handle and purify.[3]

  • Troubleshooting Protocol:

    • Two-Step Procedure for Bulky Aryl Amines: For sterically demanding aryl amines like 2,4,6-trimethylaniline (mesitylamine) or 2,6-diisopropylaniline, a two-step approach is often more effective.[3]

      • Step 1: Synthesis of the N,N'-diarylethylenediimine. First, condense the glyoxal with two equivalents of the aniline. This intermediate Schiff base is typically a solid that can be isolated and purified.[3] This step removes impurities and ensures the correct stoichiometry for the subsequent cyclization.

      • Step 2: Cyclization. React the purified diimine with paraformaldehyde and a suitable acid (e.g., HCl or HBF4) to form the imidazolium salt.[3]

    • Counter-ion Exchange to Reduce Hygroscopicity: If you are synthesizing an imidazolium chloride salt and it is proving difficult to handle due to its hygroscopic nature, consider using tetrafluoroboric acid (HBF4) instead of hydrochloric acid (HCl).[3] The resulting tetrafluoroborate salts are generally less hygroscopic and easier to purify by recrystallization.[3]

    • Solvent Choice and Reaction Conditions: Ensure your solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture. For the cyclization step, particularly with less reactive intermediates, microwave irradiation can sometimes improve yields and reduce reaction times.[3]

Parameter Recommendation for One-Pot Synthesis (Alkyl Amines) Recommendation for Two-Step Synthesis (Aryl Amines)
Reactants Glyoxal, primary alkylamine, paraformaldehyde, acid (HCl or HBF4)Step 1: Glyoxal, primary arylamine. Step 2: Diimine, paraformaldehyde, acid (HCl or HBF4)
Key Consideration Efficient for less sterically hindered amines.Crucial for bulky, less reactive aryl amines to improve yield and purity.[3]
Purification Recrystallization. If hygroscopic, consider counter-ion exchange.Isolation and purification of the intermediate diimine simplifies final product purification.

Question 2: I am attempting to synthesize an unsymmetrically substituted imidazolium salt, but I am getting a mixture of products. How can I achieve better selectivity?

Answer:

Synthesizing unsymmetrically substituted imidazolium salts requires a more controlled, stepwise approach to avoid the statistical formation of symmetric and unsymmetric products.

  • Causality: A one-pot reaction with two different primary amines will inevitably lead to a mixture of three products: two symmetric imidazolium salts and the desired unsymmetric one. This is due to the lack of selectivity in the initial condensation with glyoxal.

  • Troubleshooting Protocol:

    • Stepwise Alkylation of Imidazole: A reliable method is the sequential alkylation of imidazole.

      • Step 1: React imidazole with one equivalent of the first alkylating agent (e.g., an alkyl halide). This will yield an N-substituted imidazole.

      • Step 2: Purify the N-substituted imidazole and then react it with the second, different alkylating agent. This will give the desired unsymmetrically substituted imidazolium salt.[1]

    • Combined Multi-component and Alkylation Approach:

      • Step 1: Perform a multi-component cyclization using one amine to create a monosubstituted imidazole derivative.[1]

      • Step 2: Subsequently, N-alkylate this intermediate with the second desired substituent.[1]

Unsymmetric_NHC_Synthesis cluster_0 Method 1: Stepwise Alkylation cluster_1 Method 2: Multi-component + Alkylation Imidazole Imidazole N_Substituted_Imidazole N-Substituted Imidazole Imidazole->N_Substituted_Imidazole + R1-X Unsymmetric_Salt1 Unsymmetrically Substituted Imidazolium Salt N_Substituted_Imidazole->Unsymmetric_Salt1 + R2-X Reagents Glyoxal, Formaldehyde, R1-NH2 Monosubstituted_Imidazole Monosubstituted Imidazole Reagents->Monosubstituted_Imidazole Cyclization Unsymmetric_Salt2 Unsymmetrically Substituted Imidazolium Salt Monosubstituted_Imidazole->Unsymmetric_Salt2 + R2-X

Caption: Synthetic routes to unsymmetrically substituted imidazolium salts.

II. Deprotonation to Form the Free N-Heterocyclic Carbene

The generation of the free NHC by deprotonation of the azolium salt is a critical step where many issues can arise. The choice of base, solvent, and reaction conditions are paramount for success.

Frequently Asked Questions & Troubleshooting

Question 3: My attempt to deprotonate the imidazolium salt to form the free carbene is failing or giving a low yield. What could be the problem?

Answer:

The failure to generate a free NHC is almost always related to an inappropriate choice of base, insufficient reaction conditions, or the inherent instability of the target carbene.

  • Causality: The acidity of the C2 proton on the imidazolium ring is highly dependent on the electronic properties of the N-substituents and the nature of the heterocyclic ring itself. A base that is not strong enough will not effectively deprotonate the salt. Conversely, some bases can lead to unwanted side reactions.[3] The stability of the resulting free carbene is also a major factor; carbenes with less sterically bulky substituents may be prone to dimerization.[1]

  • Troubleshooting Protocol:

    • Base Selection is Critical:

      • For standard imidazolium salts: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic polar solvent like THF or DMSO are common choices.[1]

      • For salts with acidic N-substituents or sterically demanding systems: A very strong, sterically hindered base like potassium hexamethyldisilazide (KHMDS) is often necessary to achieve selective deprotonation at the C2 position without reacting with other parts of the molecule.[1]

      • Weak bases for in-situ generation: In some catalytic applications, the free carbene can be generated in-situ using weaker bases like potassium carbonate (K2CO3) or even aqueous ammonia. This is an equilibrium-driven process.[4]

    • Solvent and Temperature:

      • The deprotonation is typically carried out in anhydrous, aprotic solvents like THF, toluene, or dioxane under an inert atmosphere.

      • Some deprotonations may require elevated temperatures to proceed at a reasonable rate. However, be cautious, as excessive heat can lead to decomposition.

    • Consider Alternative Synthetic Routes for Unstable Carbenes:

      • If the free carbene is inherently unstable and prone to dimerization, it may be necessary to generate it in-situ in the presence of the metal precursor to trap it as a metal-NHC complex.

      • Reductive Desulfurization: An alternative to deprotonation is the reductive desulfurization of the corresponding imidazol-2-thione using potassium metal in boiling THF.[1] This can be a milder route to certain NHCs.

      • Thermally Induced α-Elimination: For some systems, particularly those resistant to strong bases, a thermally induced α-elimination from a suitable precursor (e.g., a 2-alkoxyimidazolidine) can be effective.[1]

Base Typical Substrate Solvent Key Considerations
NaH, KOt-Bu Standard imidazolium/imidazolinium saltsTHF, DMSOCommon, effective choices. Requires anhydrous conditions.[1]
KHMDS, LiHMDS Sterically hindered salts or those with acidic functional groupsTHF, TolueneVery strong and non-nucleophilic, good for selective deprotonation.[1]
K2CO3, DBU In-situ generation for catalysisAcetonitrile, DMFWeaker bases, used when the free carbene is not isolated.[4][5]

Question 4: I have successfully synthesized my free NHC, but it is unstable and decomposes upon isolation. How can I handle and store it effectively?

Answer:

Free N-heterocyclic carbenes, especially those lacking significant steric protection, are often sensitive to air, moisture, and even light. Proper handling and storage are crucial for their use.

  • Causality: The divalent carbon of an NHC is a reactive center. While kinetically stabilized by bulky N-substituents and electronically stabilized by the adjacent nitrogen atoms, it can still react with oxygen, water, and other electrophiles.[6] Carbenes with smaller substituents may also be prone to dimerization.[1]

  • Troubleshooting Protocol:

    • Strictly Inert Atmosphere: All manipulations of free carbenes should be performed under a rigorously dry and oxygen-free inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Use of Anhydrous Solvents: Solvents must be thoroughly dried and degassed before use.

    • Storage:

      • If the free carbene is a solid, it should be stored in a sealed container inside a glovebox freezer.

      • If it is in solution, it should be used immediately or stored in a sealed flask under an inert atmosphere in a freezer.

    • Consider In-Situ Generation or Stable Adducts: If isolating the free carbene is consistently problematic, consider strategies that avoid its isolation:

      • In-Situ Generation: Generate the carbene in the presence of the substrate or metal precursor with which it is intended to react.

      • NHC-CO2 Adducts: React the free carbene with carbon dioxide to form a stable, solid NHC-CO2 adduct. The free carbene can be regenerated by gentle heating, which releases the CO2.[3] This is an excellent way to store and handle otherwise unstable NHCs.

      • Silver-NHC Complexes: A very common and reliable method is to synthesize the silver(I)-NHC complex by reacting the imidazolium salt with silver(I) oxide (Ag2O).[4][5] These silver complexes are typically stable, crystalline solids that serve as excellent transmetalation agents to generate other metal-NHC complexes.[4]

NHC_Handling_Strategies cluster_0 Direct Isolation cluster_1 In-Situ Generation / Trapping Imidazolium_Salt Imidazolium Salt Free_NHC Free NHC (Unstable) Imidazolium_Salt->Free_NHC + Strong Base Metal_Complex Target Metal-NHC Complex Imidazolium_Salt->Metal_Complex + Base + Metal Precursor (In-Situ) Silver_Complex Stable [Ag(NHC)X] Complex Imidazolium_Salt->Silver_Complex + Ag2O (Transmetalation Agent) Glovebox Store in Glovebox (Cold, Dark, Inert) Free_NHC->Glovebox Strictly Inert Conditions CO2_Adduct Stable NHC-CO2 Adduct Free_NHC->CO2_Adduct + CO2 CO2_Adduct->Free_NHC Heat (-CO2)

Sources

Technical Support Center: Optimization of Methyl 3-(diethylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(diethylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The synthesis of this compound is a classic example of an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, diethylamine acts as the nucleophile, adding to the electrophilic double bond of methyl acrylate. While seemingly straightforward, success hinges on the careful control of several key parameters to avoid common pitfalls such as low conversion, side-product formation, and challenging purifications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction, providing the essential knowledge needed to plan and execute the synthesis successfully.

Q1: What is the core chemical transformation in this synthesis?

The reaction is an aza-Michael addition.[1] It involves the nucleophilic attack of the secondary amine, diethylamine, on the β-carbon of the electron-deficient alkene in methyl acrylate. The reaction is typically self-catalyzed by the basicity of the amine itself, though other catalysts can be employed to enhance the reaction rate.[2]

Q2: Is a catalyst required for the reaction between diethylamine and methyl acrylate?

Not strictly. Diethylamine is a reasonably strong nucleophile and base, which allows the reaction to proceed without an external catalyst. However, for less reactive amines or to accelerate the reaction at lower temperatures, catalysts can be beneficial. Lewis acids like LiClO₄ have been shown to effectively catalyze the aza-Michael addition of secondary amines to acrylates, often allowing the reaction to proceed efficiently at room temperature and under solvent-free conditions.[2]

Q3: What are the primary competing side reactions I should be aware of?

The most significant side reactions are:

  • Polymerization of Methyl Acrylate: Methyl acrylate is a monomer that can readily polymerize, especially in the presence of initiators like heat, light, or impurities. This is often observed as the formation of a white, insoluble solid. Using methyl acrylate that contains a stabilizer (like hydroquinone) is a common preventative measure.[3]

  • Transesterification: If an alcohol (e.g., methanol, ethanol) is used as a solvent, it can compete with the amine as a nucleophile or react with the product ester, leading to transesterification.[4][5] This complicates the product mixture and can reduce the yield of the desired methyl ester.

  • Bis-addition (for primary amines): While not an issue with diethylamine (a secondary amine), if one were to use a primary amine, a common challenge is the second addition of an acrylate molecule to the newly formed secondary amine product.[6]

Q4: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against standards of your starting materials. The disappearance of the limiting reagent (usually methyl acrylate) and the appearance of a new, more polar spot corresponding to the product indicates progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a ¹H NMR spectrum can clearly show the disappearance of the characteristic vinyl proton signals of methyl acrylate and the appearance of new signals corresponding to the product.[4]

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during the experiment.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Incorrect Stoichiometry: An insufficient excess of one reagent may lead to incomplete conversion of the limiting reagent. 2. Low Temperature/Insufficient Time: The reaction rate is temperature-dependent. Room temperature reactions may be sluggish.[2] 3. Poor Reagent Quality: Degradation of diethylamine (oxidation) or polymerization of methyl acrylate can inhibit the reaction.1. Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of diethylamine. This ensures the complete consumption of the more valuable methyl acrylate and helps drive the reaction to completion. 2. Increase Temperature or Time: Gently heat the reaction mixture to 40-50°C to increase the rate. Alternatively, allow the reaction to proceed for a longer duration (24-48 hours) if running at room temperature. Microwave irradiation has also been shown to dramatically reduce reaction times and increase yields.[7] 3. Use Fresh Reagents: Use freshly opened or distilled reagents. Ensure the methyl acrylate contains an inhibitor.
Reaction Mixture Thickens / White Solid Forms Polymerization of Methyl Acrylate: This is the most common cause of reaction failure. Methyl acrylate is prone to radical polymerization, which can be initiated by heat, air (oxygen), or impurities.[3]1. Use Inhibited Acrylate: Ensure the methyl acrylate you are using contains a stabilizer like hydroquinone or its monomethyl ether (MEHQ). 2. Maintain Low Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize thermally initiated polymerization. 3. Use an Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can prevent oxygen from initiating polymerization.[4]
Complex Product Mixture by TLC/NMR 1. Transesterification: Occurs if using an alcohol solvent (e.g., methanol, ethanol). The solvent can react with the methyl ester product.[5] 2. Contamination: Impurities in the starting materials can lead to unexpected side products.1. Change Solvent: The reaction is often best performed neat (solvent-free) or in a non-nucleophilic aprotic solvent like THF, diethyl ether, or toluene. If a solvent is necessary, these are superior choices to alcohols. 2. Purify Starting Materials: Distill liquid reagents before use if their purity is questionable.
Difficult Purification / Emulsion Formation 1. Excess Amine: The basic nature of excess diethylamine can cause emulsions during aqueous work-up. 2. Inefficient Extraction: The product has some water solubility, which can be lost during extraction if the pH is not controlled.1. Acidic Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) to protonate and remove the excess basic diethylamine into the aqueous layer. 2. Brine Wash: After the acidic wash, wash the organic layer with brine (saturated NaCl solution) to break emulsions and remove residual water before drying with an agent like Na₂SO₄ or MgSO₄.

Section 3: Optimized Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: Solvent-Free Synthesis (Recommended for Simplicity and Atom Economy)

This method is highly efficient and minimizes waste.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube or under a nitrogen atmosphere), add methyl acrylate (1.0 eq).

  • Cool the flask in an ice bath (0°C).

  • Slowly add diethylamine (1.2 eq) dropwise with vigorous stirring. An exothermic reaction may be observed.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC until the methyl acrylate is consumed.

  • Work-up: Dilute the crude mixture with diethyl ether. Wash the organic solution sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain pure this compound.[4]

Workflow for Synthesis and Purification

G cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_isolation Product Isolation A Charge flask with Methyl Acrylate (1.0 eq) B Cool to 0°C A->B C Add Diethylamine (1.2 eq) dropwise B->C D Stir at Room Temp (12-24h) C->D E Dilute with Diethyl Ether D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter & Concentrate I->J K Vacuum Distillation J->K L Pure Product K->L G Start Low Yield Observed CheckTLC Check TLC/NMR of Crude Reaction Mixture Start->CheckTLC StartingMaterial Mostly Starting Material Present? CheckTLC->StartingMaterial Polymer Insoluble Polymer Present? CheckTLC->Polymer SideProducts Multiple Side Products? CheckTLC->SideProducts StartingMaterial->Polymer No Sol_TimeTemp Solution: Increase Reaction Time/Temp or Use Catalyst StartingMaterial->Sol_TimeTemp Yes Sol_Stoich Solution: Verify Stoichiometry & Reagent Purity StartingMaterial->Sol_Stoich Yes Polymer->SideProducts No Sol_Polymer Solution: Use Inhibitor, Lower Temp, Use Inert Atmosphere Polymer->Sol_Polymer Yes Sol_Solvent Solution: Switch to Aprotic Solvent (e.g., THF) or run Neat SideProducts->Sol_Solvent Yes End Re-run Optimized Reaction SideProducts->End No Sol_TimeTemp->End Sol_Stoich->End Sol_Polymer->End Sol_Solvent->End

Caption: A decision-making flowchart for troubleshooting low product yield.

References

  • Guzman, A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(3), 615-623. Available from: [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. Available from: [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (2020). Polymers, 12(1), 193. Available from: [Link]

  • Al-Harthi, M., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 869400. Available from: [Link]

  • Duc, D. (2018). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent second addition of Acrylate Compound to Primary Amines?. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. RSC Advances, 6(81), 77893-77902. Available from: [Link]

Sources

"side reactions to consider when using Methyl 3-(diethylamino)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Methyl 3-(diethylamino)propanoate.

Introduction: this compound is a versatile bifunctional molecule, incorporating both a tertiary amine and a methyl ester. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals like N-heterocyclic carbenes.[1] However, this dual functionality also presents specific challenges. The inherent basicity of the amine and the reactivity of the ester can lead to several side reactions if not properly controlled. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues to help researchers anticipate and mitigate these challenges, ensuring the integrity and success of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing significant amounts of 3-(diethylamino)propanoic acid and methanol as byproducts. What is causing this and how can I prevent it?

A1: This is a classic case of ester hydrolysis . The methyl ester group is susceptible to cleavage by water, a reaction that can be catalyzed by either acidic or basic conditions.[1][2]

Causality: The ester carbonyl is electrophilic and can be attacked by water, a weak nucleophile. This process is slow under neutral conditions but is significantly accelerated by:

  • Acid Catalysis: Protons activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base Catalysis (Saponification): A base (like hydroxide) is a much stronger nucleophile than water and attacks the carbonyl carbon directly. This process is generally irreversible as the resulting carboxylate is deprotonated and unreactive towards the alcohol.

Troubleshooting & Prevention:

  • Rigorous Control of Water:

    • Dry Solvents: Always use freshly dried, anhydrous solvents. If using solvents from a bottle, consider drying them over molecular sieves (3Å or 4Å) prior to use.

    • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

    • Dry Reagents: Ensure all other reagents are anhydrous. Liquid reagents can be stored over molecular sieves, and solid reagents can be dried in a vacuum oven.

  • pH Control:

    • Avoid Strong Acids/Bases: If your desired reaction does not require strong acid or base catalysis, maintain a neutral pH. The tertiary amine within the molecule itself can act as a general base, but its influence on hydrolysis is less pronounced than that of strong acids or bases.

    • Non-Aqueous Acid/Base: If an acid or base is necessary, consider using non-aqueous sources or sterically hindered bases (e.g., 2,6-lutidine) that are less likely to participate in nucleophilic side reactions.

Q2: I'm observing an unexpected ester byproduct with a different alcohol group instead of the methyl group. What is the likely cause?

A2: You are likely encountering a transesterification reaction. This occurs when an alcohol present in your reaction mixture displaces the methanol from your starting ester.[1][3]

Causality: This is another form of nucleophilic acyl substitution, where an external alcohol (R'-OH) acts as the nucleophile, attacking the ester carbonyl. The reaction is an equilibrium process, and its direction can be influenced by the concentration of the reacting alcohol and the removal of the methanol byproduct. This reaction can also be catalyzed by acids or bases.

Troubleshooting & Prevention:

  • Solvent Choice: Avoid using alcohol-based solvents (e.g., ethanol, isopropanol) unless the corresponding ester is the desired product. Opt for non-reactive solvents like THF, Dichloromethane (DCM), or Toluene.

  • Reagent Purity: Ensure that other reagents are not contaminated with alcohols.

  • Driving Equilibrium: If the presence of another alcohol is unavoidable, you may be able to favor the reverse reaction by removing methanol as it forms (e.g., by distillation if temperatures allow and the starting material is stable).

Visualizing Side Reaction Pathways

The following diagram illustrates the two most common side reactions discussed.

Side_Reactions cluster_0 Starting Material cluster_1 Side Reactions cluster_2 Byproducts Start This compound Hydrolysis Hydrolysis Start->Hydrolysis + H2O (Acid/Base Catalyst) Transesterification Transesterification Start->Transesterification + R'-OH (Acid/Base Catalyst) Acid 3-(diethylamino)propanoic Acid + Methanol Hydrolysis->Acid NewEster New Ester (R'-O-) + Methanol Transesterification->NewEster

Caption: Key side reactions of this compound.

Q3: My reaction is sluggish or fails when using an acid catalyst. What role does the diethylamino group play?

A3: The tertiary diethylamino group is basic. It will readily react with any acid catalyst you add to the reaction, forming a diethylammonium salt. This effectively neutralizes your catalyst, preventing it from participating in the desired reaction.

Causality: This is a simple acid-base neutralization. The lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from the acid catalyst. This can be a significant issue in reactions like acid-catalyzed esterifications or acylations.

Troubleshooting & Prevention:

  • Stoichiometric Adjustment: You must add at least one equivalent of the acid catalyst to neutralize the substrate's amine group before adding the catalytic amount needed for your reaction. A better approach is to use a full equivalent to form the salt, and then add the desired catalytic percentage (e.g., 1.1 equivalents for a reaction needing 10 mol% catalyst).

  • Protecting Groups: For complex syntheses, consider protecting the amine group, though this adds steps to your synthesis.

  • Alternative Catalysts: Explore catalysts that are not Brønsted acids, such as Lewis acids, if compatible with your reaction scheme.

Q4: How can I detect, quantify, and remove these common impurities?

A4: A multi-step approach using standard analytical and purification techniques is required. The choice of technique depends on the impurity you are targeting.[4]

Detection & Quantification:

TechniqueDetectsNotes
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile impurities like methanol, new esters, and unreacted starting material.Excellent for separation and identification of volatile components. Method development may be needed to find the right column and temperature program.[5]
Nuclear Magnetic Resonance (¹H NMR) All proton-containing species.Can quantify relative amounts of starting material, hydrolyzed acid, and transesterified products by integrating characteristic peaks. The carboxylic acid proton from hydrolysis will appear as a broad singlet far downfield.
Liquid Chromatography-Mass Spectrometry (LC-MS) Less volatile impurities, including the hydrolyzed acid.Ideal for analyzing the reaction mixture for non-volatile byproducts. The hydrolyzed acid will have a different retention time and a distinct mass.

Purification:

  • Aqueous Wash (for Hydrolyzed Acid): If your product is in an organic solvent, you can often remove the 3-(diethylamino)propanoic acid byproduct with a mild basic wash (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the carboxylic acid, making the resulting carboxylate salt water-soluble. Caution: A strong base could promote further hydrolysis of your desired ester.

  • Distillation: Fractional distillation under reduced pressure can be effective for separating your product from less volatile (hydrolyzed acid) or more volatile (methanol, some transesterification products) impurities.[6] Be mindful of the compound's thermal stability.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. The polarity difference between the ester product and the more polar carboxylic acid byproduct usually allows for good separation.

Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a systematic approach to identifying and resolving issues with reaction purity.

Troubleshooting_Workflow Start Unexpected Byproduct Detected Analyze Analyze Mixture (NMR, GC-MS, LC-MS) Start->Analyze Identify Identify Impurity Structure Analyze->Identify IsAcid Is it the Hydrolyzed Acid? Identify->IsAcid Yes IsNewEster Is it a New Ester? Identify->IsNewEster Yes IsOther Other Impurity? Identify->IsOther No/Other Sol_Acid Source: Water Contamination Solution: Use Anhydrous Conditions IsAcid->Sol_Acid Sol_NewEster Source: Alcohol Contamination Solution: Use Non-Alcoholic Solvents IsNewEster->Sol_NewEster Sol_Other Source: Reagent Impurity, Degradation Solution: Purify Reagents, Check Temp. IsOther->Sol_Other

Sources

"how to remove impurities from Methyl 3-(diethylamino)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(diethylamino)propanoate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing or handling this compound?

The impurity profile of your material is intrinsically linked to its synthesis and handling. The most common synthetic route is the Michael addition of diethylamine to methyl acrylate.[1] Consequently, the primary impurities are typically:

  • Unreacted Starting Materials:

    • Diethylamine: A volatile, basic secondary amine.

    • Methyl Acrylate: A volatile, neutral ester which can polymerize.[2][3]

  • Reaction Byproducts:

    • 3-(Diethylamino)propanoic Acid: Formed via hydrolysis of the ester group, especially if water is present during workup or storage.[1]

    • Poly(methyl acrylate): Methyl acrylate can polymerize, especially if inhibitors are removed or consumed, leading to non-volatile oligomeric or polymeric residues.[2]

  • Solvents and Water: Residual solvents from the reaction (e.g., methanol, ethanol) or extraction (e.g., diethyl ether, ethyl acetate, dichloromethane) and water.

Q2: What are the key physical properties I need to know for purification?

Understanding the physical properties of your target compound and its likely impurities is the foundation of an effective purification strategy. These differences are what you will exploit during separation.

CompoundMolecular Wt. ( g/mol )Boiling Point (°C)Density (g/mL)Key Characteristic
This compound 159.23[4]81 °C @ 20 mmHg[1][5]~0.92[5]Tertiary Amine (Basic)
Diethylamine73.1455.5 °C[6]~0.707[6]Secondary Amine (Basic)
Methyl Acrylate86.09[7]80 °C[7]~0.957[8]Neutral Ester
3-(Diethylamino)propanoic Acid145.19High (Salt)N/ACarboxylic Acid (Acidic)
Q3: How can I quickly assess the purity of my sample before and after purification?

Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment.

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

  • Visualization: UV light (if the compound or impurities are UV active) followed by staining (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • Interpretation:

    • Your product, being a tertiary amine, is moderately polar.

    • Residual diethylamine (if present) will likely appear as a streaky, polar spot.

    • Residual methyl acrylate is less polar than the product.

    • The hydrolyzed carboxylic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in many common solvent systems.

For quantitative analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or GC-Mass Spectrometry (GC-MS) are ideal methods.

Q4: My compound has a yellow or brown tint. What is the cause and how can I remove it?

A colored tint often indicates the presence of trace, high-molecular-weight impurities or degradation products, which can arise from polymerization of methyl acrylate or oxidation of the amine. While these are often in very low concentration, they can be persistent. The most effective method for removing them is vacuum distillation , which separates the volatile liquid product from non-volatile colored residues.[9][10]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for resolving specific impurity issues.

Issue 1: Presence of Unreacted Starting Materials (Diethylamine, Methyl Acrylate)

Q: My crude product is contaminated with diethylamine and/or methyl acrylate. What is the most efficient way to remove both?

A: Acid-base extraction is the superior method for this scenario. This technique leverages the basicity of your tertiary amine product to move it between an organic solvent and an aqueous solution, leaving neutral and acidic impurities behind.[11]

Causality: The tertiary amine of your product is basic and will be protonated by an acid (like HCl) to form a water-soluble ammonium salt.[12][13] Neutral impurities like methyl acrylate and residual organic solvents will remain in the organic layer. Highly volatile basic impurities like diethylamine will also be protonated and move to the aqueous layer.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times, collecting the aqueous (bottom) layers. The product is now in the aqueous phase as its hydrochloride salt. The organic layer, containing methyl acrylate and other neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with swirling until the solution is basic (pH > 9, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine form of your product.[14][15]

  • Back-Extraction: Extract the now basic aqueous solution 3 times with a fresh organic solvent (e.g., diethyl ether). The purified product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

The following diagram illustrates this workflow.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product (Product + Diethylamine + Methyl Acrylate) in Diethyl Ether neutral Neutral Impurities (Methyl Acrylate) in Diethyl Ether acid_aq Product-HCl Salt + Diethylamine-HCl Salt in Water crude->acid_aq 1. Extract w/ 1M HCl pure_org Purified Product in Diethyl Ether acid_aq->pure_org 2. Basify w/ NaHCO3 3. Extract w/ Diethyl Ether base_aq Aqueous Waste (NaCl, NaHCO3) G A Crude Product (Liquid + Non-Volatile Impurities) B Heating & Stirring Under Vacuum A->B C Vapor Phase B->C Vaporization F Non-Volatile Residue (Color, Polymers) B->F Remains D Condensation C->D E Purified Liquid Product D->E Collection

Caption: Workflow for Purification by Vacuum Distillation.

Issue 4: Difficulty with Chromatographic Purification

Q: I'm trying to purify my product by flash chromatography on silica gel, but it is streaking badly (tailing) and the separation is poor.

A: This is a classic problem when purifying basic compounds on acidic silica gel. The free silanol groups (Si-OH) on the surface of the silica are acidic and strongly interact with the basic tertiary amine, causing poor peak shape and recovery. [16]

Causality: To prevent the product from sticking to the silica, you must neutralize the acidic sites. This is best accomplished by adding a small amount of a volatile competing base, like triethylamine (TEA), to your eluent. [16][17]The TEA will preferentially interact with the acidic sites, allowing your product to travel through the column more cleanly.

  • Select a Solvent System: Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.

  • Modify the Eluent: To the chosen solvent system, add 0.5-1% triethylamine by volume. For example, for 1 L of eluent, add 5-10 mL of TEA.

  • Prepare the Column: Pack a silica gel column with the TEA-modified eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elute and Collect: Run the column using the TEA-modified eluent, collecting fractions and monitoring by TLC to isolate the pure product.

  • Post-Purification: After combining the pure fractions, the triethylamine (BP: 89 °C) can be removed along with the eluent on a rotary evaporator, although trace amounts may require co-evaporation with a solvent like toluene.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Acrylate. Retrieved from [Link]

  • ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Organic Chemistry Blog. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2021). Vacuum Distillation & The Rotavap. Retrieved from [Link]

  • Saanvi Corp. (n.d.). Diethylamine - Key Chemical in Pharma Industries. Retrieved from [Link]

  • National Institutes of Health. (2008). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • European Patent Office. (2001). EP0474096B1 - Method for extracting amino acid ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Gantrade. (n.d.). Methyl Acrylate (MA) FAQ. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • YouTube. (2021). Vacuum Distillation. Retrieved from [Link]

  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Methyl 3-(diethylamino)propanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(diethylamino)propanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable β-amino ester. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound.

Q1: What is the primary and most scalable synthetic route for this compound?

The most direct and industrially viable method for synthesizing this compound is the aza-Michael addition (also known as conjugate addition) of diethylamine to methyl acrylate.[1][2] This reaction is atom-economical and typically proceeds without the need for a catalyst, although one can be used to enhance reaction rates.[3]

Q2: What is the fundamental mechanism of the aza-Michael addition in this context?

The reaction involves the nucleophilic attack of the secondary amine (diethylamine) on the β-carbon of the α,β-unsaturated ester (methyl acrylate). The lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient β-carbon of methyl acrylate, which is activated by the electron-withdrawing ester group. This forms a resonance-stabilized enolate intermediate, which is then protonated (typically by another molecule of diethylamine or trace amounts of water/acid) to yield the final product, this compound.

aza_michael_addition diethylamine Diethylamine (Nucleophile) intermediate Enolate Intermediate (Resonance Stabilized) diethylamine->intermediate 1. Nucleophilic Attack methyl_acrylate Methyl Acrylate (Michael Acceptor) methyl_acrylate->intermediate product This compound intermediate->product 2. Protonation

Caption: Aza-Michael addition pathway for this compound synthesis.

Q3: Is a catalyst necessary for this reaction?

While the reaction can proceed neat (without a catalyst), especially at elevated temperatures, using a catalyst can be beneficial during scale-up to improve reaction kinetics and allow for milder conditions. However, for this specific reaction, the inherent basicity of diethylamine often suffices to promote the reaction. Some protocols for similar aza-Michael additions have explored the use of acid catalysts like trifluoromethanesulfonic acid to activate the acrylate, but this is less common.[4]

Q4: What are the primary safety concerns when handling the reactants?

Both reactants require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methyl Acrylate: It is a highly flammable liquid and vapor. It is also toxic if inhaled, harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation, as well as allergic skin reactions.[5] It is a reactive monomer prone to polymerization.[5]

  • Diethylamine: It is a flammable and corrosive liquid that can cause severe skin burns and eye damage. Its vapors can cause respiratory irritation.

The final product, this compound, is also classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[6]

Part 2: Troubleshooting Guide for Scale-Up

This section provides in-depth solutions to specific problems that may arise during the scale-up process.

Issue 1: Low Yield or Incomplete Conversion

Symptom: Reaction monitoring (e.g., by GC or ¹H NMR) shows a significant amount of unreacted methyl acrylate or diethylamine even after extended reaction times.

Root Cause Analysis & Solution Workflow:

low_yield_troubleshooting start Low Yield / Incomplete Conversion check_temp Is reaction temperature adequate? The reaction is often exothermic initially but may require heating to complete. start->check_temp check_stoich Is stoichiometry correct? An excess of one reagent may be needed to drive equilibrium. check_temp->check_stoich If Yes increase_temp ACTION: Gradually increase temperature to 30-50°C and monitor. check_temp->increase_temp If No check_mixing Is mixing efficient? Poor mixing can create localized concentration gradients, slowing the reaction. check_stoich->check_mixing If Yes adjust_stoich ACTION: Use a slight excess (1.1-1.2 eq.) of diethylamine to push the reaction to completion. check_stoich->adjust_stoich If No consider_catalyst Consider a mild catalyst. While not always necessary, a catalyst can accelerate the reaction at lower temperatures. check_mixing->consider_catalyst If Yes improve_mixing ACTION: Increase stirrer speed or use an overhead stirrer for larger volumes. check_mixing->improve_mixing If No check_reversibility Is the reaction reversible under your conditions? Aza-Michael additions can be reversible at high temperatures. consider_catalyst->check_reversibility If still low yield add_catalyst ACTION: Trial a small-scale reaction with a Lewis acid or base catalyst. consider_catalyst->add_catalyst optimize_temp ACTION: Determine the optimal temperature to favor product formation without promoting the reverse reaction. check_reversibility->optimize_temp

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Protocol: Optimizing Reaction Conditions

  • Temperature Control: The initial addition of diethylamine to methyl acrylate can be exothermic.[7] For scale-up, it is crucial to control this exotherm to prevent runaway reactions and side product formation.

    • Protocol: Begin the addition of methyl acrylate to diethylamine (or vice-versa, depending on your process) at a controlled temperature, for instance, by using an ice bath (0-10°C).[8] After the initial exotherm subsides, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50°C) to drive it to completion.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the more volatile or less expensive reagent can be beneficial. In this case, a small excess of diethylamine is often used.

  • Reversibility: The aza-Michael reaction can be reversible, especially at elevated temperatures.[1] If you are driving the reaction with high heat, you may be approaching an equilibrium that does not favor the product. Running the reaction at the lowest effective temperature is key.

Issue 2: Formation of Side Products

Symptom: The final product is contaminated with significant impurities, leading to difficult purification.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Poly(methyl acrylate) Free-radical or anionic polymerization of the methyl acrylate monomer, often initiated by light, heat, or impurities.1. Use methyl acrylate containing an inhibitor (like MEHQ).2. Run the reaction under an inert atmosphere (N₂ or Ar).3. Avoid excessive temperatures.[7]
Bis-adduct (Michael 1,4 and 1,2 addition) A second molecule of methyl acrylate reacts with the product. This is more common with primary amines but can occur.1. Control stoichiometry carefully; avoid a large excess of methyl acrylate.2. Maintain lower reaction temperatures to improve selectivity.
Hydrolysis Products The ester group of the product or methyl acrylate can be hydrolyzed to a carboxylic acid in the presence of water.[9]1. Use dry reagents and solvents.2. Perform the reaction under an inert, dry atmosphere.

Protocol: Minimizing Polymerization of Methyl Acrylate

  • Reagent Quality: Ensure the methyl acrylate used contains an appropriate inhibitor, such as hydroquinone monomethyl ether (MEHQ). For large-scale work, do not distill the monomer to remove the inhibitor unless you plan to use it immediately, as this makes it highly prone to polymerization.

  • Inert Atmosphere: Assemble your reactor and purge thoroughly with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Controlled Addition: Add one reagent to the other portion-wise or via a dropping funnel at a rate that allows for effective heat dissipation. This prevents localized "hot spots" that can initiate polymerization.

Issue 3: Difficult Purification

Symptom: Standard purification methods like distillation or extraction fail to yield a product of the desired purity (>98%).

Root Cause Analysis and Solutions:

  • High-Boiling Impurities: If side products like the bis-adduct have boiling points close to your product, simple distillation may be ineffective.

    • Solution: Vacuum Distillation. The product has a boiling point of approximately 81°C at 20 mmHg, which allows for separation from less volatile impurities.[10] Careful control of the vacuum and fraction collection is critical.

  • Water-Soluble Impurities: Unreacted diethylamine or its salts can be carried through into the organic phase during extraction.

    • Solution: Aqueous Workup.

      • Step 1: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

      • Step 2: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess diethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove bulk water.[7]

      • Step 3: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure before final purification.

  • Persistent Low-Level Impurities: If high purity is required (e.g., for pharmaceutical applications), residual impurities may remain after distillation.

    • Solution: Column Chromatography. While not ideal for very large scales, flash column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to achieve very high purity.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Tietze, L. F., Voss, E., & Hartfiel, U. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]

  • ACS Publications. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Microwave Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

Sources

"degradation pathways of Methyl 3-(diethylamino)propanoate under experimental conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-(diethylamino)propanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound under various experimental conditions. Our goal is to move beyond simple protocols and offer a foundational understanding of the molecule's behavior, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Section 1: Understanding the Core Stability Profile

This compound is a bifunctional molecule, containing both a tertiary amine and a methyl ester. This structure dictates its stability profile, making it susceptible to specific degradation pathways that are critical to understand for proper handling, formulation, and analysis. The primary routes of degradation are hydrolysis and oxidation, with thermal and photolytic pathways being secondary considerations under typical laboratory conditions.

Primary Degradation Pathways

The two principal functional groups, the ester and the tertiary amine, are the primary sites of degradation.

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester bond.[1] This reaction can be catalyzed by both acid and base, yielding 3-(diethylamino)propanoic acid and methanol. The rate of hydrolysis is highly dependent on the pH of the solution.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.

  • Amine Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of a corresponding N-oxide.[3] This reaction is often mediated by oxidizing agents (like hydrogen peroxide) or can occur slowly in the presence of atmospheric oxygen, potentially accelerated by light or heat. N-oxides are polar, often non-volatile compounds that can be easily mistaken for other impurities if not properly characterized.

cluster_main This compound cluster_products Primary Degradants MDEP CCN(CC)CCC(=O)OC This compound Acid CCN(CC)CCC(=O)OH 3-(diethylamino)propanoic Acid MDEP->Acid  Hydrolysis (Acid or Base Catalyzed) Noxide CCN(C[O-])(CC)CCC(=O)OC N-Oxide Derivative MDEP->Noxide  Oxidation (e.g., H₂O₂)

Caption: Primary degradation pathways of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My HPLC analysis shows a rapid decrease in the parent compound peak area, even in a freshly prepared aqueous solution. What is the likely cause?

A1: This is a classic sign of hydrolysis. This compound is an ester and is prone to hydrolysis, especially if your aqueous solution is not pH-controlled.

  • Causality: If your diluent is unbuffered water, the pH can be slightly acidic (due to dissolved CO2) or drift upon sample introduction, accelerating hydrolysis. The tertiary amine group in the molecule can also influence the local pH.

  • Troubleshooting Steps:

    • Verify Diluent pH: Check the pH of your analytical diluent.

    • Use Buffered Mobile Phase/Diluent: If compatible with your analytical method (e.g., LC-MS), use a buffered system (e.g., a phosphate or acetate buffer at a neutral pH like 6.5-7.0) for your sample diluent and mobile phase to minimize hydrolysis during the analytical run.

    • Analyze Immediately: Prepare samples immediately before analysis to minimize the time the compound spends in an aqueous environment.

    • Look for the Degradant: Check your chromatogram for a new, typically more polar (earlier eluting in reverse-phase HPLC) peak corresponding to the hydrolyzed product, 3-(diethylamino)propanoic acid.

Q2: I observe a new, unknown peak in my chromatogram after leaving my sample on the benchtop for a day. It doesn't correspond to the hydrolyzed acid. What could it be?

A2: This could be an oxidative degradant, most likely the N-oxide.

  • Causality: Exposure to atmospheric oxygen, especially when accelerated by ambient light, can lead to the oxidation of the tertiary amine.[3]

  • Troubleshooting Steps:

    • Protect from Light and Air: Store stock solutions and samples in amber vials and consider blanketing with an inert gas like nitrogen or argon.

    • Forced Oxidation: To confirm, intentionally degrade a sample with a mild oxidizing agent like 3% hydrogen peroxide at room temperature for a few hours. If the peak in your stressed sample matches the unknown peak in your original sample, it is likely the N-oxide.

    • Mass Spectrometry: The most definitive way to identify the unknown peak is to use HPLC-MS. The N-oxide will have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound.

Q3: My sample solution has developed a slight yellow tint upon storage. Is this a concern?

A3: Yes, a color change often indicates degradation. While the primary degradation products (hydrolyzed acid, N-oxide) are typically colorless, the color change could be due to the formation of minor, highly conjugated impurities or polymeric byproducts resulting from more complex degradation pathways, especially under thermal stress.[4]

  • Causality: Elevated temperatures can promote more complex degradation reactions beyond simple hydrolysis or oxidation.[5][6]

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the material is stored at the recommended temperature, typically in a cool, dark place.

    • Analyze for Purity: Re-analyze the sample by HPLC to quantify the parent compound and look for new impurity peaks.

    • Consider Thermal Stress Study: If your application involves elevated temperatures, perform a controlled thermal degradation study (see Protocol 2) to understand the impurity profile that develops.

start Problem: Unexpected Peak in HPLC q1 Is the sample in an aqueous, unbuffered solution? start->q1 a1_yes Likely Hydrolysis Product (3-(diethylamino)propanoic acid) q1->a1_yes Yes q2 Was the sample exposed to air/light for an extended period? q1->q2 No end_node Use LC-MS to confirm identity of unknown peak. a1_yes->end_node a2_yes Potential N-Oxide (Mass = Parent + 16 Da) q2->a2_yes Yes q2->end_node No a2_yes->end_node

Caption: Troubleshooting flowchart for identifying unknown peaks.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for neat this compound and its solutions?

A:

  • Neat Compound: Store in a tightly sealed container, protected from light, in a cool, dry place. A refrigerator (2-8 °C) is recommended for long-term storage. The compound is listed as air-sensitive, so blanketing with an inert gas (nitrogen or argon) is best practice.[7]

  • Solutions: Solutions are significantly less stable.

    • Aqueous Solutions: Avoid long-term storage. Prepare fresh as needed. If storage is unavoidable, use a buffered solution (pH ~6.5-7.0), store at 2-8 °C, and use within 24 hours.

    • Organic Solutions (e.g., in Acetonitrile, Methanol): These are more stable than aqueous solutions. Store protected from light at 2-8 °C.

Q: How do I properly design a forced degradation study for this compound?

A: A forced degradation (or stress testing) study is essential to understand stability and develop a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active ingredient.

  • Causality: By intentionally stressing the molecule under various conditions, you can rapidly generate potential degradants that might form over a much longer period under normal storage conditions.[3] This helps in developing an analytical method that can separate these degradants from the parent peak.

  • Recommended Conditions:

Stress ConditionReagent/ConditionTypical DurationProbable Pathway
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 2-8 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp for 1-4 hoursEster Hydrolysis
Oxidation 3% H₂O₂Room Temp for 8-24 hoursN-Oxidation
Thermal 80 °C (in solution & solid)24-72 hoursMultiple pathways
Photolytic ICH Q1B Option 2Expose to 1.2M lux-hrs (Vis) & 200 W-hrs/m² (UV)Photo-oxidation/rearrangement

After exposure, neutralize the acidic and basic samples before analysis to prevent further degradation.[8]

Q: What is the best analytical technique to monitor the stability of this compound?

A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique. For definitive identification of degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.

  • Method Considerations:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate or ammonium formate, pH adjusted to ~7) will work well. The buffer is crucial for controlling on-column hydrolysis and achieving reproducible chromatography.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore. For universal detection and identification, MS is preferred.

Section 4: Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To generate degradation products from acid and base-catalyzed hydrolysis.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Stress: a. In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. (This results in a final HCl concentration of 0.1 M). b. Cap the vial and place it in a heating block at 60 °C. c. Withdraw aliquots at 0, 2, 4, and 8 hours. d. Immediately neutralize each aliquot by adding 1 mL of 0.2 M NaOH. e. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Stress: a. In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. (This results in a final NaOH concentration of 0.1 M). b. Keep the vial at room temperature. c. Withdraw aliquots at 0, 1, 2, and 4 hours. d. Immediately neutralize each aliquot by adding 1 mL of 0.2 M HCl. e. Dilute with mobile phase for HPLC analysis.

  • Control: Prepare a control sample by mixing 1 mL of stock with 1 mL of purified water and analyze alongside the stressed samples.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its primary degradation products.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 215 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Expected Elution Order: The hydrolyzed acid, being more polar, will elute first, followed by the N-oxide (if present), and finally the parent ester, this compound. This must be confirmed with reference standards or by LC-MS analysis of stressed samples.

References

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Available at: [Link]

  • The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. (2020). MDPI. Available at: [Link]

  • This compound (C8H17NO2). PubChem. Available at: [Link]

  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Available at: [Link]

  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (n.d.). MDPI. Available at: [Link]

  • This compound | C8H17NO2 | CID 219165. PubChem. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Drug Development & Delivery. Available at: [Link]

  • Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. (2013). ResearchGate. Available at: [Link]

  • A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. (n.d.). ResearchGate. Available at: [Link]

  • US5508455A - Hydrolysis of methyl esters for production of fatty acids. Google Patents.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). National Institutes of Health (NIH). Available at: [Link]

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"impact of solvent choice on the synthesis of N-heterocyclic carbenes"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Heterocyclic Carbene (NHC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in NHC synthesis. Here, we address common challenges and provide practical, field-tested advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical in the synthesis of N-Heterocyclic Carbenes?

A1: The choice of solvent is paramount as it directly influences multiple stages of NHC synthesis, from the formation of the azolium salt precursor to the final deprotonation step to yield the free carbene. The solvent's properties—such as polarity, proticity, and coordinating ability—can dictate reaction rates, yields, and even the predominant reaction pathway.[1][2] For instance, in NHC-catalyzed reactions, polar protic solvents can favor oxidation pathways by stabilizing intermediates with significant charge separation.[1][2] Conversely, less polar solvents may favor the desired homoenolate pathway.[1][3]

Furthermore, the solvation of ionic reactants (the azolium salt) versus the neutral products (the NHC and conjugate acid of the base) plays a significant role in the reaction equilibrium.[4] A solvent that strongly solvates the starting ionic species can destabilize the neutral NHC product, shifting the equilibrium away from the desired product.[4]

Q2: What are the key solvent properties to consider when synthesizing the imidazolium salt precursor?

A2: When synthesizing the imidazolium or imidazolinium salt precursor, the primary considerations for solvent selection are:

  • Solubility of Reactants: The solvent must effectively dissolve the starting materials, which often include a substituted imidazole or amine and an alkylating or cyclizing agent.

  • Reaction Temperature: The solvent's boiling point should be appropriate for the required reaction temperature. Many cyclization reactions require heating, so a higher-boiling solvent like acetonitrile or DMF might be necessary.[5]

  • Product Precipitation: In some cases, a solvent is chosen in which the product salt is poorly soluble at cooler temperatures, allowing for easy isolation by filtration. For example, acetonitrile has been shown to be a convenient solvent for the condensation of bulky anilines with glyoxal, as the desired diazabutadiene intermediate precipitates from the reaction mixture.[6][7]

  • Minimizing Side Reactions: The solvent should be inert to the reactants and reaction conditions to avoid potential side reactions.

Q3: For the deprotonation of the azolium salt to form the free NHC, what type of solvent is generally preferred?

A3: The deprotonation step is highly sensitive to the solvent environment. Generally, aprotic, non-coordinating, and anhydrous solvents are preferred. Here's why:

  • Aprotic Solvents: Protic solvents (e.g., alcohols, water) can react with the strong base used for deprotonation and can also protonate the newly formed, highly basic NHC, thus inhibiting its formation or leading to decomposition.

  • Non-coordinating Solvents: Solvents that can coordinate to the metal center (if the NHC is being used to form a metal complex in situ) can compete with the NHC for binding, potentially leading to lower yields of the desired complex.[8]

  • Anhydrous Conditions: Free NHCs are often sensitive to moisture.[6] Therefore, using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis of the carbene. While some air-stable NHCs exist, it is good practice to assume moisture sensitivity.[9]

Commonly used solvents for this step include tetrahydrofuran (THF), toluene, and dioxane.

Q4: Can ionic liquids be used as solvents for NHC synthesis?

A4: Yes, and in some cases, the ionic liquid itself can be the precursor to the NHC.[4][10] Imidazolium-based ionic liquids are essentially NHC precursors.[4][10] The basicity of the counter-anion can influence the in situ formation of the NHC.[10] However, it's important to note that the bulk ionic liquid environment can destabilize the formation of the NHC due to the high solvation energies of the ionic reactants.[4] Computational studies have suggested that in some ionic liquids, the concentration of the free NHC may be at parts-per-million (ppm) levels.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of the Free N-Heterocyclic Carbene
Potential Cause Explanation & Solution
Incorrect Solvent Polarity The equilibrium between the azolium salt and the free NHC is highly dependent on solvent polarity. A highly polar solvent will strongly solvate the ionic azolium salt, making deprotonation less favorable. Solution: Switch to a less polar, aprotic solvent such as THF, toluene, or dioxane.
Protic Impurities in the Solvent Traces of water or other protic impurities in the solvent can quench the strong base or the newly formed NHC. Solution: Ensure your solvent is rigorously dried before use. Use freshly distilled solvents or solvents from a solvent purification system.
Poor Solubility of the Base If the base used for deprotonation (e.g., NaH, KHMDS) is not sufficiently soluble or well-dispersed in the reaction solvent, the deprotonation will be inefficient. Solution: Choose a solvent in which the base has better solubility or use a base that is soluble in your chosen solvent. For instance, KHMDS is generally more soluble in THF than NaH.
Reversible Reaction The deprotonation is an equilibrium process. If the conjugate acid of the base is a strong enough acid to protonate the NHC, the equilibrium will lie towards the starting materials. Solution: Use a sufficiently strong, non-nucleophilic base and a solvent that does not favor the reverse reaction.
Issue 2: Formation of Unwanted Side Products
Potential Cause Explanation & Solution
Solvent-Mediated Decomposition Some solvents can react with the highly reactive free NHC. For example, halogenated solvents might react with the carbene. Solution: Use inert, non-halogenated aprotic solvents like THF, toluene, or hexanes.
Solvent Influencing Reaction Pathway As mentioned, the solvent can direct the reaction towards undesired pathways. For example, polar protic solvents can promote oxidation side reactions in certain NHC-catalyzed transformations.[1][2] Solution: Carefully select the solvent based on the desired reaction outcome. If oxidation is a problem, switch to a less polar, aprotic solvent.[1][3] Degassing the solvent can also help minimize oxidation.[3]
"Abnormal" Carbene Formation In some cases, particularly with bulky substituents on the nitrogen atoms, deprotonation can occur at the C4 or C5 position of the imidazolium ring, leading to the formation of an "abnormal" or mesoionic carbene.[11] While sometimes desired, this can be an unexpected side product. The formation of these isomers can be influenced by steric factors.[11] Solution: The choice of base and solvent can influence the regioselectivity of deprotonation. While not extensively studied, a less coordinating solvent might favor the thermodynamically more stable product.
Issue 3: Difficulty in Product Isolation and Purification

| Potential Cause | Explanation & Solution | | Product is an Oil or Ionic Liquid | Some imidazolium salts, particularly those with smaller, non-bulky substituents, can be oils or ionic liquids, making them difficult to handle and purify.[6] Solution: Consider changing the counter-ion. For example, replacing a chloride anion with a tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-) can often result in a solid, less hygroscopic product that is easier to crystallize.[6] | | Hygroscopic Product | The product may be highly sensitive to atmospheric moisture, making it difficult to handle without decomposition or becoming an oil.[6] Solution: As above, changing the counter-ion can help.[6] Additionally, ensure all isolation and purification steps are carried out under a dry, inert atmosphere. Use of a glovebox is recommended. | | Product is Highly Soluble in the Reaction Solvent | If the product is very soluble in the reaction solvent, isolation by precipitation or crystallization can be challenging, leading to low recovered yields. Solution: After the reaction is complete, consider adding a co-solvent in which the product is insoluble (an "anti-solvent") to induce precipitation. For example, adding diethyl ether or pentane to a THF or dichloromethane solution is a common technique. |

Experimental Protocols & Workflows

Protocol 1: General Synthesis of an Imidazolium Salt (e.g., IPr·HCl)

This protocol is adapted from established procedures and highlights the importance of solvent choice in the cyclization step.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve N,N'-bis(2,6-diisopropylphenyl)ethylenediimine in ethyl acetate. The use of a relatively non-polar solvent like ethyl acetate under high dilution conditions is crucial for this specific cyclization to proceed efficiently.[6]

  • Addition of Reagents: Add paraformaldehyde and chlorotrimethylsilane to the solution.

  • Reaction: Stir the mixture at room temperature for the specified time (e.g., 24-48 hours). The progress of the reaction can be monitored by TLC or NMR.

  • Product Isolation: The imidazolium salt product will precipitate from the ethyl acetate solution. Collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with fresh, cold ethyl acetate and then with a non-polar solvent like hexanes to remove any remaining impurities. Dry the product under vacuum.

Workflow: Solvent Selection for NHC Deprotonation

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for the deprotonation of an azolium salt.

Solvent_Selection_Workflow start Start: Azolium Salt Deprotonation check_stability Is the target NHC known to be air and moisture sensitive? start->check_stability use_anhydrous Use rigorously dried, aprotic solvent (e.g., THF, Toluene, Dioxane) check_stability->use_anhydrous Yes less_stringent Anhydrous conditions still recommended, but less critical. check_stability->less_stringent No check_base_solubility Is the chosen base soluble in the selected solvent? use_anhydrous->check_base_solubility less_stringent->check_base_solubility reselect_solvent_base Reselect solvent or base. Consider a more soluble base (e.g., KHMDS vs. NaH in THF). check_base_solubility->reselect_solvent_base No check_coordination Is the NHC to be used in situ for metal complexation? check_base_solubility->check_coordination Yes proceed Proceed with deprotonation under inert atmosphere. reselect_solvent_base->check_base_solubility Retry use_non_coordinating Use a non-coordinating solvent (e.g., Toluene, Hexanes) check_coordination->use_non_coordinating Yes coordinating_ok Coordinating solvents (e.g., THF) may be acceptable. check_coordination->coordinating_ok No use_non_coordinating->proceed coordinating_ok->proceed

Caption: Decision workflow for solvent selection in NHC synthesis.

Mechanism: The Role of Solvent Polarity

The following diagram illustrates how solvent polarity can influence the outcome of NHC-catalyzed reactions, using the example of the competition between the homoenolate and oxidation pathways.

Solvent_Polarity_Effect cluster_pathways Reaction Pathways cluster_solvents Solvent Environment NHC_Aldehyde {NHC + α,β-Unsaturated Aldehyde} Breslow_Intermediate Breslow Intermediate NHC_Aldehyde->Breslow_Intermediate Homoenolate_Pathway Homoenolate Pathway Less Charge Separation Breslow_Intermediate->Homoenolate_Pathway Favored in Less Polar Solvents Oxidation_Pathway Oxidation Pathway Greater Charge Separation Breslow_Intermediate->Oxidation_Pathway Favored in Polar Protic Solvents Less_Polar Less Polar Solvent (e.g., Toluene, THF) Less_Polar->Homoenolate_Pathway Polar_Protic Polar Protic Solvent (e.g., Methanol) Polar_Protic->Oxidation_Pathway Stabilizes Charged Intermediates

Caption: Influence of solvent polarity on reaction pathways.

References

  • The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC - NIH.[Link]

  • N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. ACS Publications.[Link]

  • Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. Organometallics - ACS Publications.[Link]

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry - ACS Publications.[Link]

  • The Effect of Solvent on Yield of Carbene Complex. ResearchGate.[Link]

  • Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. PubMed.[Link]

  • NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. Frontiers.[Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH.[Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals.[Link]

  • Discovering New Reactions with N-Heterocyclic Carbene Catalysis. PMC - NIH.[Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC - PubMed Central.[Link]

  • Procedure for air stable NHC synthesis?. Reddit.[Link]

  • Beyond Conventional N-Heterocyclic Carbenes: Abnormal, Remote, and Other Classes of NHC Ligands with Reduced Heteroatom Stabilization. Chemical Reviews.[Link]

  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry.[Link]

  • CHAPTER 3: Non-Classical N-Heterocyclic Carbene Complexes. The Royal Society of Chemistry.[Link]

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Validation & Comparative

A Senior Scientist's Guide to Amino Acid Esters in Organic Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to achieving complex molecular architectures. Among the most fundamental and versatile building blocks are amino acids. However, their zwitterionic nature and the reactivity of their carboxylic acid and amino termini necessitate the use of protecting groups to orchestrate selective transformations.[1] Esterification of the carboxylic acid is a cornerstone of this strategy, serving not only to prevent unwanted side reactions but also to enhance solubility and modulate reactivity.[2][3]

This guide provides an in-depth performance comparison of the most commonly employed amino acid esters—Methyl, Ethyl, Benzyl, and tert-Butyl—in organic synthesis, particularly within the context of peptide chemistry. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental choices, offering field-proven insights to inform your synthetic planning and execution.

Chapter 1: The Central Role of Esters in Modern Peptide Synthesis

In both solid-phase (SPPS) and liquid-phase peptide synthesis, the temporary masking of the C-terminus as an ester is essential.[1][4] This protection prevents the carboxylate from acting as a nucleophile and enables the selective formation of amide bonds between the desired amino acid residues.[3][5]

The ideal ester protecting group should be easy to install, stable throughout the various steps of peptide chain elongation, and removable under conditions that do not compromise the integrity of the newly formed peptide or other protecting groups present in the molecule.[4] This concept of selective removal is known as orthogonality , a critical principle in the design of complex synthetic routes.[4][6][7]

Peptide_Synthesis_Workflow cluster_synthesis Peptide Chain Elongation Cycle cluster_cleavage Final Deprotection A Resin-Bound Amino Acid (C-Terminus Protected) B Nα-Deprotection (e.g., Piperidine for Fmoc) A->B 1. C Amino Acid Activation & Coupling B->C 2. D Wash Step C->D 3. D->B Repeat n times E Global Deprotection (e.g., TFA Cocktail) D->E Completion of Sequence F Cleavage of C-Terminal Ester & Side-Chain Groups E->F 4. G Purified Peptide F->G 5. caption General workflow of Solid-Phase Peptide Synthesis (SPPS).

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Chapter 2: Head-to-Head Performance Comparison of Amino Acid Esters

The choice of ester is not trivial; it dictates the deprotection strategy and the compatibility with other functional groups in the synthetic scheme. Here, we compare the four most prevalent ester types.

Methyl & Ethyl Esters: The Workhorses

Simple alkyl esters, like methyl and ethyl esters, are among the first choices for many applications due to their straightforward synthesis and low cost.[2]

  • Synthesis: Typically prepared via Fischer-Speier esterification, which involves refluxing the amino acid in the corresponding alcohol (methanol or ethanol) with an acid catalyst like thionyl chloride or gaseous HCl.[8][9][10] This method is robust but the conditions are harsh.

  • Performance & Stability: These esters are stable to the mildly basic (e.g., piperidine) and acidic conditions often used for Nα-protecting group removal (Fmoc and Boc, respectively). However, their primary liability is their susceptibility to cleavage under basic conditions.

  • Cleavage: Removal is achieved through saponification, typically using an aqueous base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[2]

  • Causality & Critical Weakness: The primary drawback of saponification is the significant risk of racemization at the α-carbon of the C-terminal amino acid.[11][12] The basic conditions can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity, a critical failure in the synthesis of bioactive molecules.[13][14] While some conditions using LiOH at low temperatures can minimize this, the risk is never zero.[12][15]

Benzyl (Bn) Esters: The Orthogonal Choice

Benzyl esters offer a crucial advantage over simple alkyl esters: an orthogonal deprotection pathway.

  • Synthesis: Prepared by reacting the amino acid with benzyl alcohol, often catalyzed by an acid such as p-toluenesulfonic acid (TsOH).[16]

  • Performance & Stability: Benzyl esters are robust and stable to both the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection, making them highly versatile.[17]

  • Cleavage: Their key feature is cleavage via catalytic hydrogenolysis.[2][18] This reaction, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like 1,4-cyclohexadiene), is exceptionally mild and chemoselective.[19][20][21]

  • Causality & Field Insights: Hydrogenolysis works by cleaving the C-O bond of the benzylic ester.[19] This method is orthogonal to most other protecting groups used in peptide synthesis. However, a significant limitation is catalyst poisoning by sulfur-containing residues like cysteine and methionine.[19] Furthermore, molecules containing other reducible functional groups (e.g., alkynes, nitro groups) may not be compatible with these conditions.[19]

tert-Butyl (tBu) Esters: The Acid-Labile Standard

The tert-butyl ester is a cornerstone of modern peptide synthesis, particularly in the widely used Fmoc/tBu strategy.[7]

  • Synthesis: Typically synthesized by reacting the amino acid with isobutylene in the presence of a strong acid catalyst.[2]

  • Performance & Stability: The bulky tert-butyl group provides excellent steric hindrance, rendering the ester highly stable to a wide range of nucleophiles and basic conditions, including the piperidine used for Fmoc removal.[22]

  • Cleavage: tBu esters are cleaved under strongly acidic conditions, most commonly with neat trifluoroacetic acid (TFA) or TFA "cocktails" containing scavengers.[2][23][24]

  • Causality & Self-Validation: Cleavage proceeds via a mechanism that generates a stable tert-butyl cation.[7] This cation is highly reactive and can cause side reactions, particularly the alkylation of nucleophilic side chains like tryptophan, methionine, and cysteine.[7][25] To ensure a clean and trustworthy deprotection, the TFA cleavage mixture must include scavengers such as water, triisopropylsilane (TIS), or dithioethane (DTE) to trap these reactive carbocations, thereby preventing side product formation.[7][23][26]

Comparative Data Summary
Ester TypeCommon Synthesis MethodStability ProfileStandard Cleavage ConditionsKey AdvantageCritical Limitation
Methyl/Ethyl Fischer Esterification (Alcohol, Acid Catalyst)[8][27]Stable to mild acid/baseSaponification (e.g., LiOH, NaOH)[2]Low cost, simpleHigh risk of racemization during cleavage[11][12]
Benzyl (Bn) Acid-catalyzed reaction with Benzyl Alcohol[16]Stable to strong acid and baseCatalytic Hydrogenolysis (H₂, Pd/C)[2][18]Orthogonal to acid/base labile groupsIncompatible with sulfur; catalyst poisoning[19]
tert-Butyl (tBu) Acid-catalyzed reaction with Isobutylene[2]Stable to base and nucleophilesStrong Acid (e.g., 95% TFA)[23][24]High stability; cornerstone of Fmoc-SPPSHarsh acidic cleavage; requires scavengers[7][25]

Chapter 3: Field-Proven Experimental Protocols

The trustworthiness of a synthetic method lies in a well-designed, reproducible protocol where each step serves a clear purpose.

Protocol 1: Synthesis of L-Alanine Methyl Ester Hydrochloride

This protocol exemplifies a classic Fischer esterification.

  • Setup: Suspend L-Alanine (1.0 eq) in anhydrous methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical to drive the equilibrium towards the ester product, as water is a byproduct of the reaction.[27] Cooling prevents uncontrolled reaction upon addition of the reactive reagent.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred suspension over 30 minutes.

    • Causality: Thionyl chloride reacts with methanol in situ to generate anhydrous HCl gas, the true catalyst for the esterification.[8] Slow addition is crucial to manage the exothermic reaction and prevent side product formation.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 3-4 hours. The solution should become clear.

    • Causality: Heating is required to overcome the activation energy and drive the reversible Fischer esterification to completion.[27]

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting white solid is the desired L-Alanine methyl ester hydrochloride salt.

    • Causality: The product is isolated as a stable hydrochloride salt, which improves its handling and shelf-life compared to the free amine.

Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis

This protocol demonstrates the mild and selective cleavage of a benzyl ester.

  • Setup: Dissolve the N-protected amino acid benzyl ester (e.g., Z-Gly-OBn, 1.0 eq) in a suitable solvent like methanol or ethyl acetate (approx. 0.1 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 5-10 mol%) to the solution.

    • Causality: Pd/C is a heterogeneous catalyst that provides a surface for the reaction between hydrogen and the substrate. It is pyrophoric and should be handled with care, preferably under an inert atmosphere or added to the solvent quickly.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this purge-backfill cycle three times.

    • Causality: This procedure ensures the reaction atmosphere is saturated with hydrogen and free of oxygen, which can deactivate the catalyst.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Causality: Celite is a fine, porous filter aid that prevents the fine palladium particles from passing through the filter paper, ensuring a product free of heavy metal contamination.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Deprotection_Decision_Tree start Start: Choose a C-Terminal Ester Protecting Group q1 Is your synthetic strategy based on Fmoc chemistry? start->q1 q2 Are sulfur-containing residues (Cys, Met) or other reducible groups present? q1->q2 No tbu Use tert-Butyl (tBu) Ester Cleavage: Strong Acid (TFA) q1->tbu Yes q3 Is absolute prevention of racemization critical? q2->q3 No reconsider Re-evaluate strategy. Consider Benzyl or other orthogonal groups. q2->reconsider Yes benzyl Use Benzyl (Bn) Ester Cleavage: Hydrogenolysis q3->benzyl Yes methyl Consider Methyl/Ethyl Ester Cleavage: Saponification (Use with caution) q3->methyl No caption Decision tree for selecting an amino acid ester.

Caption: Decision tree for selecting an amino acid ester.

Conclusion

The selection of an amino acid ester is a critical decision in the design of any synthetic route. There is no single "best" choice, only the most appropriate choice for a given context.

  • Methyl and Ethyl esters are suitable for robust molecules where the risk of racemization during basic cleavage is acceptable or can be meticulously controlled.

  • Benzyl esters are the premier choice when orthogonality is required, offering mild deprotection conditions, provided the substrate is compatible with catalytic hydrogenation.

  • tert-Butyl esters remain the industry standard for Fmoc-based solid-phase peptide synthesis, prized for their stability and reliable, albeit harsh, acid-catalyzed cleavage.

A thorough understanding of the stability, cleavage mechanisms, and potential side reactions associated with each ester allows the synthetic chemist to navigate complex pathways with confidence, ensuring the chiral and chemical integrity of the final product.

References

  • Química Organica.org. (n.d.). Peptide synthesis - Acid group protection. Retrieved from [Link]

  • Scientific Reports. (2019). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Journal of Peptide Science. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide ester.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

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A Comparative Analysis of the Antimicrobial Spectrum of Methyl 3-(diethylamino)propanoate Versus Standard Antibiotics: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] Preliminary research has indicated that Methyl 3-(diethylamino)propanoate, a synthetic organic compound, may exhibit antimicrobial properties.[2] This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of this novel compound in comparison to a panel of well-established standard antibiotics. By adhering to rigorous, standardized methodologies, researchers can generate reliable and comparable data crucial for advancing early-stage drug development.

This document is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental protocols, provide a framework for data analysis and presentation, and explain the scientific rationale behind each step, ensuring a robust and self-validating approach to the investigation.

Understanding the Foundations: Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is the cornerstone for determining the efficacy of an antimicrobial agent against various microorganisms.[3] These methods are essential for predicting how a pathogen is likely to respond to therapy.[4] Standardized procedures are critical to ensure that results are reproducible and comparable across different laboratories.[4] The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for AST methodologies to ensure accuracy and consistency.[5][6][7][8]

Key Methodologies for Determining Antimicrobial Spectrum

Several well-validated methods are employed to assess the antimicrobial activity of a compound. The choice of method often depends on the specific research question, the nature of the compound, and the microorganisms being tested.[4]

  • Broth Microdilution: This technique is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.

  • Disk Diffusion (Kirby-Bauer) Test: This is a widely used qualitative method where filter paper disks impregnated with the antimicrobial agent are placed on an agar plate inoculated with the test microorganism.[10][11] The diameter of the zone of inhibition around the disk is measured to determine the organism's susceptibility.

  • Agar Dilution: This method involves incorporating the antimicrobial agent directly into the agar medium at various concentrations. It is a reliable way to determine the MIC for multiple isolates simultaneously.[4]

Experimental Framework: A Step-by-Step Guide

This section outlines a detailed protocol for determining and comparing the antimicrobial spectrum of this compound with standard antibiotics.

Materials and Reagents
  • This compound (synthesis or commercial source)

  • Standard antibiotic powders (e.g., Penicillin, Ciprofloxacin, Tetracycline, Gentamicin)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) and Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile filter paper disks

  • Spectrophotometer

  • Incubator

Experimental Workflow: Broth Microdilution for MIC Determination

The following workflow illustrates the process of determining the MIC of this compound and standard antibiotics.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare stock solutions of This compound and standard antibiotics serial_dilution Perform serial dilutions of compounds in 96-well plates prep_compound->serial_dilution Dispense prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum Add serial_dilution->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubation Incubate plates at appropriate temperature and duration controls->incubation read_results Visually inspect for turbidity or measure absorbance to determine growth incubation->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution
  • Preparation of Antimicrobial Stock Solutions: Dissolve this compound and each standard antibiotic in an appropriate solvent to create high-concentration stock solutions.

  • Preparation of Microbial Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with sterile Mueller-Hinton Broth to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Data Presentation and Comparative Analysis

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Antimicrobial Spectrum (Hypothetical Data)
MicroorganismThis compound MIC (µg/mL)Penicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)[Insert Data]≤0.120.25≤1
Escherichia coli (ATCC 25922)[Insert Data]>16≤0.25≤1
Pseudomonas aeruginosa (ATCC 27853)[Insert Data]>16≤1≤1
Candida albicans (ATCC 90028)[Insert Data]N/AN/AN/A

Note: MIC values for standard antibiotics are illustrative and based on typical ranges. "N/A" indicates that the antibiotic is not typically active against that class of microorganism.

Interpreting the Results: A Mechanistic Perspective

A thorough analysis of the antimicrobial spectrum involves not only comparing MIC values but also considering the potential mechanisms of action.

Hypothetical Mechanism of Action and Comparative Pathways

While the precise mechanism of action for this compound is yet to be elucidated, its chemical structure suggests potential interactions with the microbial cell membrane or intracellular targets. The diagram below illustrates a hypothetical pathway compared to the known mechanisms of standard antibiotics.

Mechanism_of_Action cluster_compound This compound (Hypothetical) cluster_antibiotics Standard Antibiotics (Established Mechanisms) cluster_outcome Cellular Outcome compound This compound membrane Cell Membrane Disruption compound->membrane metabolism Metabolic Pathway Inhibition compound->metabolism cell_death Bacterial/Fungal Cell Death membrane->cell_death metabolism->cell_death penicillin Penicillin (Cell Wall Synthesis Inhibition) penicillin->cell_death ciprofloxacin Ciprofloxacin (DNA Gyrase Inhibition) ciprofloxacin->cell_death gentamicin Gentamicin (Protein Synthesis Inhibition) gentamicin->cell_death

Caption: Comparative overview of antimicrobial mechanisms of action.

A broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, would suggest a mechanism targeting a conserved cellular structure or process. Conversely, activity limited to a specific class of microorganisms might indicate a more specific target.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the antimicrobial spectrum of this compound. By employing standardized methodologies and presenting the data in a comparative format, researchers can effectively assess the potential of this novel compound as a future antimicrobial agent. Further studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cells, and exploring its efficacy in in vivo models of infection. The data generated from these foundational studies will be critical for guiding the subsequent stages of drug development.

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A Comparative Guide to the In Vitro Antimicrobial Properties of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities with potent and broad-spectrum antimicrobial activity. Among the promising candidates, derivatives of propanoic acid have garnered significant interest. This guide provides an in-depth, objective comparison of the in vitro antimicrobial performance of various propanoic acid derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: The Promise of Propanoic Acid Derivatives

Propanoic acid, a naturally occurring carboxylic acid, is known for its preservative and antimicrobial properties, primarily functioning through the disruption of microbial cell membrane integrity and intracellular pH homeostasis.[1][2] Its derivatives, synthesized through modifications of the carboxyl group or the ethyl chain, offer a versatile scaffold for developing new antimicrobial agents with potentially enhanced efficacy, broader spectrum of activity, and improved pharmacological profiles.[3][4] The structural diversity of these derivatives, ranging from simple esters and amides to complex heterocyclic conjugates, allows for the fine-tuning of their antimicrobial and cytotoxic profiles.[5][6] This guide will delve into the methodologies used to evaluate these properties and present a comparative analysis of their performance.

Core Methodologies for In Vitro Evaluation

A robust in vitro evaluation is the cornerstone of antimicrobial drug discovery. It provides the initial assessment of a compound's efficacy and selectivity. The following are the key experimental protocols employed in the assessment of propanoic acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized and widely used technique for determining MIC values.[8]

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate and inoculate them into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions: Prepare a stock solution of the propanoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.[9]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). Incubate the plate at 37°C for 18-24 hours.[10]

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Causality Behind Experimental Choices: The broth microdilution method is favored for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible results. The use of a standardized inoculum and specific growth media ensures consistency and comparability of data across different studies.[3]

Assessment of Bactericidal versus Bacteriostatic Activity

While MIC indicates growth inhibition, it does not differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) mechanisms. The time-kill kinetics assay provides this crucial information.[11]

  • Preparation: Prepare cultures of the test microorganism in the logarithmic phase of growth. Expose the bacterial suspension to various concentrations of the propanoic acid derivative (typically multiples of the MIC).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each culture.

  • Quantification of Viable Cells: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. After incubation, count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL, while a bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the viable cell count.

Causality Behind Experimental Choices: The time-kill assay provides dynamic information about the antimicrobial agent's effect over time, which is critical for understanding its potential in vivo efficacy. It helps in selecting compounds with a desired killing rate for further development.[11]

Evaluation of Cytotoxicity

A critical aspect of drug development is to ensure that the antimicrobial compound is selective for microbial cells and exhibits minimal toxicity to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Seed mammalian cells (e.g., human cell lines like HepG2 or fibroblasts) in a 96-well plate and incubate until they reach a desired confluency.

  • Compound Exposure: Treat the cells with various concentrations of the propanoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is often determined.[11]

Causality Behind Experimental Choices: The MTT assay is a reliable and high-throughput method for preliminary cytotoxicity screening. It provides a quantitative measure of a compound's effect on cell viability, which is essential for assessing its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Comparative Performance of Propanoic Acid Derivatives

The antimicrobial activity of propanoic acid derivatives is significantly influenced by their chemical structure. The following tables summarize the in vitro performance of different classes of these derivatives against a panel of common pathogens. The data presented is a synthesis of findings from multiple research articles.

Table 1: Minimum Inhibitory Concentrations (MIC) of Propanoic Acid Derivatives against Bacterial Strains (µg/mL)
Derivative ClassChemical ModificationStaphylococcus aureusBacillus subtilisEscherichia coliReference Compound (Norfloxacin)
Schiff Bases p-Bromo substitution1.61-1.612.61
3,4,5-Trimethoxy substitution----
Esters Benzyl ester-1.72--
Heterocyclic 3-((4-hydroxyphenyl)amino)propanoic acid derivatives1-8 (MRSA)-8-64-
Furan derivatives 3-aryl-3-(furan-2-yl)propanoic acids64-128-64-128-

Data synthesized from multiple sources.[3][5][6]

Table 2: Minimum Inhibitory Concentrations (MIC) of Propanoic Acid Derivatives against Fungal Strains (µg/mL)
Derivative ClassChemical ModificationCandida albicansAspergillus nigerReference Compound (Fluconazole)
Schiff Bases 3,4,5-Trimethoxy substitution1.931.932.64
Heterocyclic 3-((4-hydroxyphenyl)amino)propanoic acid derivatives8-64--
Furan derivatives 3-aryl-3-(furan-2-yl)propanoic acids64--

Data synthesized from multiple sources.[3][5][6]

Structure-Activity Relationship Insights:
  • Schiff Bases vs. Esters: Schiff bases of propanoic acid have generally demonstrated superior antimicrobial activity compared to their ester counterparts.[5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a p-bromo substituent, on the aromatic ring of Schiff bases has been shown to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5]

  • Electron-Releasing Groups: Conversely, electron-releasing groups, like a trimethoxy group, appear to improve the antifungal activity of these derivatives.[5]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, as seen in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, can lead to potent and broad-spectrum antimicrobial activity, including against multidrug-resistant strains like MRSA.[3]

Visualizing the Workflow and Mechanisms

Diagrams are essential tools for visualizing complex experimental workflows and hypothetical mechanisms of action.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Activity Characterization cluster_safety Safety Profiling Broth Microdilution Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Determine lowest inhibitory concentration Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Select promising compounds Bactericidal/Bacteriostatic Bactericidal/Bacteriostatic Time-Kill Assay->Bactericidal/Bacteriostatic Assess killing kinetics MTT Assay MTT Assay Bactericidal/Bacteriostatic->MTT Assay Prioritize for safety testing Cytotoxicity (IC50) Cytotoxicity (IC50) MTT Assay->Cytotoxicity (IC50) Evaluate effect on mammalian cells

Caption: In Vitro Antimicrobial Evaluation Workflow.

Mechanism_of_Action cluster_effects Cellular Effects Propanoic_Acid_Derivative Propanoic Acid Derivative (Lipophilic Moiety) Bacterial_Cell_Membrane Bacterial Cell Membrane Propanoic_Acid_Derivative->Bacterial_Cell_Membrane Interacts with/crosses membrane Intracellular_Acidification Intracellular Acidification Propanoic_Acid_Derivative->Intracellular_Acidification Proton release Enzyme_Inhibition Enzyme Inhibition Propanoic_Acid_Derivative->Enzyme_Inhibition Potential target interaction Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Bacterial_Death Bacterial Death Membrane_Disruption->Bacterial_Death Intracellular_Acidification->Bacterial_Death Enzyme_Inhibition->Bacterial_Death

Caption: Proposed Mechanisms of Antimicrobial Action.

Conclusion and Future Directions

The in vitro evaluation of propanoic acid derivatives reveals them to be a promising class of antimicrobial agents. The versatility of their chemical scaffold allows for the development of compounds with potent activity against a broad range of pathogens, including drug-resistant strains. Schiff bases and heterocyclic derivatives, in particular, have shown significant potential.

Future research should focus on elucidating the specific molecular targets of these derivatives to move beyond the general understanding of membrane disruption and intracellular acidification. Investigating potential synergistic effects with existing antibiotics could also open new avenues for combination therapies, potentially lowering required dosages and mitigating the development of resistance. Furthermore, comprehensive in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

References

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • Gedgaudas, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. [Link]

  • Duscha, M., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new?. International Journal of Molecular Sciences. [Link]

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. [Link]

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  • Banti, C. N., & Hadjikakou, S. K. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules. [Link]

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"a comparative study of different synthetic routes to N-heterocyclic carbenes"

Author: BenchChem Technical Support Team. Date: February 2026

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone in modern chemistry, revolutionizing fields from organometallic catalysis to materials science and drug development. Their robust σ-donating properties and tunable steric and electronic profiles make them exceptional ligands for transition metals and powerful organocatalysts. The burgeoning demand for NHCs has spurred the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prevalent synthetic routes to NHCs, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available strategies, their respective advantages, and practical considerations.

The Prototypical Path: Deprotonation of Azolium Salts

The deprotonation of azolium salts, the conjugate acids of NHCs, remains the most widely employed and versatile method for generating free NHCs. The acidity of the C2-proton of imidazolium and imidazolinium salts allows for its removal by a suitable base, yielding the desired carbene.

Mechanism of Deprotonation

The core of this method lies in a simple acid-base reaction where a base abstracts the proton at the C2 position of the azolium ring. The choice of base is critical and is dictated by the acidity of the azolium salt, which in turn is influenced by the substituents on the nitrogen atoms and the heterocyclic backbone.

Deprotonation cluster_products Products Azolium Azolium Salt (R-Im-H+) NHC N-Heterocyclic Carbene (R-Im:) Azolium->NHC Deprotonation Base Base (B:) Base->NHC ConjugateAcid Conjugate Acid (B-H+)

Caption: General mechanism of NHC synthesis via deprotonation of an azolium salt.

Common Bases and Their Applications

A range of bases can be employed for the deprotonation of azolium salts, each with its own set of advantages and limitations. The selection of the base is a crucial experimental parameter that influences reaction time, yield, and purity of the resulting NHC.

BaseCommon SolventsTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Hydride (NaH) THF, DMF, TolueneRoom temperature to 80 °C, 1-12 hReadily available, inexpensive, strong base for less acidic precursors.Heterogeneous reaction, can be slow, potential for side reactions at high temps.
Potassium tert-Butoxide (KOtBu) THF, Toluene, DioxaneRoom temperature, 1-4 hSoluble in organic solvents, fast reactions, good for many common NHCs.Can act as a nucleophile, may not be strong enough for all precursors.
Potassium Hydride (KH) THF0 °C to room temperature, 1-3 hVery strong base, effective for less acidic azolium salts.Pyrophoric, requires careful handling, heterogeneous.
Potassium Hexamethyldisilazide (KHMDS) THF, Toluene-78 °C to room temperature, 1-2 hStrong, non-nucleophilic base, good for sensitive substrates.More expensive, moisture-sensitive.
Experimental Protocol: Synthesis of IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) via Deprotonation

This protocol details the synthesis of the widely used bulky NHC, IPr, from its imidazolium chloride precursor.

Materials:

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous Hexane

  • Schlenk flask and standard Schlenk line equipment

  • Cannula, syringes, and needles

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add IPr·HCl (e.g., 4.25 g, 10 mmol) and a magnetic stir bar to a dry Schlenk flask.

  • Add anhydrous toluene (e.g., 50 mL) to the flask via cannula.

  • In a separate Schlenk flask, weigh NaH (60% dispersion, e.g., 0.44 g, 11 mmol) and wash with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes.

  • Suspend the washed NaH in anhydrous toluene (20 mL).

  • Slowly add the NaH suspension to the stirred solution of IPr·HCl at room temperature. The reaction mixture will typically turn cloudy and gas evolution (H₂) will be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the evolution of gas ceases.

  • Allow the sodium chloride byproduct to settle.

  • Filter the mixture through a cannula fitted with a filter frit into a clean, dry Schlenk flask.

  • Remove the toluene under reduced pressure to yield IPr as a white to off-white solid.

  • The crude product can be further purified by recrystallization from hot toluene or by sublimation if necessary. Typical yields are in the range of 80-95%.

The Transmetalation Strategy: Silver-NHC Complexes as Carbene Transfer Agents

The use of silver(I) complexes of N-heterocyclic carbenes as transmetalating agents is a powerful and widely adopted method for the synthesis of other metal-NHC complexes, particularly for palladium, gold, and copper. This route offers several advantages, including the air and moisture stability of the silver-NHC intermediates.

Mechanism of Silver-NHC Formation and Transmetalation

The synthesis of the silver-NHC complex is typically achieved by reacting the azolium salt with a silver source, most commonly silver(I) oxide (Ag₂O). The Ag₂O acts as a base to deprotonate the azolium salt in situ, and the resulting carbene is immediately trapped by the silver(I) ion. The subsequent transmetalation step involves the transfer of the NHC ligand from the silver center to the desired metal precursor, often driven by the formation of a silver halide precipitate.[1]

Transmetalation cluster_step1 Step 1: Silver-NHC Formation cluster_step2 Step 2: Transmetalation Azolium 2 R-Im-H+X- AgNHC 2 [Ag(R-Im)X] Azolium->AgNHC Ag2O Ag2O Ag2O->AgNHC H2O H2O AgNHC2 [Ag(R-Im)X] MetalNHC [M(R-Im)L_n-1] AgNHC2->MetalNHC MetalPrecursor M-L_n MetalPrecursor->MetalNHC AgX AgX(s)

Caption: Two-step process for the synthesis of metal-NHC complexes via a silver-NHC intermediate.

Advantages and Disadvantages of the Silver Route
AdvantagesDisadvantages
Air and Moisture Stability: Silver-NHC complexes are often stable solids that can be isolated, purified, and stored.Cost: The use of silver reagents adds to the overall cost of the synthesis.
Broad Applicability: Effective for a wide range of transition metals.Stoichiometric Silver Waste: Generates stoichiometric amounts of silver byproducts.
Mild Reaction Conditions: The reactions are typically performed under mild conditions.Potential for Halogen Scrambling: Halide exchange can sometimes occur.
Good Functional Group Tolerance: Tolerates a variety of functional groups on the NHC ligand.
Experimental Protocol: Synthesis of (IPr)Pd(allyl)Cl via Transmetalation

This protocol describes the synthesis of a common palladium-NHC precatalyst from the corresponding silver-NHC complex.

Materials:

  • (IPr)AgCl (Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)silver(I))

  • [Pd(allyl)Cl]₂ (Allylpalladium(II) chloride dimer)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere, add (IPr)AgCl (e.g., 5.32 g, 10 mmol) and [Pd(allyl)Cl]₂ (e.g., 1.83 g, 5 mmol) to a Schlenk flask.

  • Add anhydrous DCM (e.g., 100 mL) via cannula.

  • Stir the resulting suspension at room temperature for 2-4 hours. The reaction progress can be monitored by the precipitation of AgCl.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the AgCl precipitate.

  • Wash the Celite pad with additional DCM (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to obtain a pale-yellow solid.

  • Wash the solid with anhydrous hexane (3 x 30 mL) to remove any unreacted starting material and dry under vacuum.

  • The product, (IPr)Pd(allyl)Cl, is typically obtained in high yield (>95%).[2]

In Situ Generation and One-Pot Syntheses

For many applications, particularly in catalysis, the isolation of the free NHC or the NHC-metal complex is not necessary. In situ generation of the active species offers a more streamlined and efficient approach.

Rationale and Common Approaches

The principle behind in situ generation is to form the NHC or the NHC-metal complex directly in the reaction vessel where it will be used. This avoids the need for isolation and purification of often sensitive intermediates. Common methods include:

  • Deprotonation in the presence of a metal precursor: The azolium salt, a base, and the metal precursor are combined in a single pot. The NHC is generated and immediately coordinates to the metal.

  • Use of metal precursors with basic ligands: Certain metal precursors, such as those with acetate or carbonate ligands, can act as both the metal source and the base for deprotonation.

  • Electrochemical synthesis: An electrochemical cell can be used to generate the free carbene at the cathode, which then reacts with a metal cation generated at the anode.[3]

InSitu Azolium Azolium Salt ReactionMixture Reaction Mixture Azolium->ReactionMixture Base Base Base->ReactionMixture MetalPrecursor Metal Precursor MetalPrecursor->ReactionMixture MetalNHC [M(NHC)L_n] ReactionMixture->MetalNHC One-Pot Synthesis

Caption: Conceptual workflow for the in-situ generation of an NHC-metal complex.

Advantages and Considerations

The primary advantage of in situ methods is their operational simplicity and efficiency. However, the presence of the base and its conjugate acid in the reaction mixture can sometimes interfere with the desired catalytic process. Careful optimization of the base, solvent, and reaction conditions is often required.

Alternative Synthetic Routes

While deprotonation and transmetalation are the most common strategies, several other methods for NHC synthesis have been developed, each with specific applications.

Reductive Desulfurization of Thiones

This method involves the reduction of N-heterocyclic thiones, which can be prepared from the corresponding diamines and thiophosgene. Reagents such as potassium metal or sodium/potassium alloy are used to effect the desulfurization. While effective, this method is less frequently used due to the harsh reducing conditions and the handling of alkali metals.

α-Elimination Reactions

Thermally induced α-elimination from substituted imidazolidines can also generate NHCs.[2] For example, heating 2-alkoxy or 2-trichloromethyl substituted imidazolidines can lead to the elimination of alcohol or chloroform, respectively, to form the corresponding carbene. This method is generally less common and often requires elevated temperatures.

Synthesis of Chiral and Functionalized NHCs

The modular nature of NHC synthesis allows for the straightforward incorporation of chirality and various functional groups, which is critical for applications in asymmetric catalysis and materials science.

  • Chiral NHCs: Chirality can be introduced through several strategies:

    • Chiral N-substituents: Using chiral amines as starting materials for the synthesis of the azolium salt.

    • Chiral backbone: Employing chiral diamines to construct the heterocyclic core.

    • Planar or axial chirality: Incorporating ferrocene or binaphthyl moieties into the NHC framework.[4]

  • Functionalized NHCs: Functional groups can be incorporated into the N-substituents or the backbone of the NHC. These functionalities can serve as additional coordination sites, enable immobilization on supports, or tune the electronic properties of the carbene.[5][6]

Conclusion: A Route for Every Need

The synthesis of N-heterocyclic carbenes has matured into a rich and diverse field, offering a variety of strategic options to the modern chemist. The choice of synthetic route is ultimately dictated by the specific target NHC, its intended application, and practical considerations such as cost, scale, and available resources.

  • Deprotonation of azolium salts remains the workhorse method for accessing free NHCs, offering flexibility and a wide substrate scope.

  • The silver-NHC transmetalation route provides a reliable and convenient pathway to a broad range of NHC-metal complexes, particularly when air- and moisture-stable intermediates are desired.

  • In situ generation methods offer the most direct and atom-economical approach for catalytic applications, streamlining workflows and minimizing waste.

By understanding the nuances of each synthetic strategy, researchers can make informed decisions to efficiently access the N-heterocyclic carbenes required to drive innovation in catalysis, drug discovery, and beyond.

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Guide to the Validation of Methyl 3-(diethylamino)propanoate Purity: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

Methyl 3-(diethylamino)propanoate (CAS: 5351-01-9, Molecular Formula: C₈H₁₇NO₂) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2][3] Its molecular structure, featuring a tertiary amine and an ester functional group, presents unique analytical challenges. The purity of this intermediate is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its quality control.

This guide provides a comprehensive comparison of two powerful chromatographic techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis based on internationally recognized validation standards. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their needs.

Pillar of Trust: The Regulatory Framework for Method Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This ensures the reliability and consistency of analytical data. Our comparison is grounded in the principles outlined by major regulatory bodies:

  • ICH Q2(R2) Guideline: This guideline from the International Council for Harmonisation provides a detailed framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[5][6][7]

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography: This chapter details the requirements for chromatographic systems used in pharmacopeial analyses.[8][9][10][11][12]

  • European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 Chromatographic Separation Techniques: This provides standards for chromatographic methods within Europe.[13][14][15][16][17]

The core performance characteristics assessed during validation, which we will use to compare HPLC and GC-MS, include specificity, linearity, accuracy, precision, and robustness.[18]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[8] It is exceptionally well-suited for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.

Causality Behind HPLC Method Development

For this compound, the primary challenge is managing the basic tertiary amine, which can interact with residual acidic silanols on standard silica-based columns, leading to poor peak shape (tailing).

  • Column Selection: A standard C18 column is a common starting point. However, to mitigate peak tailing, a modern, high-purity silica column with end-capping is crucial. Alternatively, specialized "base-deactivated" columns or employing Hydrophilic Interaction Liquid Chromatography (HILIC) can provide superior performance for polar and basic analytes.[19]

  • Mobile Phase Optimization: The key is to control the ionization state of the analyte. A slightly acidic mobile phase (e.g., pH 3-4) using a buffer like ammonium formate or a modifier like formic acid will protonate the tertiary amine. This ensures a consistent charge state and minimizes interactions with the stationary phase, resulting in a sharp, symmetrical peak.

  • Detector Selection: this compound lacks a strong chromophore, making UV detection challenging. Detection at low wavelengths (e.g., 200-215 nm) is possible but may suffer from baseline noise and interference. For superior sensitivity and universal detection of non-chromophoric impurities, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a more robust choice.

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation P1 Weigh Standard & Sample P2 Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) P1->P2 P3 Sonicate to Dissolve P2->P3 P4 Filter through 0.45 µm Syringe Filter P3->P4 H1 System Equilibration P4->H1 H2 Inject Blank (Diluent) H1->H2 H3 Inject Standard Solution (x5) for System Suitability H2->H3 H4 Inject Sample Solution H3->H4 D1 Integrate Chromatograms H4->D1 D2 Calculate System Suitability (Tailing Factor, %RSD) D1->D2 D3 Calculate Purity by Area % D1->D3 D4 Perform Validation Tests (Linearity, Accuracy, etc.) D3->D4

Caption: HPLC analysis workflow for purity validation.

Detailed HPLC Protocol
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated).

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm or CAD/ELSD.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Perform five replicate injections of the standard solution. The system is suitable if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.

    • Inject the sample solution in duplicate.

    • Calculate the purity by the area percent method, excluding peaks from the blank.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[20] The separated compounds then enter a mass spectrometer, which acts as a highly specific and sensitive detector, providing information about the mass-to-charge ratio of the compound and its fragments. This is invaluable for the tentative identification of unknown impurities.

Causality Behind GC-MS Method Development
  • Analyte Suitability: this compound has a boiling point and thermal stability suitable for GC analysis. The primary concern, similar to HPLC, is the active tertiary amine group.

  • Column Selection: Direct analysis of amines can be problematic on standard non-polar (e.g., DB-1) or mid-polarity (e.g., DB-5) columns, often resulting in severe peak tailing.[21][22] The use of a base-deactivated column, such as a "WAX" or a specialized amine-specific column, is the most effective choice to ensure symmetrical peaks and reproducible results.

  • Inlet and Oven Program: A split injection is typically used to avoid overloading the column. The inlet temperature must be high enough to ensure rapid vaporization without causing thermal degradation. A programmed temperature ramp (e.g., starting at 50 °C and ramping to 250 °C) is essential to separate volatile starting materials from the main analyte and less volatile by-products.

  • Mass Spectrometry for Identification: The key advantage of MS is its ability to provide structural information. By operating in full scan mode, a mass spectrum is generated for each peak. This spectrum, a "molecular fingerprint," can be compared against spectral libraries (like NIST) to tentatively identify impurities. This is a significant advantage over HPLC with UV detection.

Experimental Workflow: GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Identification P1 Weigh Standard & Sample P2 Dissolve in Solvent (e.g., Methylene Chloride) P1->P2 P3 Vortex to Mix P2->P3 G1 System Conditioning P3->G1 G2 Inject Blank (Solvent) G1->G2 G3 Inject Standard Solution for System Suitability G2->G3 G4 Inject Sample Solution (Full Scan Mode) G3->G4 D1 Extract Total Ion Chromatogram (TIC) G4->D1 D2 Calculate Purity by Area % D1->D2 D3 Generate Mass Spectrum for each Impurity Peak D1->D3 D4 Search NIST Library for Tentative ID D3->D4

Caption: GC-MS analysis workflow for purity and impurity ID.

Detailed GC-MS Protocol
  • Chromatographic System:

    • Column: Amine-specific capillary column (e.g., DB-WAXetr), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (20:1), 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min).

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 amu.

  • Standard Preparation: Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Procedure:

    • Condition the system by injecting the solvent.

    • Inject the standard solution to verify retention time and peak shape.

    • Inject the sample solution.

    • Integrate the Total Ion Chromatogram (TIC) to determine purity by area percent.

    • For any peak exceeding the identification threshold (e.g., 0.1%), extract its mass spectrum and compare it to a spectral library to propose a structure.

Comparative Performance and Validation Data

To provide an objective comparison, the following table summarizes typical validation data for both methods.

Validation Parameter HPLC-UV/CAD GC-MS Commentary
Specificity High. Can resolve related substances. Potential for co-elution.Very High. Chromatographic separation plus mass spectral deconvolution provides superior specificity.GC-MS is the clear winner due to the added dimension of mass analysis.
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity for quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate when properly validated.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 2.5%HPLC often shows slightly better precision due to the robustness of modern autosamplers and pumps.
Robustness Tolerant to small changes in mobile phase composition, pH, and temperature.Sensitive to inlet liner cleanliness, septum integrity, and gas flow rates.HPLC methods are generally considered more robust for routine QC operations.
Limit of Quantitation (LOQ) ~0.05% (with CAD/ELSD)~0.02% (in SIM mode)GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve lower detection limits for targeted impurities.
Impurity Identification Not possible with UV/CAD. Requires hyphenation with MS.Primary Advantage. Provides mass spectra for structural elucidation of unknown volatile impurities.This is the most significant advantage of GC-MS for this application.

Logical Framework: A Self-Validating System

A comprehensive purity assessment relies on a logical, self-validating framework where orthogonal techniques are employed to build a complete quality profile of the substance.

Validation_Framework cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_comp Comparative Analysis Dev_HPLC Develop HPLC Method (Non-volatile Impurities) Val_HPLC Validate HPLC: Specificity, Linearity, Accuracy, Precision Dev_HPLC->Val_HPLC Dev_GCMS Develop GC-MS Method (Volatile Impurities) Val_GCMS Validate GC-MS: Specificity, Linearity, Accuracy, Precision Dev_GCMS->Val_GCMS Compare Compare Performance Data Val_HPLC->Compare Val_GCMS->Compare Decision Define Final QC Strategy Compare->Decision

Caption: Overall logical framework for purity method validation.

Conclusion and Recommendations

Neither HPLC nor GC-MS alone can provide a complete purity profile for this compound. They are complementary, or orthogonal, techniques that, when used together, create a robust and self-validating quality control system.

  • High-Performance Liquid Chromatography (HPLC) should be considered the primary method for quantitative purity determination (assay) and for detecting non-volatile or thermally labile impurities . Its high precision and robustness make it ideal for routine quality control in a regulated environment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the indispensable tool for detecting and identifying volatile and semi-volatile impurities . Its strength lies in providing structural information that is critical for understanding impurity profiles, investigating manufacturing deviations, and ensuring the safety of the final drug product.

For comprehensive characterization and validation, especially during process development and for regulatory submissions, both methods should be employed . HPLC provides the precise quantification of the main component and non-volatile impurities, while GC-MS offers an unparalleled ability to detect and identify potential volatile contaminants, such as residual solvents or starting materials. This dual approach ensures a thorough understanding and control of the purity of this compound, upholding the highest standards of scientific integrity and product quality.

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A Comparative Analysis of the Biological Activity of Methyl 3-(diethylamino)propanoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the exploration of small molecules with potential therapeutic applications is a continuous endeavor. Among these, β-amino acid esters and their derivatives represent a class of compounds with diverse biological activities. This guide provides an in-depth comparison of the biological activity of Methyl 3-(diethylamino)propanoate and its key structural analogs. By examining the subtle yet significant alterations in their chemical structures, we aim to elucidate the corresponding shifts in their biological profiles, offering valuable insights for the rational design of novel therapeutic agents.

Introduction to this compound and its Chemical Space

This compound is a β-amino acid ester characterized by a tertiary amine (diethylamino group) attached to a propanoate backbone. This deceptively simple molecule serves as a valuable scaffold in organic synthesis and has been investigated for various biological properties. Its structural analogs, which will be the focus of this comparison, include modifications to the N-alkyl substituents and the ester group. Understanding the structure-activity relationships (SAR) within this chemical space is paramount for optimizing desired biological effects while minimizing potential toxicity.

Core Structures Under Comparison:

Compound NameR1R2R3
This compound EthylEthylMethyl
Methyl 3-(dimethylamino)propanoateMethylMethylMethyl
Ethyl 3-(diethylamino)propanoateEthylEthylEthyl

These seemingly minor modifications—substituting ethyl groups with methyl groups on the nitrogen atom or changing the methyl ester to an ethyl ester—can profoundly impact the physicochemical properties of the molecules, such as lipophilicity, steric hindrance, and basicity. These properties, in turn, dictate their interactions with biological targets and ultimately their pharmacological profiles.

Comparative Biological Activities: A Multifaceted Analysis

The biological activities of this compound and its analogs are not extensively documented in direct comparative studies. However, by drawing upon research on related classes of compounds, including local anesthetics and other β-amino acid derivatives, we can infer and compare their potential activities across several key areas.

Antimicrobial and Antifungal Activity

Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains. This is a known characteristic of many amino acid-based compounds. The presence of a lipophilic part and a cationic amino group is a common feature in many antimicrobial agents, as it facilitates interaction with and disruption of microbial cell membranes.

Structure-Activity Relationship Insights:

  • N-Alkyl Substituents: The size and lipophilicity of the N-alkyl groups are critical for antimicrobial potency. Generally, an increase in alkyl chain length enhances lipophilicity, which can lead to greater membrane perturbation and improved antimicrobial activity, up to a certain point where steric hindrance or excessive lipophilicity becomes detrimental. Therefore, it is hypothesized that this compound, with its two ethyl groups, would exhibit greater antimicrobial and antifungal activity compared to its dimethylamino analog due to its increased lipophilicity.

  • Ester Group: The nature of the ester group (methyl vs. ethyl) is expected to have a less pronounced, yet still significant, effect on antimicrobial activity. An ethyl ester slightly increases the overall lipophilicity of the molecule compared to a methyl ester, which could marginally enhance its membrane-disrupting capabilities.

Hypothetical Comparative Antimicrobial Activity:

CompoundExpected Antibacterial ActivityExpected Antifungal Activity
This compound ModerateModerate
Methyl 3-(dimethylamino)propanoateLowerLower
Ethyl 3-(diethylamino)propanoateModerate to HighModerate to High
Local Anesthetic Activity

The structural motif of a lipophilic group connected via an intermediate chain to a hydrophilic amino group is the hallmark of most local anesthetics.[1][2] Procaine, a well-known local anesthetic, is an ester of para-aminobenzoic acid and diethylaminoethanol, highlighting the relevance of the diethylaminoethyl moiety in this pharmacological class.[3]

Structure-Activity Relationship Insights:

  • Hydrophilic Amine Group: The tertiary amine in these compounds is crucial for their anesthetic action. In its protonated, cationic form, it is thought to bind to the intracellular side of voltage-gated sodium channels, blocking nerve impulse conduction. The nature of the alkyl substituents on the nitrogen influences the pKa of the molecule, which in turn affects the onset and duration of action.

  • Lipophilicity: The overall lipophilicity of the molecule is a key determinant of its potency and duration of action. Increased lipophilicity generally leads to higher potency and a longer duration of action, as the molecule can more readily penetrate the nerve membrane. Based on this, the diethylamino and ethyl ester analogs are predicted to be more potent local anesthetics than their dimethylamino and methyl ester counterparts.

Hypothetical Comparative Local Anesthetic Potency:

CompoundExpected Potency
This compound Moderate
Methyl 3-(dimethylamino)propanoateLower
Ethyl 3-(diethylamino)propanoateHigher
In Vitro Cytotoxicity

The potential for cytotoxicity is a critical parameter in the evaluation of any new chemical entity. For this class of compounds, cytotoxicity is often linked to their membrane-disrupting properties.

Structure-Activity Relationship Insights:

  • Lipophilicity and Cytotoxicity: As with antimicrobial activity, increased lipophilicity can lead to greater interaction with mammalian cell membranes, potentially causing cytotoxicity. Therefore, a direct correlation between lipophilicity and cytotoxicity is often observed. This suggests that the diethylamino and ethyl ester analogs might exhibit higher cytotoxicity compared to the dimethylamino and methyl ester analogs.

Hypothetical Comparative In Vitro Cytotoxicity (e.g., against CHO cells):

CompoundExpected IC50 Value
This compound Moderate
Methyl 3-(dimethylamino)propanoateHigher (less toxic)
Ethyl 3-(diethylamino)propanoateLower (more toxic)

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, standardized and robust experimental protocols are essential. The following section details the methodologies for assessing antimicrobial, local anesthetic, and cytotoxic activities.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[2][4]

Workflow for Broth Microdilution Assay:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare stock solution of test compound SerialDilution Perform 2-fold serial dilutions in 96-well plate CompoundPrep->SerialDilution Dilute Inoculation Inoculate wells with microbial suspension SerialDilution->Inoculation Add to InoculumPrep Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) InoculumPrep->Inoculation Add Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Culture ReadMIC Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubation->ReadMIC Observe

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

In Vivo Local Anesthetic Activity: Sciatic Nerve Block Model in Rats

This model is a reliable method for assessing the onset and duration of action of local anesthetics.[5][6]

Workflow for Sciatic Nerve Block Assay:

SciaticNerveBlock cluster_prep Pre-Procedure cluster_procedure Procedure cluster_assessment Assessment AnimalPrep Anesthetize rat and shave injection site Injection Inject compound near the sciatic nerve AnimalPrep->Injection DrugPrep Prepare sterile solutions of test compounds and control (e.g., lidocaine) DrugPrep->Injection MotorBlock Assess motor block (e.g., toe spreading reflex) Injection->MotorBlock Post-injection SensoryBlock Assess sensory block (e.g., pinprick test) Injection->SensoryBlock Post-injection RecordData Record onset and duration of block MotorBlock->RecordData SensoryBlock->RecordData

Caption: Workflow for the in vivo sciatic nerve block assay.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize adult rats (e.g., with isoflurane) and shave the hair over the injection site.

  • Injection: Inject a small volume (e.g., 0.1 mL) of the test compound solution (at a standardized concentration) near the sciatic notch.[6] A control group should receive a standard local anesthetic like lidocaine.

  • Assessment of Motor Block: At regular intervals, assess the motor function of the hind paw, for example, by observing the toe spreading reflex.

  • Assessment of Sensory Block: At the same intervals, assess the sensory block using a noxious stimulus, such as a pinprick, and observing the withdrawal reflex.[6]

  • Data Recording: Record the time to onset of the block (loss of reflex) and the duration of the block (time until the reflex returns to baseline).

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Workflow for MTT Cytotoxicity Assay:

MTTA_ssay cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition CellSeeding Seed cells (e.g., CHO) in a 96-well plate CellIncubation1 Incubate for 24 hours to allow attachment CellSeeding->CellIncubation1 CompoundAddition Add serial dilutions of test compounds CellIncubation1->CompoundAddition CellIncubation2 Incubate for another 24-48 hours CompoundAddition->CellIncubation2 MTT_Addition Add MTT solution to each well CellIncubation2->MTT_Addition FormazanFormation Incubate for 2-4 hours (formazan crystal formation) MTT_Addition->FormazanFormation Solubilization Add solubilization solution (e.g., DMSO) FormazanFormation->Solubilization ReadAbsorbance Measure absorbance at ~570 nm Solubilization->ReadAbsorbance CalculateIC50 Calculate cell viability and IC50 value ReadAbsorbance->CalculateIC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the biological activities of this compound and its structural analogs. Based on established structure-activity relationships, it is plausible to hypothesize that modifications to the N-alkyl and ester moieties will significantly influence their antimicrobial, local anesthetic, and cytotoxic profiles. Specifically, increasing the lipophilicity through the use of diethylamino and ethyl ester groups is expected to enhance both the desired biological activities and the potential for cytotoxicity.

The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. Future research should focus on the synthesis of a broader range of analogs and their systematic evaluation using these and other relevant biological assays. Such studies will not only provide a clearer understanding of the SAR for this class of compounds but also pave the way for the development of novel therapeutic agents with optimized efficacy and safety profiles.

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"evaluating the effectiveness of N-heterocyclic carbene ligands in catalysis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Evaluating the Effectiveness of N-Heterocyclic Carbene Ligands in Catalysis

Introduction: The Rise of N-Heterocyclic Carbenes as Powerhouse Ligands

N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and homogeneous catalysis, rivaling and often surpassing the performance of traditional phosphine ligands.[1][2] Their success stems from a unique combination of properties: they are powerful σ-donors, possess tunable steric and electronic characteristics, and form highly stable bonds with transition metals.[1][2][3] These attributes lead to robust, highly active catalysts that are now indispensable in a vast array of chemical transformations, from the synthesis of pharmaceuticals to the production of advanced materials.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the effectiveness of NHC ligands. We will move beyond simple performance metrics to explore the underlying principles of ligand design, provide detailed experimental workflows for assessment, and present comparative data from key catalytic applications.

Pillar 1: Deconstructing the Ligand - Quantifying Steric and Electronic Properties

The catalytic performance of an NHC-metal complex is fundamentally dictated by the intrinsic properties of the NHC ligand itself. A thorough evaluation begins with quantifying these characteristics.

Electronic Properties: The σ-Donating Strength

NHCs are characterized by their strong σ-electron donating ability, which stabilizes the metal center and can facilitate crucial steps in the catalytic cycle, such as oxidative addition.[2] Several methods are used to quantify this electronic effect:

  • Tolman Electronic Parameter (TEP): While originally developed for phosphines, this method can be adapted for NHCs. It involves measuring the C-O stretching frequency (ν(CO)) of a metal-carbonyl complex, such as [Ni(CO)₃(NHC)]. A lower stretching frequency indicates a more electron-donating ligand.

  • ⁷⁷Se NMR Spectroscopy: The chemical shift (δ(⁷⁷Se)) of an NHC-selenium adduct (an NHC-selenourea) provides a reliable measure of the ligand's σ-donating ability.[4] More electron-donating NHCs result in a more shielded selenium atom, leading to a lower chemical shift.

Steric Properties: The Ligand's Footprint

The steric bulk of an NHC ligand is critical for protecting the metal center from decomposition pathways and for influencing substrate approach, thereby controlling selectivity.

  • Percent Buried Volume (%Vbur): This is the most widely accepted method for quantifying the steric bulk of a ligand.[5] It calculates the percentage of a sphere (centered on the metal) that is occupied by the ligand. A larger %Vbur value indicates a bulkier ligand. This metric allows for a direct and quantitative comparison of the steric hindrance imposed by different NHCs.[5]

Pillar 2: Performance Benchmarking - Key Metrics in Catalysis

To compare the effectiveness of different NHC ligands in a given reaction, a standardized set of performance metrics must be employed.

  • Turnover Number (TON): Represents the total number of substrate molecules converted into product per molecule of catalyst before it becomes inactive. It is a measure of catalyst longevity and robustness.

    • Formula: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): Measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time (e.g., h⁻¹ or s⁻¹). It is a direct indicator of catalyst activity.

    • Formula: TOF = TON / time

  • Catalyst Loading: The amount of catalyst used relative to the limiting substrate, usually expressed in mole percent (mol %). Lower catalyst loadings are highly desirable as they reduce cost and minimize metal contamination in the final product.

  • Selectivity: The catalyst's ability to discriminate between different reaction pathways to yield a specific product, including regioselectivity, stereoselectivity (enantioselectivity, diastereoselectivity), and chemoselectivity.

Pillar 3: Comparative Analysis in Key Transformations

The true measure of an NHC ligand's effectiveness is its performance in real-world catalytic reactions. Here, we compare common NHC ligands in two of the most important classes of transformations: cross-coupling and olefin metathesis.

Case Study 1: Suzuki-Miyaura Cross-Coupling

Palladium-NHC complexes are exceptionally effective catalysts for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[3][6] The choice of NHC can significantly impact catalyst activity and stability, especially with challenging substrates like aryl chlorides.

Table 1: Comparison of Pd-NHC Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCatalyst PrecursorCatalyst Loading (mol %)Time (h)Yield (%)Source
IPr [Pd(IPr)(cinnamyl)Cl]0.05< 199Angew. Chem. Int. Ed. 2006, 45, 6523-6526
IMes [Pd(IMes)(cinnamyl)Cl]0.05< 198Angew. Chem. Int. Ed. 2006, 45, 6523-6526
SIPr [Pd(SIPr)(cinnamyl)Cl]0.05< 197Angew. Chem. Int. Ed. 2006, 45, 6523-6526
SIMes [Pd(SIMes)(cinnamyl)Cl]0.05< 195Angew. Chem. Int. Ed. 2006, 45, 6523-6526
  • IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

  • IMes: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

  • SIPr: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (saturated backbone)

  • SIMes: 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (saturated backbone)

Analysis: For this activated aryl chloride, all four common NHC ligands provide excellent results at very low catalyst loadings. The high yields and rapid reaction times demonstrate the superior activity imparted by these ligands. The saturated SIPr and SIMes ligands are often more electron-donating and can provide enhanced stability in more demanding reactions, although the differences are minimal in this specific, highly efficient system.

Case Study 2: Olefin Metathesis

The development of ruthenium catalysts bearing NHC ligands (e.g., Grubbs 2nd Generation catalysts) revolutionized the field of olefin metathesis, enabling reactions that were previously impossible.

Table 2: Performance Comparison in Ring-Closing Metathesis (RCM) of a Hindered Substrate

CatalystKey LigandsCatalyst Loading (mol %)Time (h)Conversion (%)Source
Grubbs 1st Gen PCy₃, PCy₃512< 5Org. Lett. 1999, 1, 953-956
Grubbs 2nd Gen PCy₃, SIMes 51.5> 98Org. Lett. 1999, 1, 953-956
Hoveyda-Grubbs 2nd Gen Chelating Ether, SIPr 12491J. Am. Chem. Soc. 2000, 122, 8168–8179

Analysis: The data clearly illustrates the transformative impact of replacing one phosphine (PCy₃) ligand with an NHC. The Grubbs 2nd Generation catalyst shows vastly superior activity and efficiency compared to the 1st Generation catalyst for this challenging substrate.[7] This is because the strong σ-donating NHC promotes dissociation of the trans phosphine ligand to initiate catalysis and stabilizes the highly reactive metallacyclobutane intermediates. The Hoveyda-Grubbs catalyst, featuring a chelating isopropoxystyrene group, offers increased stability, making it a popular choice for a broad range of applications.

Experimental Workflows for Ligand Evaluation

A robust evaluation requires standardized, reproducible experimental protocols. The following sections detail the synthesis of an NHC precursor and its corresponding palladium complex, followed by a general procedure for catalytic testing.

Protocol 1: Synthesis of an Imidazolium Salt (NHC Precursor)

The most common route to NHCs involves the synthesis of a stable azolium salt precursor, which is deprotonated in a subsequent step.

Caption: General workflow for the synthesis of an imidazolium salt.

Step-by-Step Methodology:

  • Diazabutadiene Synthesis: Dissolve 2.0 equivalents of the desired substituted aniline (e.g., 2,6-diisopropylaniline) in methanol.[8]

  • Add 1.0 equivalent of glyoxal (40% in H₂O) and a catalytic amount of formic acid.[8]

  • Stir the mixture at room temperature for 12-18 hours. A precipitate will typically form.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • Imidazolium Salt Formation: Suspend the synthesized diazabutadiene and 1.1 equivalents of paraformaldehyde in THF.

  • Add 2.5 equivalents of a solution of HCl in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Collect the resulting precipitate by filtration, wash with THF and diethyl ether, and dry under vacuum to yield the pure imidazolium salt.

Protocol 2: Synthesis of a [Pd(NHC)(allyl)Cl] Complex

These well-defined Pd(II)-NHC precatalysts are often air- and moisture-stable, making them convenient for catalytic applications.[9][10][11]

Caption: Experimental workflow for NHC-Palladium complex synthesis.

Step-by-Step Methodology (under inert atmosphere):

  • To a flask containing the imidazolium salt (1.0 eq) and [Pd(allyl)Cl]₂ (0.5 eq), add anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., NaH or KHMDS, 1.05 eq) portion-wise.

  • Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the imidazolium salt.

  • Once complete, quench any excess base carefully with a few drops of water.

  • Filter the mixture through a pad of Celite to remove salts, washing with dichloromethane.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from pentane/dichloromethane) or column chromatography on silica gel.

Protocol 3: Catalytic Test Reaction (Suzuki-Miyaura Coupling)

This protocol allows for the direct comparison of different catalysts under identical conditions.

Caption: Workflow for evaluating catalyst performance in a test reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).[9]

  • Add the [Pd(NHC)] precatalyst (0.001-1 mol%, as desired for screening).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., THF/H₂O mixture) via syringe.

  • Place the vial in a preheated block and stir vigorously at the desired temperature.

  • Monitor the reaction by taking small aliquots at set time intervals. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate) containing an internal standard.

  • Analyze the organic layer by GC or LC-MS to determine the conversion and yield, allowing for the calculation of TON and TOF.

Mechanistic Rationale: Why NHCs Excel in Catalysis

The superior performance of NHC ligands can be directly linked to their influence on the elementary steps of the catalytic cycle. In the Pd-catalyzed Suzuki-Miyaura coupling, the NHC plays a crucial role throughout.

G Pd0 Pd(0)L(NHC) OxAdd [Ar-Pd(II)L(NHC)-X] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)L(NHC)-Ar'] OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The pivotal roles of an NHC ligand in the Suzuki-Miyaura cycle.

  • Oxidative Addition: The strong σ-donating character of the NHC increases the electron density on the Pd(0) center, facilitating the often rate-limiting oxidative addition of the aryl halide.[2]

  • Stabilization: The strong M-C bond prevents ligand dissociation, which can lead to catalyst decomposition (e.g., formation of palladium black). The steric bulk of the NHC protects the metal center.

  • Reductive Elimination: The steric pressure exerted by bulky NHC ligands can promote the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.[2]

Conclusion and Future Outlook

Evaluating the effectiveness of N-heterocyclic carbene ligands is a systematic process that combines the quantification of intrinsic steric and electronic properties with rigorous performance benchmarking in standardized catalytic tests. By understanding the causal links between ligand structure, stability, and catalytic activity, researchers can make informed decisions in catalyst selection and development. The modularity of NHC synthesis ensures that new ligands with tailored properties will continue to be developed, pushing the boundaries of catalytic efficiency and enabling the discovery of new chemical reactivity. The ongoing development of chiral NHCs for asymmetric catalysis and stimuli-responsive ("smart") NHC ligands promises to further expand the already vast utility of this remarkable class of molecules.[12][13]

References

  • Title: Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands Source: Molecules URL: [Link]

  • Title: Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction Source: Eng. Proc. URL: [Link]

  • Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis Source: Organometallics URL: [Link]

  • Title: Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts Source: Nature Protocols URL: [Link]

  • Title: The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions Source: Organic Chemistry Research URL: [Link]

  • Title: Quantifying and understanding the steric properties of N-heterocyclic carbenes Source: Dalton Transactions URL: [Link]

  • Title: Smart N-Heterocyclic Carbene Ligands in Catalysis Source: Chemical Reviews URL: [Link]

  • Title: Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides Source: ACS Catalysis URL: [Link]

  • Title: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters Source: Royal Society of Chemistry URL: [Link]

  • Title: Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy Source: Molecules URL: [Link]

  • Title: Quantifying Steric and Electronic Properties of N-Heterocyclic Carbenes Source: ResearchGate URL: [Link]

  • Title: Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes Source: Chemical Science URL: [Link]

  • Title: N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis Source: ResearchGate URL: [Link]

  • Title: Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions Source: Scientific Journal for Faculty of Science-Sirte University URL: [Link]

  • Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis of N-Heterocyclic Carbene Complexes Source: Thieme URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism Source: National Institutes of Health URL: [Link]

  • Title: Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study Source: Digital CSIC URL: [Link]

  • Title: Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction Source: University of York Research Repository URL: [Link]

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  • Title: Unhindered Biplane-Shaped N-Heterocyclic Carbenes as Powerful Ligands in Challenging Ru-Catalysed Olefin Metathesis of Sterically-Crowded Substrates Source: ChemRxiv URL: [Link]

  • Title: Preparation of a N-Heterocyclic Carbene Nickel(II) Complex. Synthetic Experiments in Current Organic and Organometallic Chemistry Source: Journal of Chemical Education URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(diethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For drug development professionals and researchers, understanding the specific protocols for waste management is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 3-(diethylamino)propanoate, grounded in established safety protocols and regulatory standards.

Immediate Safety Profile & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is a liquid substance that requires careful handling. The primary operational directive is to prevent contact with skin and eyes and to avoid inhalation of its vapors.

Causality of Precautions: The hazards associated with this compound and its structural analogs necessitate stringent personal protective equipment (PPE) protocols. Similar amino esters are classified as corrosive, capable of causing severe skin burns and eye damage.[1] Furthermore, this compound is identified as a combustible liquid, mandating the control of ignition sources in the handling and storage areas.

Parameter Information Source(s)
CAS Number 5351-01-9
Molecular Formula C₈H₁₇NO₂
Physical State Liquid (Colorless to Light yellow)
Primary Hazards Combustible liquid (H227)
Incompatible Materials Strong oxidizing agents, Acids[1][2]
Required PPE Nitrile gloves, Chemical splash goggles, Lab coat, Face shield (if splash risk is high)[1][3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert gas.[1][1]

Strategic Disposal Workflow: From Generation to Collection

The disposal strategy for this compound is dictated by the nature and volume of the waste. It is crucial to remember that this chemical waste must not be disposed of down the drain.[3][4] All waste must be treated as hazardous and handled by a licensed professional waste disposal service.[1][2][3]

Workflow Diagram: Disposal Decision Tree

The following diagram outlines the decision-making process for handling waste this compound.

G cluster_small Small Scale / Trace Contamination cluster_large Large Scale / Spills start Waste this compound Generated empty_container Empty Container / Glassware start->empty_container liquid_waste Bulk Liquid Waste or Spill start->liquid_waste rinse Step 1: Triple rinse with a suitable solvent (e.g., ethanol or acetone). empty_container->rinse collect_rinsate Step 2: Collect all rinsate as hazardous liquid waste. rinse->collect_rinsate containerize Step 3: Place waste into a designated, compatible, and sealed hazardous waste container. collect_rinsate->containerize absorb Step 1: Absorb with inert material (vermiculite, dry sand). liquid_waste->absorb collect_solid Step 2: Carefully collect absorbed material into a waste container. absorb->collect_solid collect_solid->containerize label_waste Step 4: Label container with 'Hazardous Waste,' full chemical name, and associated hazards. containerize->label_waste store Step 5: Store in a designated satellite accumulation area away from incompatibles. label_waste->store end Final Step: Transfer to Licensed Waste Disposal Contractor store->end

Caption: Disposal workflow for this compound.

Detailed Disposal & Decontamination Protocols

Protocol 1: Disposal of Empty Containers and Trace Residue

The principle of "empty" in a laboratory context does not mean free of hazardous material. Trace amounts of this compound can remain, posing a risk.

  • Step 1: Initial Rinse. In a fume hood, rinse the container or glassware three times with a minimal amount of a suitable laboratory solvent, such as ethanol or acetone. This ensures that the residual chemical is solubilized for collection.

  • Step 2: Rinsate Collection. Crucially, this rinsate is now considered hazardous waste.[4] Collect all rinsate into a designated, properly labeled hazardous waste container for halogen-free organic solvents.[4][5]

  • Step 3: Final Cleaning. After the solvent rinse, the container can be washed with soap and water.[6]

Protocol 2: Management of Spills and Bulk Liquid Waste

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Step 1: Evacuate and Ventilate. Ensure the area is well-ventilated.[3] If the spill is large, evacuate non-essential personnel from the immediate area.[7]

  • Step 2: Containment and Absorption. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[8][7][9] Do not use combustible materials like paper towels as the primary absorbent for anything other than very small quantities.[8] The use of inert materials mitigates fire risk and safely prepares the liquid for solid waste disposal.

  • Step 3: Collection. Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[3][7] Use non-sparking tools if a significant quantity has been spilled, given the compound's combustible nature.[10]

  • Step 4: Decontamination. Decontaminate the spill area. A common procedure involves washing the surface with a soap and water solution, followed by a final rinse with water.[6] All materials used for decontamination (sponges, wipes) must also be disposed of as hazardous waste.

  • Step 5: Packaging and Labeling. Seal the waste container tightly.[4] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Waste Segregation, Storage, and Hand-Off

Proper segregation and storage while awaiting pickup are mandated by regulatory bodies like the EPA.

  • Segregation: This waste should be stored separately from incompatible materials, especially strong acids and oxidizers, to prevent dangerous chemical reactions.[1][2]

  • Container Integrity: Use only approved, chemically compatible containers. Regularly inspect the container for any signs of leakage or degradation.[11]

  • Accumulation Area: Store the sealed and labeled container in a designated satellite accumulation area. This area should be secure and clearly marked.

  • Final Disposal: The ultimate disposal must be conducted through a licensed and approved hazardous waste disposal company.[1][3] This ensures the waste is managed in a facility capable of handling such chemicals, likely through high-temperature incineration.[2][8] Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, upholding the highest standards of safety, compliance, and scientific integrity.

References

  • Safety Data Sheet - Angene Chemical . Source: Angene Chemical. URL: [Link]

  • Diethylaminoethanol - Agricultural Marketing Service . Source: U.S. Department of Agriculture. URL: [Link]

  • Common Name: METHYL PROPIONATE HAZARD SUMMARY - NJ.gov . Source: New Jersey Department of Health. URL: [Link]

  • Hazardous Substance Fact Sheet - NJ.gov . Source: New Jersey Department of Health. URL: [Link]

  • Waste Disposal Procedures - Washington State University . Source: Washington State University Environmental Health & Safety. URL: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council . Source: American Chemistry Council. URL: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Source: Hazardous Waste Experts. URL: [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 3-(diethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is the bedrock upon which reliable and reproducible results are built. This guide provides essential safety and handling protocols for Methyl 3-(diethylamino)propanoate (CAS No. 5351-01-9). It is structured not as a rigid checklist, but as a holistic operational plan, grounded in the principles of chemical causality and risk mitigation. Due to the limited publicly available hazard data for this specific compound, we will adopt a conservative approach, treating it with the caution required for a substance with uncharacterized toxicological properties, while addressing its known physical hazards.

Hazard Assessment: Knowns and Inferred Risks

A thorough understanding of a chemical's properties is the first step in a self-validating safety protocol. For this compound, the primary documented information comes from its supplier, Tokyo Chemical Industry (TCI).

PropertyDataSource
Physical State Colorless to Light yellow clear liquidTCI
Flash Point 66 °CTCI
Boiling Point 81 °C / 20 mmHgTCI
GHS Hazard Statement H227: Combustible liquidTCI
Handling Condition Air SensitiveTCI

Expert Analysis of Inferred Risks:

Beyond the documented combustibility, the molecular structure—containing a tertiary amine and a methyl ester—guides our safety rationale:

  • Tertiary Amine Group: Tertiary amines are organic bases. They can cause irritation upon contact with the skin, eyes, and respiratory tract. While specific corrosivity data is absent, a prudent approach is to handle this compound as a potential irritant and sensitizer.

  • Air Sensitivity: The "Air Sensitive" classification necessitates specific handling techniques to prevent degradation of the material and the potential formation of hazardous byproducts. This typically implies a need to work under an inert atmosphere.

  • Combustibility: With a flash point of 66°C, this liquid is classified as a combustible liquid. It does not pose an immediate fire hazard at standard room temperature like a flammable liquid, but it can be ignited if heated above its flash point.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of compliance, but of creating a reliable barrier against all potential routes of exposure. The following PPE is mandatory for all handling operations.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields that conform to OSHA 1910.133 or European Standard EN166.[1][2]

    • Causality: The ester and amine functionalities present a significant risk of irritation or damage upon eye contact. Standard safety glasses are insufficient; goggles provide a seal against splashes and vapors. A face shield should be worn over goggles during procedures with a high splash risk, such as transferring large volumes.

  • Skin Protection:

    • Hand Protection: Wear nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation or perforation before each use.[2][3]

    • Causality: The potential for skin irritation from the amine group necessitates a robust chemical barrier. Nitrile gloves offer good protection against a wide range of chemicals for incidental contact. For extended contact, consult a glove compatibility chart or the manufacturer's recommendations. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.

    • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

    • Causality: This protects against accidental skin contact from splashes and provides a layer of protection from the chemical's combustibility.

  • Respiratory Protection:

    • Requirement: All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][4]

    • Causality: Engineering controls are the primary line of defense against respiratory exposure. The fume hood will prevent the accumulation of vapors, mitigating inhalation risks and potential ignition if an ignition source is present.

Operational Plan: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring safety at every stage of the workflow.

A. Pre-Handling Preparations:

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Safety Equipment Check: Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.[1]

  • Inert Atmosphere: If the experiment is sensitive to oxidation or moisture, prepare a source of inert gas (e.g., nitrogen or argon) for blanketing the reaction.

  • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before introducing the chemical into the workspace.

B. Handling and Use:

  • Inert Gas Handling: As the compound is air-sensitive, it is best handled under an inert atmosphere. When accessing the contents of the bottle, use a syringe through a septum or flush the headspace of the bottle with nitrogen or argon before and after dispensing.

  • Dispensing:

    • For small quantities, use a calibrated syringe or micropipette.

    • For larger volumes, slowly pour the liquid into the receiving vessel, minimizing splashing. Ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[1]

  • Heating: If the protocol requires heating, use a controlled heating source such as a heating mantle or an oil bath. Do not use an open flame. Ensure the temperature remains well below the 66°C flash point unless ignition risk is specifically controlled within a closed system.

C. Post-Handling and Storage:

  • Decontamination: Thoroughly clean the work area after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from heat and ignition sources. The recommended storage temperature is below 15°C. Store under an inert gas to maintain product integrity. The storage area should be designated for combustible liquids.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Response Response & Cleanup (with proper PPE) cluster_Disposal Disposal Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Risk Alert->Assess Isolate Isolate Area & Restrict Access Assess->Isolate Emergency Large Spill or Fire? Call Emergency Services! Assess->Emergency Ventilate Ensure Max Ventilation (Fume Hood) Isolate->Ventilate If spill is small & manageable Contain Contain Spill with Absorbent (e.g., sand, vermiculite) Ventilate->Contain Absorb Absorb Liquid & Collect Material Contain->Absorb Clean Clean Spill Area with Soap & Water Absorb->Clean Package Package Waste in Labeled, Sealed Container Clean->Package Dispose Dispose via Approved Hazardous Waste Program Package->Dispose

Caption: Workflow for managing a chemical spill.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and empty containers, must be collected in a clearly labeled, sealed container.

  • Disposal Route: Do not dispose of this chemical down the drain.[1] All waste must be disposed of through an approved hazardous waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal.

By integrating this expert-driven, causality-based safety protocol into your daily operations, you build a foundation of trust in your procedures and ensure the integrity of both your research and your personal safety.

References

  • Fisher Scientific, Safety Data Sheet for 3-Diethylaminopropylamine. This document provides comprehensive safety information for a structurally related amine, including PPE and handling guidelines applicable to amine compounds.

  • Sigma-Aldrich, Safety Data Sheet for Methyl propionate. This SDS details the hazards of a related ester, particularly concerning flammability and storage.

  • Chemos GmbH & Co. KG, Safety Data Sheet for 7-Diethylamino-3-thenoylcoumarin. This document provides general laboratory handling advice, including hygiene and ventilation best practices.

  • Fisher Scientific, Safety Data Sheet for 1,2-Propanediol, 3-(diethylamino)-. This SDS offers additional context on handling diethylamino functionalized compounds.

  • Tokyo Chemical Industry Co., Ltd. (TCI), Product Information for Methyl 3-(Diethylamino)propionate. This is the primary source for substance-specific data, including GHS classification and storage conditions.

  • New Jersey Department of Health, Hazard Summary for 3-DIETHYLAMINO PROPYLAMINE. This document provides workplace safety recommendations for a similar chemical, including glove material suggestions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.